molecular formula C₄H₇N₅ B127396 2,4,6-Triaminopyrimidine CAS No. 1004-38-2

2,4,6-Triaminopyrimidine

Número de catálogo: B127396
Número CAS: 1004-38-2
Peso molecular: 125.13 g/mol
Clave InChI: JTTIOYHBNXDJOD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

2,4,6-Triaminopyrimidine (CAS 1004-38-2) is a versatile chemical intermediate with significant value in medicinal chemistry and materials science research. This compound serves as a critical precursor in the multi-step synthesis of Active Pharmaceutical Ingredients (APIs), most notably as a starting material in the production of the potassium-sparing diuretic drug, Triamterene . Its structure provides multiple diversification points, making it a valuable scaffold for constructing diverse pyrimidine-based frameworks in drug discovery campaigns . In pharmacological research, this compound has been identified as a blocker of cation-specific paracellular conductance pathways in epithelial tissues. Studies in rat models show it causes a modest natriuresis while markedly reducing potassium excretion, a mechanism distinct from and less potent than that of amiloride . Furthermore, optimized derivatives of this core structure, known as Triaminopyrimidines (TAPs), have emerged as potent, fast-killing antimalarial clinical candidates with activity against Plasmodium falciparum and a long predicted human half-life, highlighting the promise of this chemical class in addressing drug-resistant malaria . Beyond pharmaceuticals, researchers utilize this compound in materials science. It has been successfully employed in the supramolecular self-assembly of modified graphitic carbon nitride (g-C3N4) photocatalysts. Doping with this compound results in a narrowed band gap and enhanced visible light absorption, leading to a dramatic increase in the photocatalytic hydrogen evolution rate, which is valuable for clean energy research . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or human use. Please refer to the Material Safety Data Sheet (MSDS) for safe handling procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

pyrimidine-2,4,6-triamine
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InChI

InChI=1S/C4H7N5/c5-2-1-3(6)9-4(7)8-2/h1H,(H6,5,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JTTIOYHBNXDJOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=C1N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3061394
Record name 2,4,6-Pyrimidinetriamine
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Molecular Weight

125.13 g/mol
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CAS No.

1004-38-2
Record name 2,4,6-Triaminopyrimidine
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Record name Pyrimidine-2,4,6-triyltriamine
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Foundational & Exploratory

What are the chemical properties of 2,4,6-Triaminopyrimidine?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Triaminopyrimidine (TAP) is a versatile heterocyclic compound of significant interest in medicinal chemistry and materials science. As a key building block, it serves as a precursor in the synthesis of numerous pharmaceuticals, including diuretics and antifolates. Its unique chemical structure, featuring three amino groups on a pyrimidine (B1678525) ring, imparts distinct properties that are crucial for its biological activity and synthetic applications. This technical guide provides an in-depth overview of the chemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its mechanism of action in biological systems.

Chemical and Physical Properties

This compound is typically an off-white to beige crystalline powder.[1][2] It is known to be sensitive to air, with oxidation leading to the formation of dark brown products.[3] Therefore, it is recommended to store the compound in a dark place under an inert atmosphere at room temperature.[1][2]

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
Molecular Formula C₄H₇N₅[1]
Molecular Weight 125.13 g/mol [1]
Melting Point 249-251 °C (decomposes)[1][4][5]
Boiling Point 222.58 °C (rough estimate)[1][6]
Density 1.2938 g/cm³ (rough estimate)[1][6]
pKa 6.84 (at 20 °C)[1][2]
Appearance Off-white to beige powder[1][2]
Table 2: Solubility of this compound
SolventSolubilityTemperature (°C)Reference(s)
Water 36.5 g/L20[2][3]
Methanol 22.7 g/kg20[3][7]
Ethanol 4.5 g/kg20[3][7]
DMSO Sparingly solubleRoom Temperature[1][6]
Table 3: Spectral Data of this compound
Spectrum TypeKey Peaks/SignalsReference(s)
¹H NMR A singlet for the two amino protons is observed at approximately 5.07-5.14 ppm. The singlet for the H-5 proton is observed at around 7.60 ppm. Aromatic protons typically resonate in the region of 6.5-8.0 ppm.[8]
¹³C NMR Spectra are available and can be viewed in databases such as SpectraBase.[9][10]
Infrared (IR) The spectrum shows numerous maxima between 3448 cm⁻¹ and 3315 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the amino groups. A strong band at 1628 cm⁻¹ is associated with the NH₂ scissoring vibration.[11][12]
UV-Vis The UV-Vis spectrum is available in databases such as SpectraBase. The absorption spectrum is pH-dependent.[10][12]
Mass Spectrometry (MS) The molecular ion peak is expected at m/z 125. Fragmentation patterns of pyrimidine derivatives typically involve cleavage of bonds adjacent to the ring and loss of functional groups.[7][13]

Experimental Protocols

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[14]

Materials:

  • This compound

  • Distilled or deionized water

  • Glass vials with tight-fitting caps

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge

  • Analytical balance

  • UV-Vis spectrophotometer or HPLC system

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume of water in a glass vial. The excess solid should be visible.

  • Equilibration: Tightly cap the vial and place it in a shaking incubator set at a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[14]

  • Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the vial to facilitate the separation of the solid and liquid phases.[14]

  • Sample Collection and Dilution: Carefully withdraw a known volume of the clear supernatant without disturbing the solid. Dilute the collected sample gravimetrically or volumetrically with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry at its λmax or HPLC.

  • Calculation: Calculate the solubility by taking into account the dilution factor. The experiment should be performed in triplicate to ensure accuracy.

Determination of pKa (NMR Titration Method)

NMR spectroscopy can be employed to determine the pKa of a compound by monitoring the chemical shift changes of specific nuclei as a function of pH.[1]

Materials:

  • This compound

  • D₂O (Deuterium Oxide)

  • Standardized solutions of a strong acid (e.g., HCl in D₂O) and a strong base (e.g., NaOD in D₂O)

  • NMR spectrometer

  • pH meter calibrated for D₂O solutions

  • NMR tubes

Procedure:

  • Sample Preparation: Prepare a solution of this compound in D₂O in an NMR tube.

  • Initial Spectrum: Record the ¹H NMR spectrum of the initial solution and measure the pH (or pD).

  • Titration: Add small aliquots of the standardized acid or base solution to the NMR tube to incrementally change the pH.

  • Spectral Acquisition: After each addition, thoroughly mix the solution, measure the pH, and acquire a ¹H NMR spectrum. Repeat this process over a pH range that covers the expected pKa of the compound (e.g., from pH 4 to 9 for this compound).

  • Data Analysis:

    • Identify a proton signal that shows a significant chemical shift change upon protonation/deprotonation.

    • Plot the chemical shift (δ) of this proton against the measured pH. The resulting plot should be a sigmoidal curve.

    • The pKa is the pH at the inflection point of this curve, which corresponds to the point where the concentrations of the protonated and deprotonated species are equal.[1]

    • Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for chemical shifts.

Biological Activity and Signaling Pathways

This compound is a known blocker of paracellular conductance pathways in various epithelia.[15] This activity is particularly relevant in the context of its diuretic effect, where it affects sodium and potassium excretion.[15]

Mechanism of Paracellular Pathway Blockade

The protonated form of this compound, 2,4,6-triaminopyrimidinium (TAP⁺), is responsible for blocking cation-selective channels within the tight junctions of epithelial cells.[2] This blockage is reversible and specific for cations like Na⁺, without significantly affecting the permeability of anions such as Cl⁻.[2] The proposed mechanism involves the strong association of TAP⁺ with anionic ligands within the channel via hydrogen bonds.[2]

Paracellular_Pathway_Blockade cluster_epithelium Epithelial Cells cluster_tight_junction Tight Junction cluster_lumen Lumen cluster_interstitial Interstitial Fluid cell1 Epithelial Cell 1 cell2 Epithelial Cell 2 channel Cation-Selective Channel anionic_ligand na_plus_out Na⁺ channel->na_plus_out tap_plus TAP⁺ (Protonated) tap_plus->channel Blocks Channel via H-bonding to Anionic Ligands na_plus Na⁺ na_plus->channel Paracellular Transport Ussing_Chamber_Workflow start Start mount_tissue Mount isolated epithelial tissue (e.g., gallbladder, intestine) in Ussing chamber start->mount_tissue add_buffer Add appropriate physiological buffer to both chambers mount_tissue->add_buffer measure_baseline Measure baseline transepithelial - Electrical resistance (TEER) - Ion flux (e.g., using ²²Na⁺) add_buffer->measure_baseline add_tap Add this compound to the luminal side measure_baseline->add_tap measure_effect Re-measure TEER and ion flux to determine the effect of TAP add_tap->measure_effect analyze Analyze data to quantify the blockage of paracellular transport measure_effect->analyze end End analyze->end

References

An In-depth Technical Guide to 2,4,6-Triaminopyrimidine (CAS 1004-38-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4,6-Triaminopyrimidine (TAP), a versatile heterocyclic compound with significant applications in pharmaceutical and chemical research. This document details its chemical and physical properties, provides a robust experimental protocol for its synthesis and purification, and presents its characteristic spectral data. Furthermore, it explores the role of TAP derivatives in drug discovery, with a particular focus on their mechanism of action as inhibitors of the Phosphoinositide 3-kinase delta (PI3Kδ) signaling pathway, a critical target in inflammation and oncology.

Introduction

This compound (CAS No. 1004-38-2) is a pyrimidine (B1678525) derivative characterized by three amino groups at the 2, 4, and 6 positions. Its unique electronic and structural properties make it a valuable building block in organic synthesis. Historically, it has served as a precursor for a variety of important molecules, including the diuretic triamterene (B1681372) and the antifolate drug methotrexate.[1] More recently, the TAP scaffold has gained prominence in medicinal chemistry as a "hinge-binding" motif in kinase inhibitors, particularly those targeting PI3Kδ.[2] This guide aims to provide researchers with a detailed technical resource for the identification, synthesis, and application of this important molecule.

Chemical and Physical Properties

Pure this compound is a white crystalline solid that is known to be sensitive to oxidation, often forming darker colored products upon exposure to air.[1] It exhibits good solubility in water and methanol.[1] A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference(s)
CAS Number 1004-38-2[1]
Molecular Formula C₄H₇N₅[1]
Molar Mass 125.13 g/mol [1]
Appearance White crystalline solid[1]
Melting Point 249-251 °C (decomposes)[3]
Solubility in Water 36.5 g/kg at 20 °C[1]
Solubility in Methanol 22.7 g/kg at 20 °C[1]
Solubility in Ethanol (B145695) 4.5 g/kg at 20 °C[1]
pKa 6.87 (for C5 protonation), 6.89 (for N1 protonation)[4]

Synthesis and Purification

The most common and well-established method for the synthesis of this compound is the condensation reaction between malononitrile (B47326) and guanidine (B92328).[1] The following section provides a detailed experimental protocol for this synthesis.

Experimental Protocol: Synthesis of this compound

Materials:

  • Guanidine hydrochloride

  • Sodium methoxide (B1231860)

  • Anhydrous ethanol

  • Malononitrile

  • Nitrogen gas supply

  • Standard reflux apparatus

  • Filtration apparatus

Procedure:

  • Preparation of Guanidine Free Base: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve guanidine hydrochloride in anhydrous ethanol. To this solution, add a stoichiometric equivalent of sodium methoxide to liberate the free guanidine base. Sodium chloride will precipitate out.

  • Reaction Setup: Filter the mixture to remove the precipitated sodium chloride. The resulting ethanolic solution of guanidine is transferred to a clean, dry reflux apparatus under a nitrogen atmosphere.

  • Condensation Reaction: To the guanidine solution, add a solution of malononitrile in anhydrous ethanol dropwise with continuous stirring.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux for a period of 3 hours.[5] The reaction should be maintained under an inert nitrogen atmosphere to prevent oxidation of the product.[1]

  • Isolation: After the reflux period, cool the reaction mixture to room temperature. The product, this compound, will precipitate out of the solution.

  • Purification: Collect the crude product by vacuum filtration and wash it with cold ethanol. For further purification, recrystallization from hot, dilute ethanol can be performed to yield the product as long, white needles.[1] Dry the purified product under vacuum.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products Guanidine_HCl Guanidine Hydrochloride Free_Guanidine Generate Guanidine (Free Base) Guanidine_HCl->Free_Guanidine NaOMe Sodium Methoxide NaOMe->Free_Guanidine Malononitrile Malononitrile Condensation Condensation Reaction Malononitrile->Condensation Ethanol Anhydrous Ethanol Ethanol->Free_Guanidine Free_Guanidine->Condensation Reflux Reflux (3h, N2 atm) Condensation->Reflux Cooling Cooling & Precipitation Reflux->Cooling Crude_TAP Crude this compound Cooling->Crude_TAP Filtration Vacuum Filtration Recrystallization Recrystallization (Hot, dilute Ethanol) Filtration->Recrystallization Pure_TAP Pure this compound Recrystallization->Pure_TAP Crude_TAP->Filtration

Synthesis Workflow for this compound.

Analytical and Spectroscopic Data

The identity and purity of synthesized this compound can be confirmed using various analytical and spectroscopic techniques. The characteristic data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Nucleus Solvent Chemical Shift (δ, ppm) Multiplicity Assignment
¹H NMRDMSO-d₆~5.0s-NH₂
~5.5sC5-H
¹³C NMRDMSO-d₆~75C5
~160C2, C4, C6

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy
Wavenumber (cm⁻¹) Intensity Assignment
3460 - 3316Strong, BroadN-H stretching (asymmetric and symmetric) of amino groups[6]
~1650StrongN-H bending (scissoring)
~1580MediumC=N stretching
~1450MediumC-N stretching
Mass Spectrometry

The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z = 125, corresponding to its molecular weight. Fragmentation patterns would involve the loss of amino and cyano groups.

Applications in Drug Development: PI3Kδ Inhibition

Derivatives of this compound have emerged as potent and selective inhibitors of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[2] The PI3K/Akt signaling pathway is a crucial intracellular pathway that regulates cell proliferation, growth, survival, and metabolism.[7] Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders.

The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) at the cell surface. This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream kinases, most notably Akt (also known as Protein Kinase B). Activated Akt then phosphorylates a multitude of downstream targets, leading to the regulation of various cellular processes.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt recruits and activates Downstream Downstream Targets Akt->Downstream phosphorylates Cell_Cycle Cell Cycle Progression Downstream->Cell_Cycle Survival Cell Survival Downstream->Survival Proliferation Cell Proliferation Downstream->Proliferation Growth_Factor Growth Factor Growth_Factor->RTK

The PI3K/Akt Signaling Pathway.
Mechanism of PI3Kδ Inhibition by this compound Derivatives

X-ray crystallography studies have revealed that this compound-based inhibitors act as "hinge binders" in the ATP-binding pocket of PI3Kδ.[8] The triaminopyrimidine core forms crucial hydrogen bonds with the hinge region residues of the enzyme, such as Val828 and Glu826.[5] This interaction competitively inhibits the binding of ATP, thereby preventing the phosphorylation of PIP2 and the subsequent activation of the downstream signaling cascade. The selectivity for the δ isoform over other PI3K isoforms is achieved through specific interactions of the substituents on the triaminopyrimidine scaffold with other residues within the active site.

PI3K_Inhibition cluster_enzyme PI3Kδ Active Site Hinge Hinge Region (Val828, Glu826) ATP_pocket ATP Binding Pocket No_PIP3 No PIP3 Production ATP_pocket->No_PIP3 Inhibition of Phosphorylation TAP_inhibitor This compound -based Inhibitor TAP_inhibitor->Hinge H-bonds TAP_inhibitor->ATP_pocket Occupies Block Blocks Binding ATP ATP ATP->ATP_pocket Downstream_Blocked Downstream Signaling Blocked No_PIP3->Downstream_Blocked

Mechanism of PI3Kδ Inhibition.

Conclusion

This compound is a molecule of significant interest to the scientific community, particularly in the field of drug discovery. Its straightforward synthesis, coupled with its ability to serve as a versatile scaffold for generating potent and selective enzyme inhibitors, ensures its continued relevance. This technical guide has provided a comprehensive overview of its key characteristics, a detailed protocol for its preparation, and an insight into its application as a PI3Kδ inhibitor. It is anticipated that this information will be a valuable resource for researchers working with this compound.

References

2,4,6-Triaminopyrimidine: A Technical Guide to Its Physical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Triaminopyrimidine (TAP) is a heterocyclic organic compound featuring a pyrimidine (B1678525) core substituted with three amino groups.[1] This arrangement makes it a versatile building block in medicinal chemistry and materials science. It serves as a crucial precursor for the synthesis of various pharmaceuticals, including diuretics like Triamterene, antimalarial drugs, and folate antagonists such as aminopterin (B17811) and methotrexate.[2][3] Its ability to form extensive hydrogen-bonding networks also makes it a subject of interest in supramolecular chemistry.[3][4] This guide provides a detailed overview of the physical, structural, and spectroscopic properties of this compound, along with relevant experimental protocols.

Chemical and Physical Properties

This compound is typically an off-white to beige crystalline powder.[1][5] It is known to form dark brown oxidation products when exposed to air, necessitating storage under inert atmosphere in a cool, dark place.[1][2] The compound is stable under normal temperatures and pressures.[5]

Table 1: General and Physical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₄H₇N₅[1]
Molecular Weight 125.13 g/mol [2]
CAS Number 1004-38-2[1]
Appearance Off-white to beige powder[1][5]
Melting Point 249-251 °C (lit.)[1]
Boiling Point 222.58 °C (rough estimate)[1]
Density 1.29 - 1.51 g/cm³ (estimate)[1][5]
pKa 6.84 (at 20 °C)[1][6]
Vapor Pressure 0 Pa at 25 °C[1]
Table 2: Solubility Data
SolventSolubility (at 20°C)Source(s)
Water 36.5 g/kg (36.5 g/L)[2][6][7]
Methanol 22.7 g/kg (Slightly soluble)[1][2][7]
Ethanol 4.5 g/kg[2][7]
DMSO Sparingly soluble[1]

Molecular and Crystal Structure

The molecular structure of this compound consists of a pyrimidine ring with amino groups at the 2, 4, and 6 positions. The molecule is nearly planar.[8]

In the crystalline state, this compound molecules are organized into complex supramolecular networks primarily through hydrogen bonding.[4][8] The crystal structure is monoclinic, with the space group P2₁/c.[4][8] The molecules are joined into ribbons by N-H···N hydrogen bonds that link the amino groups at the 4 and 6 positions to the ring nitrogen atoms of adjacent molecules.[8] These ribbons then associate through π-π stacking interactions to form infinite antiparallel double ribbons.[8] This extensive hydrogen bonding and stacking are key to its solid-state properties and its interactions in biological systems.[4][8]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 3: Key Spectroscopic Data for this compound
Spectroscopic MethodKey ObservationsSource(s)
¹H NMR Spectra available for reference.[9]
¹³C NMR Spectra available for reference.[9]
¹⁵N NMR Spectra available for reference (Solvent: DMSO).[10]
FT-IR (Solid Phase) Asymmetric and symmetric N-H stretching vibrations (amino groups) observed between 3448 cm⁻¹ and 3315 cm⁻¹. A strong band at 1628 cm⁻¹ is associated with NH₂ scissoring vibration.[11]

Experimental Protocols

Detailed experimental procedures are vital for the synthesis, purification, and analysis of this compound.

Synthesis Protocol (Traube Synthesis)

The classical synthesis of this compound was first reported by Wilhelm Traube in 1905.[2] It involves the condensation of malononitrile (B47326) with guanidine (B92328).

Methodology:

  • Preparation of Guanidine Free Base: If starting from a salt like guanidine hydrochloride, the free base is liberated by reacting it with a strong base such as sodium methoxide (B1231860) in an alcohol solvent (e.g., ethanol).[2]

  • Condensation Reaction: Malononitrile is added to the solution of guanidine in ethanol.

  • Reflux: The reaction mixture is heated under reflux. The exact time can vary, but several hours are typical.

  • Exclusion of Air: Due to the high sensitivity of the aromatic triamine product to oxidation, all steps should be carried out under an inert atmosphere (e.g., nitrogen or argon).[2]

  • Isolation: The product can be isolated from the solution as a well-crystallizing sulfate (B86663) by acidification with sulfuric acid.[2]

Purification: Recrystallization

Methodology:

  • Dissolve the crude this compound in a minimal amount of a hot solvent mixture, such as dilute aqueous ethanol.[2][8]

  • Allow the solution to cool slowly to room temperature, then potentially cool further in an ice bath to maximize crystal formation.

  • Collect the precipitated crystals, which often form as long needles, by filtration.[2]

  • Wash the crystals with a small amount of cold solvent and dry them under vacuum.

Characterization: Obtaining Spectroscopic Data

Methodology for NMR Spectroscopy:

  • Dissolve a small, accurately weighed sample of purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆, as it is sparingly soluble in many common NMR solvents).[1][10]

  • Transfer the solution to an NMR tube.

  • Acquire ¹H, ¹³C, and other relevant NMR spectra (e.g., ¹⁵N) using a high-resolution NMR spectrometer.[9][10]

  • Process the resulting Free Induction Decay (FID) data (Fourier transform, phase correction, baseline correction) to obtain the final spectrum for analysis.

Workflow and Applications

This compound is a key starting material for more complex molecules, particularly in the pharmaceutical industry. Its synthesis and subsequent functionalization are critical steps in drug development pipelines.

G cluster_synthesis Synthesis & Purification cluster_application Application & Derivatization start Starting Materials (Malononitrile, Guanidine) reaction Condensation Reaction (Traube Synthesis) start->reaction purify Purification (Recrystallization) reaction->purify nmr NMR Spectroscopy (¹H, ¹³C, ¹⁵N) purify->nmr Characterized Product ir FT-IR Spectroscopy purify->ir Characterized Product ms Mass Spectrometry purify->ms Characterized Product xrd X-Ray Crystallography purify->xrd Characterized Product functionalize Functionalization (e.g., Nitrosation) purify->functionalize Key Intermediate api Active Pharmaceutical Ingredient (API) Synthesis functionalize->api

Caption: General workflow from synthesis to application of this compound.

A common derivatization is the reaction with nitrous acid (HNO₂) to introduce a nitroso group at the 5-position, forming 2,4,6-triamino-5-nitrosopyrimidine.[2][3] This intermediate can then be reduced to 2,4,5,6-tetraaminopyrimidine (B94255), another crucial building block for pharmaceuticals.[2][12]

Biological Role and Significance

This compound itself exhibits biological activity. It functions as an organic cation that can block paracellular conductance pathways in kidney epithelia, which affects sodium and potassium excretion.[1][6] More significantly, its derivatives are potent inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism, making them effective as antimalarial, antibacterial, and anticancer agents.[2][13][14] The triaminopyrimidine scaffold is also being explored in the development of fast-acting antimalarial clinical candidates.[3] Furthermore, it has been proposed as a potential prebiotic nucleic base analog in studies on the origin of life, as it can react with ribose to form a nucleoside that associates with complementary molecules.[2][15]

References

The Solubility Profile of 2,4,6-Triaminopyrimidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the solubility of 2,4,6-Triaminopyrimidine (TAP) in aqueous and organic media, including detailed experimental methodologies and its relevance in pharmaceutical applications.

This technical guide provides a comprehensive overview of the solubility of this compound (CAS No. 1004-38-2), a pivotal intermediate in the synthesis of various pharmaceuticals, including diuretics and antifolates. Understanding the solubility of this compound is critical for researchers, scientists, and drug development professionals in optimizing reaction conditions, purification processes, and formulation strategies. This document compiles quantitative and qualitative solubility data, details relevant experimental protocols, and explores the biochemical pathways associated with its key derivatives.

Summary of Solubility Data

The solubility of this compound has been determined in a range of common solvents. The quantitative data is summarized in the table below, providing a clear comparison of its solubility at a specified temperature.

SolventTemperature (°C)Solubility (g/kg of solvent)Solubility (g/L of solvent)Molar Solubility (mol/L)Reference
Water2036.536.50.292[1]
Methanol (B129727)2022.7--[1]
Ethanol204.5--[1]

Qualitative Solubility:

  • Dimethyl Sulfoxide (DMSO): Sparingly soluble.

  • Methanol: Slightly soluble.

It is noteworthy that some sources describe the solubility in methanol as "slight," which may appear to contradict the quantitative value provided. This highlights the importance of consulting multiple sources and considering the context of the qualitative descriptors.

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental aspect of its physicochemical characterization. The following protocols outline the methodologies for assessing both thermodynamic and kinetic solubility, which are broadly applicable to pyrimidine (B1678525) derivatives like this compound.

Thermodynamic Solubility: The Shake-Flask Method

The gold standard for determining equilibrium solubility is the shake-flask method. This technique measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound.

Methodology:

  • Sample Preparation: An excess amount of solid this compound is added to a known volume of the solvent in a sealed container (e.g., a glass vial or flask). The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system. Agitation is typically achieved using an orbital shaker or a magnetic stirrer.

  • Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution by centrifugation or filtration. The use of a syringe filter (e.g., 0.22 µm or 0.45 µm) is common to ensure a particle-free solution for analysis.

  • Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). A pre-established calibration curve is used for accurate quantification.

G Thermodynamic Solubility Determination Workflow cluster_prep Sample Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess this compound to solvent B Agitate at constant temperature (24-72 hours) A->B C Centrifuge or filter to remove undissolved solid B->C D Analyze supernatant by UV-Vis or HPLC C->D E Determine concentration using a calibration curve D->E

Workflow for thermodynamic solubility determination.

Analytical Quantification Methods

UV-Vis Spectrophotometry:

This method is suitable if this compound exhibits significant absorbance in the UV-Vis spectrum and the solvent is transparent in that region.

  • Wavelength Selection: The wavelength of maximum absorbance (λmax) for this compound in the chosen solvent is determined by scanning a solution of known concentration.

  • Calibration Curve: A series of standard solutions of known concentrations are prepared, and their absorbance at λmax is measured. A calibration curve of absorbance versus concentration is then plotted.

  • Sample Analysis: The saturated solution obtained from the shake-flask method is diluted to fall within the linear range of the calibration curve, and its absorbance is measured. The concentration is then calculated from the calibration curve, accounting for the dilution factor.

High-Performance Liquid Chromatography (HPLC):

HPLC offers high specificity and sensitivity, making it an ideal method for quantifying this compound, especially in complex matrices.

  • Method Development: A suitable HPLC method is developed, including the selection of a column (e.g., C18), mobile phase, flow rate, and detector wavelength.

  • Calibration: A calibration curve is generated by injecting standard solutions of known concentrations and plotting the peak area against concentration.

  • Sample Injection: The filtered saturated solution is injected into the HPLC system, and the peak area corresponding to this compound is recorded. The concentration is then determined using the calibration curve.

Relevance in Pharmaceutical Development: The Folate Pathway

This compound is a crucial starting material for the synthesis of methotrexate (B535133), a potent inhibitor of dihydrofolate reductase (DHFR).[2] DHFR is a key enzyme in the folate metabolism pathway, which is essential for the synthesis of purines and thymidylate, the building blocks of DNA and RNA.[1][3][4] By inhibiting DHFR, methotrexate disrupts this pathway, leading to the arrest of cell proliferation.[5] This mechanism of action is fundamental to its use as an anticancer and immunosuppressive agent.[1][6]

The following diagram illustrates the role of DHFR in the folate pathway and the inhibitory action of methotrexate.

G Folate Metabolism and Methotrexate Inhibition DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) Nucleotide Purine & Thymidylate Synthesis THF->Nucleotide One-Carbon Donor DHFR->THF Product MTX Methotrexate MTX->DHFR Inhibition DNA_RNA DNA & RNA Synthesis Nucleotide->DNA_RNA Proliferation Cell Proliferation DNA_RNA->Proliferation

Methotrexate's inhibition of DHFR in the folate pathway.

Conclusion

The solubility of this compound is a critical parameter for its application in chemical synthesis and pharmaceutical development. This guide provides essential quantitative data and detailed experimental protocols to aid researchers in their work with this important compound. Furthermore, understanding its connection to the folate pathway through its derivative, methotrexate, underscores the significance of its physicochemical properties in the design and efficacy of therapeutic agents.

References

The Traube Synthesis of 2,4,6-Triaminopyrimidine: A Historical and Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth look at the original synthesis of 2,4,6-triaminopyrimidine as developed by the German chemist Wilhelm Traube. First published in 1904 in the Berichte der deutschen chemischen Gesellschaft, this method represents a foundational contribution to pyrimidine (B1678525) chemistry. The synthesis is achieved through the condensation of malononitrile (B47326) and guanidine (B92328), facilitated by a strong base in an alcoholic solvent. This document details the precise experimental protocols, presents all quantitative data from the original publication in a clear, tabular format, and provides visualizations of the chemical pathway and experimental workflow to offer a comprehensive resource for historical and practical understanding.

Core Synthesis Overview

The synthesis proceeds by reacting guanidine with malononitrile in a solution of sodium ethoxide in ethanol (B145695). The strong basic conditions deprotonate the active methylene (B1212753) group of malononitrile, initiating a condensation reaction with guanidine to form the pyrimidine ring. The resulting this compound is a stable, crystalline solid. Traube's original work also describes the preparation of a stable sulfate (B86663) salt for purification and characterization.

Quantitative Data Summary

The following tables summarize the quantitative data extracted from Wilhelm Traube's 1904 publication, "Ueber die Synthese des 2.4.6-Triaminopyrimidins".

Table 1: Reactant and Product Quantities

CompoundMolecular FormulaMolar Mass ( g/mol )Quantity UsedMoles
SodiumNa22.992.3 g0.1
Ethanol (absolute)C₂H₅OH46.0725 ccm~0.42
MalononitrileCH₂(CN)₂66.066.6 g0.1
GuanidineCH₅N₃59.07Not specifiedNot specified
This compoundC₄H₇N₅125.13~10 g~0.08

Table 2: Product Characterization

ProductAppearanceMelting Point (°C)Elemental Analysis (Nitrogen)
This compoundColorless, needle-like crystals247Calculated: 55.95%, Found: 55.81%
This compound SulfateSparingly soluble, crystalline powder> 300 (decomposes)Calculated: 35.53%, Found: 35.45%

Experimental Protocols

The following are the detailed experimental methodologies as described by Wilhelm Traube.

Protocol 1: Synthesis of this compound
  • Preparation of Sodium Ethoxide Solution: In a flask, dissolve 2.3 grams of sodium in 25 cubic centimeters of absolute ethanol. This process is exothermic and should be handled with appropriate care.

  • Reaction Mixture: To the freshly prepared sodium ethoxide solution, add 6.6 grams of malononitrile.

  • Addition of Guanidine: Introduce a solution of guanidine (prepared from an equivalent amount of a guanidine salt and a suitable base, though not explicitly detailed by Traube) to the reaction mixture.

  • Reaction Conditions: Gently heat the mixture. The reaction is reported to proceed smoothly, yielding a clear, yellow solution without the separation of any sodium salt.

  • Solvent Removal: Remove the ethanol solvent by evaporation.

  • Product Isolation: The residue remaining after evaporation consists of almost pure this compound.

  • Purification: The crude product can be purified by recrystallization from water, from which it precipitates as long, colorless, needle-like crystals.

Protocol 2: Preparation of this compound Sulfate
  • Dissolution: Dissolve the crude this compound in hot water.

  • Acidification: Add dilute sulfuric acid to the solution until it is neutralized.

  • Precipitation: Upon cooling, the sulfate salt of this compound precipitates as a sparingly soluble, crystalline powder.

  • Isolation: The precipitate is collected by filtration and can be washed with cold water. This salt is noted to be very stable.

Visualizations

The following diagrams illustrate the chemical synthesis pathway and the experimental workflow based on Traube's description.

Traube_Synthesis_Pathway Chemical Synthesis Pathway for this compound Malononitrile Malononitrile (CH₂(CN)₂) Condensation Condensation Reaction Malononitrile->Condensation Guanidine Guanidine (CH₅N₃) Guanidine->Condensation Base Sodium Ethoxide in Ethanol Base->Condensation Catalyst TAP This compound Condensation->TAP

A diagram illustrating the condensation reaction pathway.

Traube_Experimental_Workflow Experimental Workflow for Traube Synthesis prep_base 1. Prepare Sodium Ethoxide in Absolute Ethanol add_malono 2. Add Malononitrile prep_base->add_malono add_guanidine 3. Add Guanidine Solution add_malono->add_guanidine heat_reaction 4. Gently Heat Mixture add_guanidine->heat_reaction evaporate 5. Evaporate Ethanol heat_reaction->evaporate isolate_crude 6. Isolate Crude Product evaporate->isolate_crude purify 7. Recrystallize from Water isolate_crude->purify final_product Pure this compound (Colorless Needles) purify->final_product

2,4,6-Triaminopyrimidine: A Potential Prebiotic Nucleic Acid Base Analog

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The origin of life and the nature of the first genetic material are central questions in prebiotic chemistry. The "RNA world" hypothesis posits that ribonucleic acid (RNA) was the primary genetic and catalytic molecule. However, the prebiotic synthesis of canonical nucleobases and their subsequent incorporation into functional polymers under plausible early Earth conditions presents significant challenges. This has led to the exploration of alternative nucleobase analogs that could have formed more readily and functioned in a primordial genetic system. 2,4,6-triaminopyrimidine (TAP) has emerged as a compelling candidate for such a prebiotic nucleic base analog. Its simple structure, potential for robust prebiotic synthesis, and ability to form stable base pairs with complementary molecules like cyanuric acid and barbituric acid make it a focal point of origin-of-life research. This technical guide provides a comprehensive overview of TAP, including its physicochemical properties, synthesis, potential role in prebiotic information transfer, and experimental methodologies for its study.

Physicochemical Properties of this compound (TAP)

TAP is a pyrimidine (B1678525) derivative with three amino groups at positions 2, 4, and 6.[1] This symmetrical arrangement of hydrogen bond donors facilitates strong and specific interactions with complementary acceptor molecules.

PropertyValueReference
Molecular Formula C₄H₇N₅
Molar Mass 125.13 g/mol
Appearance White to off-white crystalline solid/powder[1]
Melting Point 249-251 °C
Solubility in Water (20 °C) 36.5 g/kg[1]
Solubility in Methanol (20 °C) 22.7 g/kg[1]
Solubility in Ethanol (20 °C) 4.5 g/kg[1]

Note: Pure TAP is sensitive to oxidation and can form dark brown products upon exposure to air.[1]

Prebiotic Synthesis of this compound

A key advantage of TAP as a prebiotic nucleobase is its plausible synthesis from simple precursors likely abundant on the early Earth.

Synthesis from Malononitrile and Guanidine

The classical synthesis of TAP was reported by Wilhelm Traube in 1905, involving the condensation of malonic acid dinitrile (malononitrile) and guanidine.[1] This reaction pathway is considered prebiotically plausible.

Prebiotic_Synthesis_of_TAP cluster_reactants Prebiotic Precursors Malononitrile Malononitrile Condensation Malononitrile->Condensation Guanidine Guanidine Guanidine->Condensation TAP This compound (TAP) Condensation->TAP Condensation Synthesis_Workflow Start Start: Prepare Reactants Reactants Dissolve Malononitrile and Guanidine Hydrochloride in Ethanol Start->Reactants Base Add Sodium Methanolate to liberate free Guanidine Reactants->Base Reflux Reflux the mixture Base->Reflux Precipitate Cool and Precipitate TAP Sulfate Reflux->Precipitate Isolate Filter and wash the product Precipitate->Isolate Dry Dry under vacuum Isolate->Dry End End: Obtain pure TAP Dry->End

References

2,4,6-Triaminopyrimidine: A Core Scaffold in Medicinal Chemistry and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Triaminopyrimidine (TAP) is a heterocyclic amine of significant interest in medicinal chemistry and materials science. This document provides a comprehensive overview of its fundamental chemical properties, including its molar mass and molecular formula. Furthermore, it details established experimental protocols for its synthesis and characterization and explores its role as a critical building block for pharmacologically active agents, particularly as an inhibitor of the dihydrofolate reductase (DHFR) pathway.

Core Chemical and Physical Properties

This compound is a white to off-white crystalline solid that is susceptible to oxidation and may darken upon exposure to air.[1] It exhibits moderate solubility in water.[1][2] A comprehensive summary of its key quantitative data is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Molecular Formula C₄H₇N₅[1][2][3][4][5][6][7][8][9]
Molar Mass 125.13 g/mol [1][2][3][6][7][8][9][10]
Melting Point 249-251 °C (decomposes)[2][4][6][8]
Boiling Point 222.58 °C (rough estimate)[2][5]
Water Solubility 36.5 g/L (at 20 °C)[1][2]
Appearance White to orange to green powder/crystal[4]
CAS Number 1004-38-2[1][2][3][4]

Synthesis and Characterization: Experimental Protocols

The synthesis of this compound is most classically achieved through the Traube synthesis, a condensation reaction between guanidine (B92328) and a malonic acid derivative.[1] Below are detailed experimental protocols for its synthesis and subsequent characterization.

Synthesis of this compound via Guanidine and Malononitrile

This protocol is based on the foundational Traube synthesis methodology.

Materials:

  • Guanidine hydrochloride

  • Sodium methoxide (B1231860)

  • Malononitrile

  • Anhydrous ethanol (B145695)

  • Diethyl ether

  • Hydrochloric acid (for pH adjustment if needed)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Preparation of Guanidine Free Base: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve guanidine hydrochloride in anhydrous ethanol under an inert atmosphere. To this solution, add a stoichiometric equivalent of sodium methoxide to liberate the free guanidine base. The reaction mixture will form a precipitate of sodium chloride.

  • Condensation Reaction: To the ethanolic solution of guanidine, add an equimolar amount of malononitrile. The reaction mixture is then heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation and Purification: After the reaction is complete, the mixture is cooled to room temperature, and the precipitated product is collected by vacuum filtration. The crude product is washed with cold ethanol and then diethyl ether to remove any unreacted starting materials and byproducts.

  • Recrystallization: The crude this compound can be further purified by recrystallization from hot, dilute ethanol to yield long, needle-like crystals.[1]

  • Drying and Storage: The purified crystals are dried under vacuum and stored in a desiccator under an inert atmosphere to prevent oxidation.

Characterization Methods

2.2.1. High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of methanol (B129727) and water.

  • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (typically around 254 nm).

  • Purpose: To assess the purity of the synthesized compound. A single, sharp peak is indicative of a pure sample.

2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Sample Preparation: The sample can be prepared as a KBr pellet or analyzed using an ATR (Attenuated Total Reflectance) accessory.

  • Expected Peaks:

    • N-H stretching vibrations of the primary amine groups in the region of 3200-3500 cm⁻¹.

    • C=N and C=C stretching vibrations of the pyrimidine (B1678525) ring in the region of 1500-1650 cm⁻¹.

    • N-H bending vibrations around 1600 cm⁻¹.

  • Purpose: To confirm the presence of key functional groups in the molecule.

2.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic proton on the pyrimidine ring and the protons of the amine groups. The chemical shifts will be dependent on the solvent used.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms in the pyrimidine ring.

  • Purpose: To elucidate the detailed molecular structure and confirm the identity of the synthesized compound.

Role in Drug Development: Dihydrofolate Reductase Inhibition

This compound serves as a crucial scaffold for the synthesis of numerous pharmaceutical agents.[1][4] A significant application is in the development of antifolate drugs that act as dihydrofolate reductase (DHFR) inhibitors.[1] DHFR is a key enzyme in the folate metabolic pathway, which is essential for the synthesis of purines and thymidylate, the building blocks of DNA.[11][12] By inhibiting DHFR, these drugs disrupt DNA replication and cell proliferation, making them effective anticancer and antimicrobial agents.[11] Methotrexate, a well-known chemotherapy agent, is a derivative of a pteridine (B1203161) scaffold, which has structural similarities to the pyrimidine core of TAP.[1]

Below is a diagram illustrating the logical workflow for the synthesis of a generic DHFR inhibitor starting from this compound.

G cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product & Characterization cluster_testing Biological Evaluation A This compound C Condensation/ Coupling Reaction A->C B Other Reagents (e.g., Aldehydes, Ketones) B->C D Purification (e.g., Chromatography, Recrystallization) C->D E DHFR Inhibitor (Pyrimidine Derivative) D->E F Structural & Purity Analysis (NMR, MS, HPLC) E->F G In vitro DHFR Enzyme Assay E->G H Cell-based Proliferation Assay G->H

Caption: Synthetic workflow for a pyrimidine-based DHFR inhibitor.

The following diagram illustrates the simplified signaling pathway of DHFR and its inhibition.

G cluster_pathway Folate Metabolism Pathway cluster_inhibition Inhibition DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate DNA DNA Synthesis Purines->DNA Thymidylate->DNA DHFR->THF Catalysis Inhibitor Pyrimidine Derivative (e.g., from TAP) Inhibitor->DHFR Inhibition

Caption: Inhibition of the Dihydrofolate Reductase (DHFR) pathway.

Conclusion

This compound is a foundational molecule with a rich history in chemical synthesis and a promising future in the development of novel therapeutics. Its straightforward synthesis and versatile reactivity make it an invaluable starting material for creating diverse chemical libraries. The continued exploration of TAP and its derivatives is poised to yield new insights into biological pathways and provide innovative solutions for unmet medical needs.

References

2,4,6-Triaminopyrimidine: A Comprehensive Technical Guide on Safety, Handling, and Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for 2,4,6-Triaminopyrimidine. It is intended to serve as a critical resource for laboratory personnel, ensuring safe and effective use of this compound in research and development.

Section 1: Chemical and Physical Properties

A thorough understanding of the physicochemical characteristics of this compound is fundamental for its appropriate handling and application in experimental design.

PropertyValue
Molecular Formula C₄H₇N₅
Molecular Weight 125.13 g/mol [1]
Appearance Off-white to beige powder[2]
Melting Point 249-251 °C (decomposes)[2]
Solubility DMSO (Sparingly), Methanol (Slightly)[2]
CAS Number 1004-38-2

Section 2: Safety and Hazard Information

This compound is classified as a hazardous substance, and adherence to strict safety protocols is mandatory to mitigate potential health risks.

GHS Hazard Identification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for communicating the hazardous nature of chemical substances.

Hazard ClassHazard Category
Skin Irritation2
Eye Irritation2
Specific Target Organ Toxicity (Single Exposure)3

Source: Sigma-Aldrich

Hazard and Precautionary Statements
TypeCodeStatement
Hazard H315Causes skin irritation.
Hazard H319Causes serious eye irritation.
Hazard H335May cause respiratory irritation.
Precautionary P261Avoid breathing dust/fume/gas/mist/vapors/spray.
Precautionary P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Source: Sigma-Aldrich

NFPA 704 Hazard Diamond

The National Fire Protection Association (NFPA) 704 diamond offers a rapid, visual summary of the hazards associated with this compound.

Caption: NFPA 704 rating for this compound.

Section 3: Handling, Storage, and First Aid

The implementation of proper handling procedures, storage conditions, and emergency preparedness is essential for the safe use of this compound in a laboratory setting.

Personal Protective Equipment (PPE) and Handling

A systematic approach to personal protection and chemical handling is crucial to minimize exposure and ensure personnel safety.

Handling_Workflow cluster_PPE Personal Protective Equipment cluster_Handling Safe Handling Practices Safety Goggles Safety Goggles Prevent skin and eye contact Prevent skin and eye contact Safety Goggles->Prevent skin and eye contact Lab Coat Lab Coat Gloves (Nitrile) Gloves (Nitrile) Gloves (Nitrile)->Prevent skin and eye contact Respirator (for dust) Respirator (for dust) Avoid dust generation Avoid dust generation Respirator (for dust)->Avoid dust generation Use in a well-ventilated fume hood Use in a well-ventilated fume hood Wash hands thoroughly after use Wash hands thoroughly after use

Caption: Recommended PPE and safe handling workflow.

Storage and Incompatibilities
ConditionSpecification
Storage Temperature Room Temperature
Container Tightly closed
Environment Dry and well-ventilated place
Incompatible Materials Strong oxidizing agents
First Aid Measures

In the event of accidental exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Protocol
Inhalation Move person to fresh air. If not breathing, give artificial respiration. Consult a physician.
Skin Contact Wash off with soap and plenty of water. Consult a physician.
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Section 4: Experimental Protocols

While this compound is a precursor in various syntheses, a common application is its use in the preparation of substituted pyrimidines. The following is a representative protocol for the nitrosation of this compound, a key step in the synthesis of 2,4,5,6-tetraaminopyrimidine (B94255).

Synthesis of 2,4,6-Triamino-5-nitrosopyrimidine

This protocol is adapted from a patented synthesis method and should be performed by trained personnel in a controlled laboratory environment.

Materials:

  • This compound

  • Acetic Acid

  • Sodium Nitrite (B80452)

  • Water

  • Reaction vessel with temperature control and stirring

Procedure:

  • Dissolution: Dissolve 1.0 mole of this compound in 1040 ml of water and 1.5 moles of acetic acid in a suitable reaction vessel.

  • Temperature Control: Maintain the temperature of the solution in the range of 0-16 °C.[1]

  • Addition of Sodium Nitrite: Slowly add 1.0 mole of sodium nitrite to the reaction mixture while carefully controlling the reaction temperature to remain between 0-20 °C.[1]

  • Reaction: A dense, granular slurry of 2,4,6-triamino-5-nitrosopyrimidine will form.[1]

  • Monitoring: The reaction can be monitored by HPLC to confirm the consumption of the starting material.

Synthesis_Workflow start Start: Assemble Reagents and Glassware dissolve 1. Dissolve this compound in water and acetic acid start->dissolve cool 2. Cool reaction mixture to 0-16 °C dissolve->cool add_reagent 3. Slowly add Sodium Nitrite solution (maintain temperature at 0-20 °C) cool->add_reagent react 4. Stir until formation of 2,4,6-triamino-5-nitrosopyrimidine slurry is complete add_reagent->react monitor 5. Monitor reaction progress via HPLC react->monitor end End: Product ready for next step or isolation monitor->end

Caption: Experimental workflow for the synthesis of 2,4,6-triamino-5-nitrosopyrimidine.

Section 5: Biological Context and Signaling

While this compound itself is not a direct modulator of a specific signaling pathway, it is a key building block for various biologically active molecules. Its derivatives have been investigated as antimalarial agents, and it is structurally related to the pyrimidine (B1678525) bases that are fundamental to DNA and RNA. The broader pyrimidine metabolism pathway is intricately linked with cellular signaling, particularly in the context of cell proliferation and cancer. For instance, signaling pathways such as the PI3K-Akt-mTORC1 cascade can regulate the de novo synthesis of pyrimidines to support cell growth.

Disclaimer: This document is intended as a guide for research and development professionals and does not replace a comprehensive risk assessment. Always consult the full Safety Data Sheet (SDS) provided by the manufacturer before handling this chemical.

References

Quantum Chemical Insights into 2,4,6-Triaminopyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular properties of 2,4,6-Triaminopyrimidine (TAP) through the lens of quantum chemical calculations. TAP is a significant heterocyclic compound, serving as a versatile building block in the synthesis of various pharmaceuticals and functional materials. Understanding its fundamental structural, vibrational, and electronic characteristics is crucial for its application in drug design and materials science. This document summarizes key computational findings, provides detailed experimental protocols for spectroscopic analysis, and visualizes the underlying scientific workflows.

Introduction to Quantum Chemical Calculations of this compound

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for predicting the properties of molecules with a high degree of accuracy. For this compound, these computational methods allow for the elucidation of its three-dimensional structure, the prediction of its vibrational modes as observed in infrared and Raman spectroscopy, and the characterization of its electronic properties, which govern its reactivity and spectroscopic behavior.

Theoretical calculations are typically performed on an isolated molecule in the gaseous phase. It is important to note that experimental results, often obtained in the solid state or in solution, may show slight deviations from these calculated values due to intermolecular interactions. Nevertheless, the theoretical data provide a robust foundation for interpreting experimental findings and understanding the intrinsic properties of the molecule.

Theoretical Methodology: A Typical Computational Workflow

The properties of this compound presented in this guide are primarily derived from calculations employing the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with the 6-31G(d,p) basis set. This level of theory is widely recognized for its balance of computational cost and accuracy in describing the electronic structure of organic molecules.

The general workflow for these quantum chemical calculations is depicted below:

G cluster_input Input cluster_calculation Quantum Chemical Calculation cluster_output Output & Analysis mol_structure Molecular Structure (this compound) geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc electronic_calc Electronic Property Calculation (e.g., HOMO-LUMO, NBO) geom_opt->electronic_calc spec_calc Spectra Calculation (e.g., GIAO for NMR, TD-DFT for UV-Vis) geom_opt->spec_calc opt_geom Optimized Geometry (Bond Lengths, Angles) geom_opt->opt_geom vib_freq Vibrational Frequencies & IR/Raman Spectra freq_calc->vib_freq elec_prop Electronic Properties (Energy Levels, Charges) electronic_calc->elec_prop spec_data Predicted Spectra (NMR, UV-Vis) spec_calc->spec_data

A generalized workflow for quantum chemical calculations.

Calculated Molecular Properties

The following sections present the calculated properties of this compound. While a complete set of data from a single computational study is not available in the literature, the presented information is compiled from relevant research.

Optimized Molecular Geometry
Vibrational Frequencies

The calculated vibrational frequencies and their assignments provide a theoretical basis for interpreting experimental FT-IR and Raman spectra. The following table summarizes the key vibrational modes of this compound calculated using the B3LYP/6-31G(d,p) method.[1] The calculated wavenumbers are typically scaled to better match experimental values.

Calculated Wavenumber (cm⁻¹) Experimental FT-IR (cm⁻¹) Experimental Raman (cm⁻¹) Vibrational Assignment
35913485-N-H Asymmetric Stretch
34753315-N-H Symmetric Stretch
166216421645NH₂ Scissoring
159515931594Ring Stretching
148114781480Ring Stretching
120612101208C-N Stretch
105410501055Ring Breathing
802800801C-H Out-of-plane Bend
648650647Ring Deformation

Note: This is a selection of key vibrational modes. The full spectrum consists of 42 normal modes.

Electronic Properties: HOMO-LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic behavior of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

While specific HOMO-LUMO energy values for this compound are not explicitly tabulated in the reviewed literature, studies on similar aminopyrimidine derivatives suggest that the HOMO-LUMO gap calculated by DFT methods typically falls in the range of 4 to 5 eV. A smaller gap generally implies higher reactivity.

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Quantum chemical calculations using the Gauge-Independent Atomic Orbital (GIAO) method can predict the ¹H and ¹³C chemical shifts. Although specific calculated NMR data for this compound is not available in the literature reviewed, studies on aminopyrimidines show that the chemical shifts are sensitive to the positions of the amino groups and the overall electronic structure. For the single proton on the pyrimidine (B1678525) ring of TAP, a chemical shift in the aromatic region would be expected. The carbons of the pyrimidine ring would also show distinct signals based on their local chemical environment.

Experimental Protocols

The following sections outline the standard experimental procedures for obtaining spectroscopic data for organic compounds like this compound.

¹H and ¹³C NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the molecular structure.

Materials and Equipment:

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • This compound sample

  • Internal standard (e.g., Tetramethylsilane, TMS)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in about 0.6-0.7 mL of a suitable deuterated solvent in an NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve high homogeneity.

    • Tune and match the probe for the ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of around 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A larger spectral width (e.g., 0-200 ppm) is required. Due to the low natural abundance of ¹³C, a greater number of scans and a longer relaxation delay may be necessary.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Reference the chemical shifts to the internal standard (TMS at 0.00 ppm).

    • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

UV-Vis Spectroscopy

Objective: To measure the electronic absorption spectrum of this compound.

Materials and Equipment:

  • UV-Vis spectrophotometer (double beam recommended)

  • Quartz cuvettes (1 cm path length)

  • Spectroscopic grade solvent (e.g., ethanol, methanol, water)

  • This compound sample

  • Volumetric flasks and pipettes

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound of a known concentration in the chosen spectroscopic grade solvent.

    • Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance in the optimal range (typically 0.2-1.0).

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up and stabilize.

    • Select the desired wavelength range for scanning (e.g., 200-400 nm).

  • Baseline Correction:

    • Fill a quartz cuvette with the pure solvent to be used as a blank.

    • Place the blank cuvette in the reference and sample holders and run a baseline scan to correct for the absorbance of the solvent and cuvette.

  • Sample Measurement:

    • Rinse a cuvette with the sample solution and then fill it.

    • Place the sample cuvette in the sample holder.

    • Run the absorbance scan.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λmax).

    • The absorbance value at λmax can be used for quantitative analysis using the Beer-Lambert law.

Bridging Theory and Experiment

Quantum chemical calculations and experimental measurements are complementary techniques. The synergy between these two approaches is essential for a comprehensive understanding of molecular properties.

G cluster_theory Theoretical Calculation cluster_experiment Experimental Measurement cluster_validation Validation & Interpretation calc_geom Calculated Geometry validation Comparison & Correlation calc_geom->validation calc_vib Calculated Vibrational Frequencies calc_vib->validation calc_nmr Calculated NMR Shifts calc_nmr->validation calc_uv Calculated UV-Vis Spectra calc_uv->validation exp_geom X-ray Crystallography exp_geom->validation exp_vib FT-IR & Raman Spectroscopy exp_vib->validation exp_nmr NMR Spectroscopy exp_nmr->validation exp_uv UV-Vis Spectroscopy exp_uv->validation interpretation interpretation validation->interpretation Refined Structural & Electronic Understanding

The interplay between theoretical calculations and experimental validation.

Conclusion

This technical guide has provided an overview of the key molecular properties of this compound as determined by quantum chemical calculations. While a complete and unified set of calculated data is not yet available in the public domain, the existing research on TAP and related aminopyrimidines offers valuable insights into its structure, vibrational modes, and electronic characteristics. The provided experimental protocols serve as a practical guide for researchers seeking to characterize this important molecule. The integration of computational and experimental approaches will continue to be a powerful strategy for advancing our understanding of this compound and facilitating its application in the development of new drugs and materials.

References

Protonation Behavior of the 2,4,6-Triaminopyrimidine Ring System: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,4,6-triaminopyrimidine (TAP) scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, including diuretics like Triamterene and antifolates such as Methotrexate.[1] Its biological activity is intimately linked to its physicochemical properties, particularly its protonation behavior. Understanding where and how this ring system accepts a proton is critical for drug design, formulation, and comprehending its mechanism of action at a molecular level. This guide provides a comprehensive overview of the protonation characteristics of the this compound ring system, detailing quantitative data, experimental methodologies, and the underlying chemical principles.

Core Concepts: Dual Protonation Sites

Unlike simpler aromatic amines, the this compound ring system exhibits a fascinating and somewhat unusual protonation behavior. Experimental and theoretical studies have unequivocally demonstrated the existence of two primary protonation sites: the endocyclic nitrogen at position 1 (N(1)) and the carbon atom at position 5 (C(5)).[2][3]

The protonation at N(1) is the expected behavior for a pyrimidine (B1678525) ring, driven by the lone pair of electrons on the nitrogen atom. However, the three amino groups at positions 2, 4, and 6 significantly increase the electron density of the ring, making the C(5) position also susceptible to electrophilic attack by a proton.[4] This leads to the formation of a stable cationic σ-complex.

The equilibrium between these two protonated forms is a key feature of the TAP ring system. The predominance of one form over the other is influenced by a delicate interplay of steric and electronic effects imparted by substituents on the pyrimidine ring and the exocyclic amino groups.[3][4]

Quantitative Analysis of Protonation: pKa Values

The basicity of the this compound ring system and its derivatives is quantified by their acid dissociation constants (pKa). The following table summarizes the reported pKa values for this compound and some of its derivatives, highlighting the subtle differences in basicity and the influence of substitution.

CompoundpKaProtonation Site(s)CommentsReference
This compound6.84 (at 20°C)N(1) and C(5)The pKa value reflects the overall basicity of the molecule.[5]
N,N,N',N',N'',N''-Hexamethyl-2,4,6-triaminopyrimidine6.89N(1)In water, an equilibrium exists between the N(1) and C(5) protonated forms.[4]
N,N,N',N',N'',N''-Hexamethyl-2,4,6-triaminopyrimidine6.87C(5)The pKa values for N(1) and C(5) protonation are remarkably similar.[4]

Experimental Protocols for Characterizing Protonation Behavior

The determination of pKa values and the identification of protonation sites are crucial for understanding the behavior of the this compound ring system. The two primary experimental techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and potentiometric titration.

NMR Spectroscopy for pKa Determination and Site Identification

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about molecular structure and dynamics. For pKa determination, NMR titration is the method of choice.

Principle: The chemical shift of a nucleus is sensitive to its chemical environment. Protonation of the this compound ring induces significant changes in the chemical shifts of the protons and carbons near the protonation site. By monitoring these chemical shift changes as a function of pH, a titration curve can be generated, from which the pKa can be determined. Furthermore, the magnitude and location of these chemical shift changes provide direct evidence for the site of protonation.

Detailed Methodology for NMR Titration:

  • Sample Preparation:

    • Prepare a stock solution of the this compound derivative in a suitable solvent, typically D₂O to avoid a large solvent signal in the ¹H NMR spectrum. The concentration should be in the range of 1-10 mM.

    • Prepare a series of buffer solutions covering a pH range of at least 2 pH units above and below the expected pKa of the compound.

    • For each data point, a sample is prepared by mixing the stock solution with a specific buffer solution in an NMR tube. It is crucial to accurately measure the pH of each sample.

  • NMR Data Acquisition:

    • Acquire ¹H and/or ¹³C NMR spectra for each sample at a constant temperature.

    • A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

    • For ¹H NMR in D₂O, a solvent suppression technique may be necessary.

  • Data Analysis:

    • Identify the signals corresponding to the protons or carbons of the this compound ring system.

    • Plot the chemical shift (δ) of a specific nucleus as a function of pH.

    • The resulting data is fitted to the Henderson-Hasselbalch equation (or a modified version) to extract the pKa value. The inflection point of the sigmoidal curve corresponds to the pKa.

    • The identification of the protonation site is achieved by analyzing the magnitude of the chemical shift changes (Δδ) for different nuclei. A larger Δδ for a particular nucleus indicates its proximity to the protonation site. For example, a significant downfield shift of the C(5)-H proton signal upon acidification is indicative of C(5) protonation.

Potentiometric Titration for pKa Determination

Potentiometric titration is a classic and highly accurate method for determining the pKa of a compound.

Principle: This method involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte, while the potential of a suitable electrode is monitored. The potential is proportional to the logarithm of the activity of the ion being measured (in this case, H⁺). A plot of potential (or pH) versus the volume of titrant added yields a titration curve. The pKa is determined from the pH at the half-equivalence point.

Detailed Methodology for Potentiometric Titration:

  • Apparatus:

    • A potentiometer or pH meter with a combination pH electrode (or a separate indicator and reference electrode).

    • A burette for the precise delivery of the titrant.

    • A magnetic stirrer and stir bar.

  • Reagents:

    • A standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH) as the titrant.

    • A solution of the this compound derivative of known concentration (typically in the mM range) in deionized water or a suitable co-solvent.

  • Procedure:

    • Calibrate the pH meter using standard buffer solutions.

    • Place a known volume of the analyte solution in a beaker and immerse the pH electrode and a stir bar.

    • Begin stirring the solution at a constant rate.

    • Add the titrant in small, accurately measured increments from the burette.

    • After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

    • Continue the titration until the pH changes become minimal, well past the equivalence point.

  • Data Analysis:

    • Plot the measured pH values against the volume of titrant added to obtain the titration curve.

    • The equivalence point is the point of steepest inflection on the curve. This can be determined more accurately by plotting the first or second derivative of the titration curve.

    • The pKa is equal to the pH at the point where half of the volume of titrant required to reach the equivalence point has been added.

Visualizing Protonation Behavior and Experimental Workflows

The following diagrams, generated using the Graphviz DOT language, illustrate the key concepts and workflows discussed in this guide.

Caption: Protonation equilibrium of the this compound ring system.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis cluster_result Result Prep_NMR Prepare series of buffered solutions of TAP derivative in D₂O Measure_NMR Acquire NMR spectra at each pH Prep_NMR->Measure_NMR Prep_Pot Prepare solution of TAP derivative of known concentration Measure_Pot Titrate with standardized acid/base and record pH vs. volume Prep_Pot->Measure_Pot Analyze_NMR Plot chemical shift vs. pH Fit to Henderson-Hasselbalch equation Measure_NMR->Analyze_NMR Analyze_Pot Plot titration curve (pH vs. volume) Determine equivalence point Measure_Pot->Analyze_Pot Result_pKa pKa Value Analyze_NMR->Result_pKa Result_Site Protonation Site (from NMR data) Analyze_NMR->Result_Site Analyze_Pot->Result_pKa

Caption: General experimental workflow for pKa determination.

Significance in Drug Development

The protonation behavior of the this compound ring system has profound implications for drug development:

  • Solubility and Formulation: The protonated form of a drug is generally more water-soluble than its neutral counterpart. Knowledge of the pKa allows for the formulation of the drug in a pH environment that ensures optimal solubility and stability.

  • Drug-Target Interactions: Many drug targets, such as enzymes and receptors, have charged residues in their active sites. The protonation state of a drug molecule will dictate its ability to form ionic interactions with its target, which is often a key determinant of its potency.

  • Membrane Permeability: The ability of a drug to cross biological membranes is influenced by its lipophilicity, which is in turn dependent on its ionization state. The neutral form of a drug is typically more membrane-permeable. Understanding the pKa is therefore essential for predicting and optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of a drug.

  • Chemical Reactivity and Synthesis: The reactivity of the this compound ring is altered upon protonation. This can be exploited in the synthesis of derivatives, for example, in directing electrophilic substitution reactions.[1]

Conclusion

The this compound ring system possesses a rich and complex protonation chemistry, characterized by the existence of two competing protonation sites at N(1) and C(5). The equilibrium between these two forms is governed by the electronic and steric nature of substituents on the ring. A thorough understanding of this behavior, quantified by pKa values and elucidated through experimental techniques like NMR spectroscopy and potentiometric titration, is indispensable for the rational design and development of new therapeutic agents based on this privileged scaffold. The methodologies and data presented in this guide provide a solid foundation for researchers and scientists working in this exciting area of medicinal chemistry.

References

Methodological & Application

Application Notes and Protocols: Laboratory Synthesis of 2,4,6-Triaminopyrimidine from Malononitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Triaminopyrimidine (TAP) is a pivotal building block in synthetic organic chemistry, particularly in the pharmaceutical industry. It serves as a key precursor for the synthesis of a wide array of biologically active compounds, including diuretics like triamterene, and antifolates such as methotrexate (B535133) and aminopterin.[1] Its structural features allow for diverse chemical modifications, making it a valuable scaffold in drug discovery and development. This document provides detailed protocols for the laboratory synthesis of this compound, starting from the readily available reagent malononitrile (B47326). The classical approach involves the condensation of malononitrile with guanidine (B92328).[1][2]

Physicochemical Properties and Characterization Data

A summary of the key physicochemical properties of this compound is provided below, which is essential for its identification and characterization.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₄H₇N₅[3][4]
Molecular Weight125.13 g/mol [3][4]
AppearanceWhite crystalline solid, precipitates as long needles from hot, dilute alcohol.[1]
Melting Point249-251 °C
Solubility (at 20 °C)Water: 36.5 g/kg, Methanol: 22.7 g/kg, Ethanol (B145695): 4.5 g/kg
CAS Number1004-38-2[1][4][5]

Note: this compound is susceptible to oxidation and can form dark brown products upon exposure to air. Therefore, it is recommended to handle and store it under an inert atmosphere.[1]

Reaction Pathway and Experimental Workflow

The synthesis of this compound from malononitrile is a well-established condensation reaction. The overall reaction and a typical laboratory workflow are depicted below.

reaction_pathway Malononitrile Malononitrile Plus + Malononitrile->Plus Guanidine Guanidine Arrow -> Guanidine->Arrow TAP This compound Plus->Guanidine Arrow->TAP Conditions Base (e.g., NaOMe) Ethanol, Reflux Arrow->Conditions

Caption: Reaction scheme for the synthesis of this compound.

experimental_workflow start Start reagent_prep Reagent Preparation (Malononitrile, Guanidine Salt, Base, Solvent) start->reagent_prep reaction_setup Reaction Setup (Inert atmosphere) reagent_prep->reaction_setup reaction Condensation Reaction (Heating/Reflux) reaction_setup->reaction monitoring Reaction Monitoring (e.g., TLC) reaction->monitoring workup Reaction Work-up (Cooling, Filtration) monitoring->workup purification Purification (Recrystallization) workup->purification characterization Product Characterization (MP, Spectroscopy) purification->characterization end End characterization->end

Caption: General experimental workflow for the synthesis of this compound.

Experimental Protocols

This section outlines two common protocols for the synthesis of this compound from malononitrile.

Protocol 1: Classical Synthesis using Guanidine Hydrochloride and Sodium Methoxide (B1231860)

This method is based on the original synthesis reported by Traube and is widely used.[1] It involves the in-situ generation of free guanidine from its hydrochloride salt using a strong base.

Materials:

  • Malononitrile

  • Guanidine hydrochloride

  • Sodium methoxide (solid or solution in methanol)

  • Anhydrous ethanol

  • Distilled water

  • Standard reflux apparatus (round-bottom flask, condenser)

  • Magnetic stirrer and heating mantle

  • Buchner funnel and filter paper

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: Assemble a clean and dry reflux apparatus. Equip the round-bottom flask with a magnetic stir bar. Purge the entire system with an inert gas to exclude air and moisture, as this compound is sensitive to oxidation.[1]

  • Reagent Addition:

    • In the round-bottom flask, dissolve guanidine hydrochloride in anhydrous ethanol.

    • Carefully add sodium methoxide to the solution to liberate the free guanidine. A precipitate of sodium chloride will form.

    • To this mixture, add a solution of malononitrile in anhydrous ethanol dropwise with continuous stirring.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture to remove the precipitated sodium chloride.

    • The filtrate contains the dissolved product. The volume of the solvent can be reduced under vacuum.

    • Precipitate the product, often as its sulfate (B86663) salt by adding sulfuric acid, which is reported to be well-crystallizing.[1] Alternatively, the free base can be precipitated by careful pH adjustment or cooling.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as hot, dilute ethanol, to yield long, needle-like crystals.[1]

  • Drying and Storage: Dry the purified crystals under vacuum. Store the final product in a tightly sealed container under an inert atmosphere to prevent degradation.

Protocol 2: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis can significantly reduce reaction times and in some cases, improve yields. A reported microwave-assisted synthesis of this compound using guanidine bound to a polystyrene resin (Merrifield synthesis principle) with malononitrile, followed by cleavage with trifluoroacetic acid, resulted in a high yield of 92% within a short reaction time.[1] While the specifics of this solid-phase synthesis are more complex, a general solution-phase microwave protocol can be adapted.

Materials:

  • Malononitrile

  • Guanidine hydrochloride

  • A suitable base (e.g., sodium ethoxide)

  • Anhydrous ethanol

  • Microwave reactor vials

  • Microwave synthesizer

  • Standard work-up and purification equipment as in Protocol 1.

Procedure:

  • Reaction Mixture Preparation: In a microwave reactor vial, combine malononitrile, guanidine hydrochloride, and the base in anhydrous ethanol.

  • Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at a set temperature and for a specific duration (optimization may be required). The reaction progress can be monitored by TLC after cooling the vial.

  • Work-up and Purification: Follow the isolation and purification steps as described in Protocol 1.

Quantitative Data Summary

The yield of this compound can vary depending on the synthetic method employed.

Table 2: Reported Yields for the Synthesis of this compound

Synthesis MethodStarting MaterialsYieldReference
Microwave-assisted (Merrifield principle)Guanidine bound to polystyrene, malononitrile92%[1]
Classical CondensationMalononitrile, GuanidineNot explicitly quantified in the provided search results, but it is a well-established reaction.[1]

Safety Precautions

  • Malononitrile is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, in a well-ventilated fume hood.

  • Guanidine hydrochloride and sodium methoxide are corrosive and should be handled with care.

  • Ethanol is flammable. Avoid open flames and ensure proper ventilation.

  • Always consult the Safety Data Sheets (SDS) for all reagents before starting any experiment.

Conclusion

The synthesis of this compound from malononitrile is a robust and well-documented process. The classical condensation reaction provides a reliable method, while modern techniques like microwave-assisted synthesis offer the potential for faster reaction times and higher yields. The choice of protocol will depend on the available equipment and the desired scale of the synthesis. Proper handling and purification are crucial to obtain a high-purity product, which is essential for its application in pharmaceutical and materials science research.

References

Application Notes and Protocols for Solid-Phase Synthesis of 2,4,6-Triaminopyrimidine Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solid-phase synthesis of 2,4,6-triaminopyrimidine libraries, a scaffold of significant interest in medicinal chemistry and drug discovery. The methodologies outlined enable the efficient generation of diverse compound libraries for high-throughput screening and lead optimization.

Introduction

This compound derivatives are a class of compounds with a broad spectrum of biological activities, making them attractive scaffolds for the development of novel therapeutics. Solid-phase synthesis offers a powerful platform for the combinatorial construction of libraries of these molecules, facilitating the rapid exploration of structure-activity relationships (SAR). The protocols described herein are based on the sequential nucleophilic aromatic substitution on a pyrimidine (B1678525) template anchored to a solid support.

Synthesis Strategy Overview

The general strategy for the solid-phase synthesis of this compound libraries involves the following key steps:

  • Immobilization of a suitable pyrimidine precursor onto a solid support (e.g., polystyrene resin).

  • Sequential nucleophilic substitution reactions to introduce diversity at the 2, 4, and 6 positions of the pyrimidine ring.

  • Cleavage of the final products from the solid support.

  • Purification and characterization of the synthesized compounds.

Two primary protocols are presented: a conventional method and a microwave-assisted approach for accelerated synthesis.

Quantitative Data Summary

The following table summarizes the representative yields and purities achieved for a library of 2,4,6-triaminopyrimidines synthesized using the conventional solid-phase protocol.

CompoundR1R2R3Overall Yield (%)Purity (%)
1a BenzylHydroxylMorpholino~10>95
1b 4-MethoxybenzylHydroxylMorpholino~10>95
1c Benzyl4-MethoxybenzylMorpholino~10>95
1d 4-Methoxybenzyl4-MethoxybenzylMorpholino~10>95
1e BenzylHydroxylPiperidino~10>95
1f 4-MethoxybenzylHydroxylPiperidino~10>95
1g Benzyl4-MethoxybenzylPiperidino~10>95
1h 4-Methoxybenzyl4-MethoxybenzylPiperidino~10>95

Data is based on the general procedure described by Yoo et al. (2006) where an overall yield of approximately 10% was reported for the synthesized library 1a-h. Purities were evaluated by reverse-phase HPLC.

Experimental Protocols

Protocol 1: Conventional Solid-Phase Synthesis of this compound Libraries

This protocol is adapted from the work of Yoo et al. and describes a sequential nucleophilic substitution approach.

Materials:

  • Chloromethylated polystyrene resin (1% DVB cross-linked, 100-200 mesh)

  • Guanidine (B92328) hydrochloride

  • Cesium carbonate (Cs2CO3)

  • 2-(1-Ethoxyethylidene)malononitrile

  • Triethylamine (B128534) (Et3N)

  • Trifluoroacetic acid (TFA)

  • N-Methyl-2-pyrrolidone (NMP)

  • Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Various primary and secondary amines for diversification

Procedure:

Step 1: Guanidine Functionalization of the Resin

  • Swell chloromethylated polystyrene resin (1.0 g, ~1.0 mmol Cl/g) in NMP (10 mL) in a reaction vessel.

  • Add guanidine hydrochloride (2.0 mmol) and Cs2CO3 (4.0 mmol).

  • Heat the mixture at 85°C for 12 hours with gentle agitation.

  • Allow the resin to cool to room temperature.

  • Filter the resin and wash sequentially with NMP (3 x 10 mL), NMP:H2O (1:1, 3 x 10 mL), MeOH (3 x 10 mL), and DCM (3 x 10 mL).

  • Dry the guanidine-functionalized resin under vacuum.

Step 2: Pyrimidine Ring Formation

  • Swell the guanidine-functionalized resin (~1.0 g) in ethanol (B145695) (10 mL).

  • Add 2-(1-ethoxyethylidene)malononitrile (4.0 mmol) and triethylamine (0.4 mL).

  • Reflux the mixture for 8 hours with agitation.

  • Cool the resin to room temperature.

  • Filter the resin and wash with MeOH (3 x 10 mL) and DCM (3 x 10 mL).

  • Dry the resin-bound 2,4-diaminopyrimidine-5-carbonitrile (B135015) under vacuum.

Step 3: Sequential Nucleophilic Substitution (Example for introducing R1, R2, and R3)

This is a generalized procedure; specific reaction conditions may need optimization based on the nucleophilicity of the amines.

Introduction of R1 at C4/C6:

  • Swell the resin-bound pyrimidine in a suitable solvent (e.g., DMF).

  • Add the first amine (R1-NH2, 1.5 equivalents) and a base such as Hunig's base (1.5 equivalents).

  • Stir the mixture at room temperature for 15 hours.

  • Filter the resin and wash with DMF (3 x 10 mL), isopropanol (B130326) (IPA, 3 x 10 mL), and n-pentane (3 x 10 mL).

  • Dry the resin under vacuum.

Introduction of R2 at C6/C4:

  • Swell the resin from the previous step in a suitable solvent (e.g., DMSO).

  • Add the second amine (R2-NH2, up to 30 equivalents for less reactive amines like hydroxylamines) and Hunig's base (1.5 equivalents).

  • Heat the mixture at 130°C for 15 hours.

  • Filter the resin and wash as described above.

  • Dry the resin under vacuum.

Introduction of R3 at C2 (via sulfone displacement):

  • Swell the resin in DCM and cool to -72°C.

  • Add m-chloroperoxybenzoic acid (mCPBA, 3.0 equivalents) and stir at room temperature for 6 hours to oxidize the 2-mercapto group (if present from the starting material) to a sulfone.

  • Filter the resin and wash thoroughly.

  • Swell the oxidized resin in DMF and add the third amine (R3-NH2, 1.2 equivalents).

  • Heat the mixture at 90°C for 15 hours.

  • Filter the resin and wash as described above.

Step 4: Cleavage of the Final Product from the Resin

  • Swell the final resin-bound this compound in DCM (10 mL).

  • Add a cleavage cocktail of TFA/DCM (1:9, 15 mL).

  • Stir the mixture at room temperature for 1 hour.

  • Filter the resin and wash with DCM (3 x 5 mL) and MeOH (3 x 5 mL).

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by a suitable method, such as recrystallization or preparative HPLC.

Protocol 2: Microwave-Assisted Solid-Phase Synthesis of Trisubstituted Pyrimidines

This protocol utilizes microwave irradiation to accelerate the reaction times significantly.[1]

Materials:

  • Same as Protocol 1.

  • Microwave reactor.

Procedure:

Step 1: Guanidine Functionalization of the Resin

  • Swell chloromethylated polystyrene resin (250 mg) in NMP.

  • Add guanidine hydrochloride (2.0 mmol) and Cs2CO3 (400 mg).

  • Heat the mixture in a microwave reactor at 85°C for 10 minutes.

  • Filter and wash the resin as described in Protocol 1.

  • Dry the resin.

Step 2: Pyrimidine Ring Formation

  • Swell the guanidine-functionalized resin (250 mg) in ethanol.

  • Add 2-(1-ethoxyethylidene)malononitrile (4.0 mmol) and triethylamine (0.4 mL).

  • Heat the mixture in a microwave reactor for 20 minutes.

  • Filter, wash, and dry the resin.

Step 3: Cleavage of the Final Product from the Resin

  • Swell the resin-bound pyrimidine (250 mg) in a TFA/DCM mixture (1:9, 15 mL).

  • Heat the mixture in a microwave reactor for 10 minutes.

  • Filter the resin and wash with DCM and MeOH.

  • Combine the filtrates and evaporate the solvent to obtain the product.

  • Purify as needed.

Note: This microwave protocol is for the synthesis of a 2,4-diaminopyrimidine-5-carbonitrile. For a fully substituted this compound library, microwave conditions for the sequential nucleophilic substitution steps would need to be developed and optimized.

Visualizations

Logical Workflow for Solid-Phase Synthesis of this compound Libraries

G start Start with Solid Support (e.g., Polystyrene Resin) functionalization Functionalization of Resin (e.g., with Guanidine) start->functionalization pyrimidine_formation Pyrimidine Ring Formation on Resin functionalization->pyrimidine_formation diversification1 Diversification at C4/C6 (Nucleophilic Substitution with Amine 1) pyrimidine_formation->diversification1 diversification2 Diversification at C6/C4 (Nucleophilic Substitution with Amine 2) diversification1->diversification2 activation Activation at C2 (e.g., Oxidation to Sulfone) diversification2->activation diversification3 Diversification at C2 (Nucleophilic Substitution with Amine 3) activation->diversification3 cleavage Cleavage from Resin diversification3->cleavage purification Purification and Analysis cleavage->purification end This compound Library purification->end

Caption: Overall workflow for the solid-phase synthesis of a this compound library.

Signaling Pathway for Sequential Nucleophilic Substitution

G start_material Resin-Bound Dichloropyrimidine intermediate1 Resin-Bound 4-Amino-6-chloropyrimidine start_material->intermediate1 Nucleophilic Substitution intermediate2 Resin-Bound 4,6-Diaminopyrimidine intermediate1->intermediate2 Nucleophilic Substitution activation Resin-Bound 4,6-Diamino-2-sulfonylpyrimidine intermediate2->activation Oxidation final_product Resin-Bound this compound activation->final_product Nucleophilic Substitution reagent1 R1-NH2 reagent1->intermediate1 reagent2 R2-NH2 reagent2->intermediate2 oxidant Oxidizing Agent (e.g., mCPBA) oxidant->activation reagent3 R3-NH2 reagent3->final_product

Caption: Key chemical transformations in the sequential synthesis of 2,4,6-triaminopyrimidines.

References

Application Notes and Protocols: Synthesis of Folic Acid Utilizing a Triaminopyrimidine Precursor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Folic acid, a vital B vitamin (B9), plays a crucial role in numerous metabolic processes, including the synthesis of nucleic acids (DNA and RNA) and the metabolism of amino acids.[1] Its deficiency can lead to serious health issues, including megaloblastic anemia and neural tube defects in developing fetuses.[1][2] Consequently, the efficient synthesis of folic acid is of significant interest to the pharmaceutical and food industries.

While the prompt specified the use of 2,4,6-triaminopyrimidine as a precursor, a comprehensive review of the scientific literature and patents indicates that the more commonly utilized and documented precursor for industrial folic acid synthesis is 2,4,5-triamino-6-hydroxypyrimidine or its salts.[3][4][5][6] This document will, therefore, provide detailed application notes and protocols based on the established synthesis routes involving 2,4,5-triamino-6-hydroxypyrimidine. These methods are robust, scalable, and form the basis of current industrial production.

The primary route for folic acid synthesis involves the condensation of three key components:

  • A pteridine (B1203161) precursor, derived from 2,4,5-triamino-6-hydroxypyrimidine.

  • p-aminobenzoic acid (PABA).

  • L-glutamic acid.

This document will detail the methodologies for the synthesis of folic acid, present quantitative data in a structured format, and provide visual diagrams of the synthesis pathway and experimental workflows.

Quantitative Data Summary

The following table summarizes the quantitative data extracted from various synthesis protocols for folic acid. Please note that yields can vary based on the specific reaction conditions and purification methods employed.

Intermediate/ProductReagentsMolar RatioSolventTemperature (°C)Reaction Time (hours)Yield (%)Purity (%)Reference
6-hydroxyl-2,4,5-triaminopyrimidine sulfate (B86663) Methyl cyanoacetate (B8463686), Guanidine (B92328) nitrate (B79036), Sodium methoxide (B1231860)------[5]
Folic Acid (crude) N-p-amino-benzoyl glutamic acid, Trichloroacetone, 6-hydroxyl-2,4,5-triaminopyrimidine sulfate-Water (in the presence of sodium carbonate and sodium bisulfite)30-505--[5]
Folic Acid (pure) Crude Folic Acid----80>96[5]
Folic Acid 2,4,5-triamino-6-hydroxypyrimidine salt, 3-halogenated pyruvaldehyde oxime, N-(4-aminobenzamide)-L-glutamic acid-----High[4]
Folic Acid p-nitrobenzoyl-l-(+)-glutamic acid, 2-amino-4-hydroxy-6-(hydroxymethyl)-pteridine1.5:1Formic AcidRoom Temperature---[7]

Experimental Protocols

The synthesis of folic acid is a multi-step process. The following protocols are based on established methods described in the literature.

Protocol 1: Synthesis of 6-hydroxyl-2,4,5-triaminopyrimidine sulfate

This protocol is based on the method described in patent CN101182323B.[5]

Materials:

  • Methyl cyanoacetate

  • Guanidine nitrate

  • Sodium methoxide

  • Appropriate solvents and reagents for reaction and purification

Procedure:

  • The synthesis involves the reaction of methyl cyanoacetate and guanidine nitrate in the presence of sodium methoxide to form a pyrimidine (B1678525) ring.

  • The resulting intermediate is then subjected to nitrosification.

  • Finally, a reduction reaction, typically catalytic hydrogenation, is employed to yield 6-hydroxyl-2,4,5-triaminopyrimidine.

  • The product is then treated with sulfuric acid to form the sulfate salt, which is more stable.

Protocol 2: Synthesis of Folic Acid via Condensation

This protocol outlines the condensation reaction to form folic acid, based on methods described in patents CN101182323B and CN106046005A.[4][5]

Materials:

  • 6-hydroxyl-2,4,5-triaminopyrimidine sulfate

  • N-p-amino-benzoyl glutamic acid (prepared from p-nitrobenzoyl chloride and sodium glutamate)

  • Trichloroacetone or a 3-halogenated pyruvaldehyde oxime

  • Sodium carbonate

  • Sodium bisulfite

  • Water

Procedure:

  • In a reaction vessel, dissolve N-p-amino-benzoyl glutamic acid, trichloroacetone (or 3-halogenated pyruvaldehyde oxime), and 6-hydroxyl-2,4,5-triaminopyrimidine sulfate in water containing sodium carbonate and sodium bisulfite.

  • Maintain the pH of the reaction mixture between 4.0 and 5.0.

  • Heat the reaction mixture to a temperature of 30-50°C.

  • Allow the reaction to proceed for approximately 5 hours with continuous stirring.

  • After the reaction is complete, the crude folic acid will precipitate from the solution.

  • Isolate the crude product by filtration.

  • Purify the crude folic acid through recrystallization or other chromatographic techniques to obtain the final product with a purity of over 96%.

Visualizations

Folic Acid Synthesis Pathway

The following diagram illustrates the general chemical pathway for the synthesis of folic acid from its key precursors.

Folic_Acid_Synthesis cluster_condensation Condensation Reaction PABA p-Aminobenzoic Acid (PABA) PABG p-Aminobenzoyl- L-glutamic acid PABA->PABG Glu L-Glutamic Acid Glu->PABG PABG_combine PABG->PABG_combine Pyrimidine 2,4,5-Triamino- 6-hydroxypyrimidine Pteridine Pteridine Precursor Pyrimidine->Pteridine C3_Unit Three-Carbon Unit (e.g., Dihydroxyacetone, Trichloroacetone) C3_Unit->Pteridine Pteridine_combine Pteridine->Pteridine_combine FolicAcid Folic Acid PABG_combine->FolicAcid Pteridine_combine->FolicAcid

Caption: General synthesis pathway of Folic Acid.

Experimental Workflow for Folic Acid Synthesis

The diagram below outlines the key steps in the experimental workflow for the synthesis and purification of folic acid.

Folic_Acid_Workflow Start Start: Precursor Preparation Precursors 1. Prepare Solutions of: - 2,4,5-Triamino-6-hydroxypyrimidine salt - p-Aminobenzoyl-L-glutamic acid - Three-carbon synthon Start->Precursors Reaction 2. Condensation Reaction (Controlled pH and Temperature) Precursors->Reaction Precipitation 3. Precipitation of Crude Folic Acid Reaction->Precipitation Filtration 4. Filtration and Washing Precipitation->Filtration Purification 5. Purification (e.g., Recrystallization) Filtration->Purification Analysis 6. Analysis (Purity, Yield) Purification->Analysis End End: Pure Folic Acid Analysis->End

Caption: Experimental workflow for Folic Acid synthesis.

Conclusion

The synthesis of folic acid from 2,4,5-triamino-6-hydroxypyrimidine is a well-established and efficient process. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals. By carefully controlling reaction conditions and employing effective purification techniques, high-purity folic acid can be reliably produced for various applications in the pharmaceutical and nutritional industries. Further research may focus on developing even more environmentally friendly and cost-effective synthesis routes.

References

Role of 2,4,6-Triaminopyrimidine in the synthesis of methotrexate.

Author: BenchChem Technical Support Team. Date: December 2025

An essential chemotherapeutic and immunosuppressive agent, methotrexate (B535133), is synthesized through a multi-step process where the choice of starting materials and synthetic route dictates the efficiency and purity of the final product. 2,4,6-Triaminopyrimidine serves as a foundational precursor, which is first converted to the more reactive intermediate, 2,4,5,6-tetraaminopyrimidine (B94255). This intermediate is then condensed with other reagents to construct the core pteridine (B1203161) ring structure of methotrexate.

This application note provides a comprehensive overview of the role of this compound in methotrexate synthesis, detailing the necessary protocols, quantitative data, and workflows for researchers, scientists, and professionals in drug development.

Chemical Synthesis Pathway

The synthesis of methotrexate starting from this compound is a two-stage process. First, this compound is nitrosated at the 5-position, followed by a reduction to yield 2,4,5,6-tetraaminopyrimidine. This key intermediate is then cyclized with a dicarbonyl compound to form the pteridine ring, which is subsequently modified and coupled with a side chain to produce methotrexate.

Methotrexate_Synthesis_Pathway cluster_stage1 Stage 1: Intermediate Synthesis cluster_stage2 Stage 2: Methotrexate Core and Side-Chain Attachment A This compound B 2,4,6-Triamino-5- nitrosopyrimidine A->B NaNO2, Acetic Acid (0-20°C) C 2,4,5,6-Tetraaminopyrimidine B->C Reduction (e.g., Sodium Dithionite) D Pteridine Intermediate (2,4-diamino-6-bromomethylpteridine) C->D Condensation & Halogenation F Methotrexate D->F Coupling E p-(N-methyl)aminobenzoyl- L-glutamic acid E->F

Figure 1: Chemical pathway from this compound to Methotrexate.

Experimental Protocols

The following protocols outline the key steps in the synthesis of methotrexate, starting from this compound.

Protocol 1: Synthesis of 2,4,5,6-Tetraaminopyrimidine

This protocol is based on the nitrosation of this compound followed by in-situ reduction.[1]

Materials:

  • This compound

  • Sodium nitrite (B80452) (NaNO₂)

  • Acetic acid (HOAc)

  • Sodium dithionite (B78146) (Na₂S₂O₄)

  • Deionized water

  • Standard laboratory glassware, including a three-necked flask, condenser, and dropping funnel.

Procedure:

  • Nitrosation: Dissolve 1.0 mole of this compound in approximately 1040 mL of water and 1.5 moles of acetic acid in a suitable reaction vessel. Maintain the temperature between 0-16°C.[1]

  • Slowly add a solution of 1.0-1.05 moles of sodium nitrite to the reaction mixture, ensuring the temperature does not exceed 20°C. This will produce a stirrable slurry of the intermediate, 2,4,6-triamino-5-nitrosopyrimidine.[1]

  • Reduction: Without isolating the nitroso intermediate, add sodium dithionite (a suitable reducing agent) to the slurry over a period of 30-60 minutes. Allow the reaction temperature to rise to approximately 60°C.[1]

  • Isolation: Filter the hot reaction mixture. Cool the filtrate to 5°C to crystallize the 2,4,5,6-tetraaminopyrimidine product.[1] The product can be collected by filtration and washed with cold water and ethanol.

Protocol 2: Synthesis of Methotrexate from 2,4,5,6-Tetraaminopyrimidine

This protocol describes the condensation of the tetraaminopyrimidine intermediate to form the pteridine core, followed by side-chain attachment. This is a multi-step process often performed as a one-pot or sequential synthesis.[2][3]

Materials:

  • 2,4,5,6-Tetraaminopyrimidine (from Protocol 1)

  • 1,1,3-Tribromoacetone (B1347163) or a similar dicarbonyl equivalent

  • p-Methylaminobenzoic acid

  • Zinc chloride

  • Sodium hydroxide

  • Methanol/Water solvent mixture

  • Hydrochloric acid

Procedure:

  • Side-Chain Preparation: Prepare a solution of the zinc salt of p-methylaminobenzoic acid. Dissolve p-methylaminobenzoic acid in a methanolic solution of sodium hydroxide. Add zinc chloride to form a white suspension of the zinc salt.[2]

  • Condensation Reaction: To the suspension of the zinc salt, add 2,4,5,6-tetraaminopyrimidine sulfate (B86663) (or the free base from Protocol 1) and water, and stir.[2]

  • Ring Closure: Add a solution of 1,1,3-tribromoacetone dropwise to the mixture. The reaction proceeds to form the pteridine ring system, which then couples with the p-methylaminobenzoyl side chain.

  • Work-up and Purification: The crude methotrexate product precipitates from the reaction mixture. It can be collected by filtration, washed sequentially with water, acetone, and ethanol, and then dried under reduced pressure.[2] Further purification can be achieved by dissolving the crude product in a dilute base, followed by reprecipitation by adjusting the pH to approximately 4.0-4.5 with hydrochloric acid.[3][4]

Quantitative Data

The following table summarizes key quantitative data associated with the synthesis and characterization of methotrexate and its intermediates.

ParameterValueStage / CompoundSource
Purity of Intermediate >98.7%Impurity E (structurally related to pteridine core)[2]
Yield of Impurity D 98.2%Hydrolyzed pteridine intermediate[2]
Yield of Impurity C 99.1%Hydrolyzed methotrexate[2]
Final Product Purity >98%Methotrexate[4][5]
Final Product Yield 46%Methotrexate (based on starting N-MePABG)[4]
Reaction pH (Pteridine formation) 3.5 - 5.0Pteridine ring formation[3]
Reaction Temperature (Nitrosation) 0 - 20°C2,4,6-Triamino-5-nitrosopyrimidine synthesis[1]

Experimental Workflow

The overall workflow from starting material to final purified product involves several distinct stages, including synthesis, purification, and analysis.

Methotrexate_Workflow cluster_intermediate Intermediate Synthesis cluster_final_synthesis Final Product Synthesis cluster_purification Purification & Analysis A Nitrosation of This compound B In-situ Reduction A->B C Crystallization & Isolation of 2,4,5,6-Tetraaminopyrimidine B->C D Condensation & Ring Closure C->D E Side-Chain Coupling D->E F Precipitation of Crude Methotrexate E->F G Reprecipitation (pH adjustment) F->G H Washing & Drying G->H I Final Analysis (HPLC, NMR) H->I

Figure 2: Overall workflow for the synthesis and purification of Methotrexate.

References

Application Notes and Protocols for the Multi-step Synthesis of the Diuretic Triamterene from 2,4,6-Triaminopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triamterene (B1681372) (6-phenylpteridine-2,4,7-triamine) is a potassium-sparing diuretic used in the management of hypertension and edema.[1][2] It functions by directly blocking the epithelial sodium channel (ENaC) on the lumen side of the kidney collecting tubule, which prevents sodium reabsorption and consequently reduces potassium excretion.[1][3] This document provides detailed protocols for the multi-step synthesis of Triamterene, commencing from the readily available starting material, 2,4,6-Triaminopyrimidine. The synthesis involves two primary steps: the nitrosation of this compound to yield 5-nitroso-2,4,6-triaminopyrimidine (B18466), followed by a condensation reaction with benzyl (B1604629) cyanide to form the final active pharmaceutical ingredient, Triamterene.

Synthesis Pathway Overview

The overall synthetic route from this compound to Triamterene is depicted below. This pathway is a well-established method for the preparation of this diuretic.

Synthesis_Overview This compound This compound 5-Nitroso-2,4,6-triaminopyrimidine 5-Nitroso-2,4,6-triaminopyrimidine This compound->5-Nitroso-2,4,6-triaminopyrimidine Nitrosation (NaNO2, Acetic Acid) Triamterene Triamterene 5-Nitroso-2,4,6-triaminopyrimidine->Triamterene Condensation (Benzyl Cyanide, NaOMe)

Caption: Overall synthesis pathway of Triamterene.

Experimental Protocols

Step 1: Synthesis of 5-Nitroso-2,4,6-triaminopyrimidine

This protocol details the nitrosation of this compound.

Materials:

  • This compound

  • Acetic acid

  • Sodium nitrite (B80452) (NaNO₂)

  • Water

  • Reaction vessel with temperature control and stirring

  • Filtration apparatus

Procedure:

  • In a suitable reaction vessel, dissolve 1.0 mole of this compound in 1040 mL of water and 1.5 moles of acetic acid.[4]

  • Cool the mixture to a temperature between 0°C and 16°C while stirring.[4]

  • Slowly add a solution of 1.0 mole of sodium nitrite in water to the reaction mixture. Maintain the reaction temperature between 0°C and 20°C during the addition.[4]

  • Continue stirring the mixture at this temperature for a designated period to ensure complete reaction. The 5-nitroso-2,4,6-triaminopyrimidine will precipitate as a stirrable slurry.[4]

  • Isolate the precipitated product by filtration.

  • Wash the product with cold water to remove any unreacted starting materials and byproducts.

  • Dry the 5-nitroso-2,4,6-triaminopyrimidine product under vacuum.

Step 2: Synthesis of Triamterene

This protocol describes the condensation of 5-Nitroso-2,4,6-triaminopyrimidine with benzyl cyanide.

Materials:

  • 5-Nitroso-2,4,6-triaminopyrimidine

  • Benzyl cyanide

  • Sodium methoxide (B1231860) (NaOMe) in a suitable solvent (e.g., methanol (B129727) or an aprotic polar solvent like N,N-dimethylacetamide - DMAC)[5]

  • Reaction vessel with reflux condenser and inert atmosphere capabilities

  • Filtration and purification apparatus

Procedure:

  • In a reaction vessel, suspend 5-Nitroso-2,4,6-triaminopyrimidine and benzyl cyanide in an aprotic polar solvent such as DMAC.[5] A molar ratio of benzyl cyanide to the nitroso compound of approximately 1.5-1.85:1 is recommended.[5]

  • With stirring, add a solution of sodium methoxide. The reaction can be initiated at a temperature of 20-30°C.[5]

  • After the addition of the base, slowly heat the reaction mixture to 90-100°C and maintain this temperature for approximately 5 hours to ensure the condensation and cyclization are complete.[5]

  • After the reaction is complete, cool the mixture to 30°C.[5]

  • The crude Triamterene will precipitate out of the solution. Isolate the crude product by filtration.[5]

  • The crude product can be purified by recrystallization from a suitable solvent, such as DMAC. Dissolve the crude product in the solvent at an elevated temperature (110-120°C), filter while hot, and then cool the filtrate to 20-25°C to allow for the crystallization of pure Triamterene.[5]

  • Filter the purified product, wash with a small amount of cold solvent, and dry under vacuum. Triamterene is an odorless, yellow crystalline solid.[6][7]

Quantitative Data Summary

The following table summarizes key quantitative data for the synthesis of Triamterene.

ParameterStep 1: NitrosationStep 2: CondensationOverall
Starting Material This compound5-Nitroso-2,4,6-triaminopyrimidineThis compound
Key Reagents Sodium nitrite, Acetic acidBenzyl cyanide, Sodium methoxide-
Solvent WaterN,N-dimethylacetamide (DMAC)-
Reaction Temperature 0-20°C[4]90-100°C[5]-
Reaction Time Not specified, monitor for completion~5 hours[5]-
Product 5-Nitroso-2,4,6-triaminopyrimidineTriamtereneTriamterene
Reported Yield -Up to 85.7%[5]-
Product Purity ->99.6% after recrystallization[5]>99.6%

Experimental Workflow and Logic

The following diagram illustrates the logical flow of the experimental process for the synthesis of Triamterene.

Experimental_Workflow cluster_step1 Step 1: Nitrosation cluster_step2 Step 2: Condensation A Dissolve this compound in Acetic Acid and Water B Cool Reaction Mixture (0-16°C) A->B C Slowly Add Sodium Nitrite Solution B->C D Maintain Temperature (0-20°C) and Stir C->D E Filter Precipitated 5-Nitroso-2,4,6-triaminopyrimidine D->E F Wash with Cold Water E->F G Dry Product F->G H Suspend 5-Nitroso Compound and Benzyl Cyanide in DMAC G->H Intermediate Product I Add Sodium Methoxide (20-30°C) H->I J Heat Reaction Mixture (90-100°C) for 5h I->J K Cool to 30°C J->K L Filter Crude Triamterene K->L M Purify by Recrystallization from DMAC L->M N Filter and Dry Pure Triamterene M->N

Caption: Workflow for the two-step synthesis of Triamterene.

Mechanism of Action: Diuretic Effect

The diuretic effect of Triamterene is achieved through a specific mechanism of action at the level of the renal tubules.

Mechanism_of_Action cluster_nephron Distal Tubule / Collecting Duct Triamterene Triamterene ENaC Epithelial Sodium Channel (ENaC) Triamterene->ENaC blocks Na_Reabsorption Sodium (Na+) Reabsorption Triamterene->Na_Reabsorption inhibits K_Secretion Potassium (K+) Secretion Triamterene->K_Secretion reduces Na_Reabsorption->K_Secretion coupled to Diuresis Increased Diuresis (Sodium and Water Excretion) Na_Reabsorption->Diuresis leads to K_Retention Potassium Retention K_Secretion->K_Retention results in

Caption: Mechanism of action of Triamterene as a diuretic.

Precursor Synthesis: this compound

Procedure Outline:

  • Reacting guanidine (B92328) or a guanidine salt (e.g., guanidine hydrochloride) with malononitrile.[8][10]

  • The reaction is typically carried out in an alcoholic solution in the presence of a base such as sodium ethoxide.[10]

  • The resulting this compound can then be isolated and purified for use in the synthesis of Triamterene.

This initial step provides a cost-effective route to the key precursor for Triamterene synthesis.

References

Application Notes and Protocols for the Functionalization of the 2,4,6-Triaminopyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,4,6-triaminopyrimidine (TAP) scaffold is a privileged structure in medicinal chemistry and materials science due to its versatile functionalization points and its presence in numerous biologically active compounds. This document provides detailed methods and protocols for the chemical modification of the TAP scaffold, enabling the synthesis of diverse derivatives for drug discovery and other research applications.

Functionalization at the C5-Position: Nitrosation and Subsequent Reduction

A primary and highly effective method for functionalizing the TAP scaffold is through electrophilic substitution at the C5-position, which is activated by the three amino groups. Nitrosation is a key initial step, yielding 5-nitroso-2,4,6-triaminopyrimidine (B18466), a versatile intermediate for further transformations, including the synthesis of 2,4,5,6-tetraaminopyrimidine (B94255), a precursor for pteridine-based drugs like Triamterene.

Experimental Protocol 1: Synthesis of 5-Nitroso-2,4,6-triaminopyrimidine

This protocol describes the nitrosation of this compound using sodium nitrite (B80452) in an acidic medium.[1]

Materials:

  • This compound

  • Acetic acid (glacial)

  • Sodium nitrite

  • Distilled water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Beaker or round-bottom flask

  • Buchner funnel and filter paper

Procedure:

  • In a beaker or round-bottom flask, dissolve 1.0 mole of this compound in 1040 mL of water and 1.5 moles of acetic acid.

  • Cool the mixture in an ice bath to a temperature between 0-16 °C with continuous stirring.

  • Slowly add 1.0 to 1.05 moles of sodium nitrite to the reaction mixture while carefully maintaining the temperature in the range of 0-20 °C. The 5-nitroso product will precipitate as a stirrable, raspberry-red slurry.[1][2]

  • Continue stirring the mixture for an additional 2 hours at this temperature.[2]

  • (Optional, for completion) Slowly heat the mixture to 50 °C and stir for another 2 hours.[2]

  • Cool the mixture to 20 °C.

  • Collect the precipitated product by filtration using a Buchner funnel.

  • Wash the product with warm water and then dry.

Expected Yield: 93% of the theoretical yield.[2] Melting Point: >300 °C.[2]

Experimental Protocol 2: Reduction of 5-Nitroso-2,4,6-triaminopyrimidine to 2,4,5,6-Tetraaminopyrimidine Sulfate

This protocol details the reduction of the 5-nitroso group to an amino group using zinc dust in an acidic medium.[3]

Materials:

  • 5-Nitroso-2,4,6-triaminopyrimidine

  • Zinc dust

  • Formic acid (or another suitable acid)

  • Sulfuric acid

  • Distilled water

  • Heating mantle and magnetic stirrer

  • Reaction flask

  • Filtration apparatus

Procedure:

  • In a reaction flask, suspend approximately one molecular proportion of 5-nitroso-2,4,6-triaminopyrimidine in water.

  • Add about 2.0 to 2.5 molecular proportions of zinc dust and 4.0 to 4.7 molecular proportions of a suitable acid (e.g., formic acid) to achieve a pH below 7.

  • Stir the reaction mixture at a temperature of about 20° to 65° C to form the acid salt of 2,4,5,6-tetraaminopyrimidine.

  • Adjust the pH to about 2.0 to 2.5 by adding more of the acid to dissolve the salt.

  • Filter the mixture to remove insoluble materials.

  • To the filtrate, add sulfuric acid to adjust the pH to about 0.2 to 0.5, while maintaining the temperature between 20° to 60° C.

  • Cool the mixture to 0° to 10° C to precipitate the 2,4,5,6-tetraaminopyrimidine sulfate.

  • Collect the precipitate by filtration and dry.

Alternative Reducing Agent: Sodium dithionite (B78146) can also be used. To the slurry of 5-nitroso-2,4,6-triaminopyrimidine, add sodium dithionite over 30-60 minutes, allowing the temperature to rise to 60°C. Filter the hot solution and then cool to 5°C to crystallize the product.[1]

Quantitative Data for C5-Functionalization
Starting MaterialProductReagentsYield (%)Melting Point (°C)Reference
This compound5-Nitroso-2,4,6-triaminopyrimidineNaNO₂, Acetic Acid, H₂O93>300[2]
5-Nitroso-2,4,6-triaminopyrimidine2,4,5,6-Tetraaminopyrimidine sulfiteSodium dithionite50-80-[1]
5-Nitroso-2,4,6-triaminopyrimidine2,4,5,6-Tetraaminopyrimidine sulfateZinc dust, Acid82.5-88.5-
5-Phenylazo-2,4,6-triaminopyrimidine2,4,5,6-Tetraaminopyrimidine sulfateH₂, Pd/C~95-

N-Functionalization via Sequential Amination of 2,4,6-Trichloropyrimidine (B138864)

A versatile strategy for creating a diverse library of TAP derivatives involves the sequential nucleophilic aromatic substitution (SNAr) of chlorine atoms from 2,4,6-trichloropyrimidine. The reactivity of the chlorine atoms generally follows the order C4(6) > C2, allowing for regioselective introduction of different amino groups.

Experimental Protocol 3: Stepwise Synthesis of N2,N4,N6-Trisubstituted Pyrimidine-2,4,6-triamines

This protocol provides a general three-step procedure for the synthesis of unsymmetrically substituted triaminopyrimidines.

Step 1: Monosubstitution at C4

  • Dissolve 2,4,6-trichloropyrimidine in a suitable solvent such as ethanol.

  • Add a base (e.g., Na₂CO₃) and one equivalent of the first amine (Amine 1).

  • Reflux the mixture for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction, and isolate the 4-amino-2,6-dichloropyrimidine (B161716) intermediate. Expected Yield: 85-95%[4]

Step 2: Disubstitution at C2

  • Dissolve the 4-(Amine 1)-2,6-dichloropyrimidine intermediate in a solvent like n-butanol.

  • Add a base such as diisopropylethylamine (DIPEA) and one equivalent of the second amine (Amine 2).

  • Reflux the mixture for 1-4 days, or for a shorter reaction time, heat under microwave conditions at 160 °C.[4]

  • Isolate the 2-(Amine 2)-4-(Amine 1)-6-chloropyrimidine intermediate. Expected Yield: 85-95% (microwave)[4]

Step 3: Trisubstitution at C6 via Buchwald-Hartwig Amination

  • To an oven-dried Schlenk flask, add a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a phosphine (B1218219) ligand (e.g., Xantphos, 2-4 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon).

  • Under positive pressure of the inert gas, add the 2,4-disubstituted-6-chloropyrimidine intermediate (1.0 equiv), the third amine (Amine 3, 1.2 equiv), and a base (e.g., Cs₂CO₃, 1.5-2.0 equiv).

  • Add an anhydrous solvent (e.g., Toluene or Dioxane) via syringe.

  • Stir the reaction mixture at an elevated temperature (e.g., 80-120 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify the final trisubstituted triaminopyrimidine product by column chromatography. Expected Yield: 80-90%[4]

Quantitative Data for N-Functionalization
StepStarting MaterialReagentsProductYield (%)Reference
12,4,6-TrichloropyrimidineAliphatic Amine, 0 °C4-Alkylamino-2,6-dichloropyrimidine75-85[4]
24-Alkylamino-2,6-dichloropyrimidineArylamine, DIPEA, n-BuOH (reflux) or MW (160 °C)2-Arylamino-4-alkylamino-6-chloropyrimidine85-95 (MW)[4]
32,4-Disubstituted-6-chloropyrimidineArylamine, Pd₂(dba)₃, Xantphos, Cs₂CO₃, TolueneN²,N⁴,N⁶-Trisubstituted triaminopyrimidine80-90[4]
1'2,4,6-TrichloropyrimidineArylamine, Na₂CO₃, EtOH (reflux)4-Arylamino-2,6-dichloropyrimidine85-95[4]
2'4-Arylamino-2,6-dichloropyrimidineArylamine, DIPEA2,4-Di(arylamino)-6-chloropyrimidine-[4]
3'2,4-Di(arylamino)-6-chloropyrimidineAliphatic Amine, MWN²,N⁴-Diaryl-N⁶-alkyl-triaminopyrimidine90-95[4]

Signaling Pathways and Biological Applications

Functionalized this compound derivatives are key components in several approved drugs and are actively researched for new therapeutic applications.

Dihydrofolate Reductase (DHFR) Inhibition

Many TAP derivatives function as antifolates, inhibiting the enzyme dihydrofolate reductase (DHFR). DHFR is crucial for the synthesis of tetrahydrofolate, a key cofactor in the production of purines and thymidylate, which are essential for DNA synthesis and cell proliferation.[5] By blocking DHFR, these compounds disrupt DNA replication, leading to cell death, particularly in rapidly dividing cells like cancer cells and pathogens.[5]

DHFR_Inhibition cluster_folate_cycle Folate Cycle DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Purine_Synth Purine Synthesis THF->Purine_Synth Thymidylate_Synth Thymidylate Synthesis (dUMP -> dTMP) THF->Thymidylate_Synth NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF DHFR->NADP TAP_Inhibitor TAP-based DHFR Inhibitor (e.g., Methotrexate) TAP_Inhibitor->DHFR Inhibits DNA_Synth DNA Synthesis & Cell Proliferation Purine_Synth->DNA_Synth Thymidylate_Synth->DNA_Synth Cell_Death Cell Death DNA_Synth->Cell_Death Disruption leads to

DHFR Inhibition Pathway
Epithelial Sodium Channel (ENaC) Blockade

Triamterene, a pteridine (B1203161) derivative synthesized from a TAP precursor, is a potassium-sparing diuretic. It functions by directly blocking the epithelial sodium channel (ENaC) in the distal convoluted tubule and collecting ducts of the kidneys. This inhibition prevents the reabsorption of sodium from the tubular fluid into the blood, leading to increased sodium and water excretion, while conserving potassium.

ENaC_Blockade cluster_membrane Apical Membrane cluster_basolateral Basolateral Membrane Lumen Tubular Lumen (Urine) Principal_Cell Principal Cell K_out K+ Principal_Cell->K_out Secretion NaK_ATPase Na+/K+ ATPase Principal_Cell->NaK_ATPase Na+ Blood Blood Blood->NaK_ATPase K+ ENaC Epithelial Sodium Channel (ENaC) ENaC->Principal_Cell Na_in Na+ Na_in->ENaC Reabsorption Triamterene Triamterene Triamterene->ENaC Blocks NaK_ATPase->Principal_Cell NaK_ATPase->Blood

Triamterene's Mechanism on ENaC

Experimental Workflow for Drug Discovery

The development of novel drugs based on the this compound scaffold typically follows a multi-step workflow from initial design and synthesis to biological evaluation.

Drug_Discovery_Workflow A Scaffold Selection & Target Identification B Library Design & In Silico Screening A->B C Chemical Synthesis (e.g., Sequential Amination) B->C D Purification & Characterization (Chromatography, NMR, MS) C->D E In Vitro Biological Assays (e.g., Enzyme Inhibition, Cytotoxicity) D->E F Structure-Activity Relationship (SAR) Analysis E->F G Lead Optimization F->G Iterative Refinement H In Vivo Studies (Animal Models) F->H G->C I Preclinical Development H->I

Drug Discovery Workflow

References

Synthesis of 5-Nitroso-2,4,6-triaminopyrimidine: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 5-nitroso-2,4,6-triaminopyrimidine (B18466), a key intermediate in the preparation of various pharmacologically active compounds and other specialized chemicals.[1][2] The protocol details the nitrosation of 2,4,6-triaminopyrimidine using sodium nitrite (B80452) in an acidic medium. This application note includes detailed experimental procedures, a summary of quantitative data, and visual representations of the chemical reaction and experimental workflow to ensure reproducibility and scalability. The resulting 5-nitroso derivative is a versatile precursor for the synthesis of compounds such as aminobenzodiazepines and the diuretic 2,4,7-triamino-6-phenyl-pteridine.[3][4]

Introduction

2,4,6-Triamino-5-nitrosopyrimidine is a crucial synthetic intermediate recognized for its utility in medicinal chemistry and materials science.[1] The introduction of a nitroso group at the C5 position of the pyrimidine (B1678525) ring activates the molecule for further chemical transformations.[1] The most common and efficient method for its synthesis involves the direct nitrosation of this compound. This reaction is typically carried out using a nitrosating agent, such as nitrous acid, which is generated in situ from sodium nitrite and a weak acid like acetic acid.[3][4] The procedure is known for its high yields and the formation of a distinctively colored precipitate.[3]

Chemical Reaction Pathway

The nitrosation of this compound proceeds via an electrophilic aromatic substitution mechanism. In an acidic environment, sodium nitrite is converted to nitrous acid (HNO₂), which then forms the nitrosonium ion (NO⁺), a potent electrophile. The electron-rich pyrimidine ring of this compound attacks the nitrosonium ion, leading to the formation of the 5-nitroso derivative.

Nitrosation_Reaction cluster_reactants Reactants cluster_product Product This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Dissolve in H2O & Acetic Acid Sodium Nitrite Sodium Nitrite Sodium Nitrite->Reaction Mixture Add dropwise as aqueous solution Acetic Acid Acetic Acid Acetic Acid->Reaction Mixture 5-Nitroso-2,4,6-triaminopyrimidine 5-Nitroso-2,4,6-triaminopyrimidine Reaction Mixture->5-Nitroso-2,4,6-triaminopyrimidine Stir at room temperature

Caption: Chemical reaction for the synthesis of 5-Nitroso-2,4,6-triaminopyrimidine.

Experimental Protocols

This section details two established protocols for the synthesis of 5-nitroso-2,4,6-triaminopyrimidine.

Protocol 1: Nitrosation of this compound

This protocol is a straightforward and high-yielding method starting from commercially available this compound.[3]

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Glacial acetic acid

  • Deionized water

  • Acetone

  • Diethyl ether

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolve this compound (e.g., 300 mg, 2.40 mmol) in deionized water (2.4 mL) in a round-bottom flask.[3]

  • Add acetic acid (220 μL) to the mixture.[3]

  • Cool the mixture in an ice bath with continuous stirring.[3]

  • Prepare a solution of sodium nitrite (174 mg, 2.52 mmol) in deionized water (1 mL).[3]

  • Add the sodium nitrite solution dropwise to the cooled pyrimidine solution. A pink or purple precipitate will form.[3]

  • After the addition is complete, remove the ice bath and stir the resulting mixture at room temperature for 15 minutes.[3]

  • Filter the precipitate using a Büchner funnel.[3]

  • Wash the collected solid sequentially with water, acetone, and diethyl ether.[3]

  • Dry the product under vacuum to obtain 5-nitroso-2,4,6-triaminopyrimidine as a purple solid.[3]

Protocol 2: One-Pot Synthesis from Guanidine (B92328) and Malononitrile

This method describes a more direct, one-pot synthesis that avoids the isolation of the intermediate this compound, making it potentially more efficient for large-scale production.[4]

Materials:

  • Guanidine salt (e.g., guanidine hydrochloride)

  • Malonic acid dinitrile

  • Sodium methylate

  • Ethanol (B145695)

  • Acetic acid/water mixture (1:1)

  • Sodium nitrite

Procedure:

  • Add sodium methylate (e.g., 6.0 kg) to ethanol, keeping the temperature below 25°C.[4]

  • A solution of malonic acid dinitrile (e.g., 4.5 kg) in ethanol is subsequently added at 20°C over one hour.[4]

  • The reaction mixture is then boiled for three hours under reflux (approximately 80°C) and subsequently cooled to 20-25°C.[4]

  • An acetic acid/water mixture (1:1) is added over one hour, maintaining a temperature below 25°C, followed by the addition of water.[4]

  • A solution of sodium nitrite in water is then added rapidly, and the mixture is agitated for a further two hours.[4]

  • The mixture is then slowly heated to 50°C and agitated for two hours at this temperature.[4]

  • After cooling to 20°C, the precipitate is filtered and washed with warm water.[4]

  • The wet product can be used for further processing or dried.[4]

Data Presentation

The following tables summarize the quantitative data from the described protocols.

Table 1: Reactant Quantities for Protocol 1

ReactantMolecular Weight ( g/mol )Mass (mg)Moles (mmol)Molar Ratio
This compound125.133002.401.00
Sodium Nitrite69.001742.521.05
Acetic Acid60.05---

Table 2: Yield and Product Characteristics

ProductMolecular Weight ( g/mol )Theoretical Yield (mg)Actual Yield (mg)Yield (%)AppearanceMelting Point
5-Nitroso-2,4,6-triaminopyrimidine154.1337034292Purple Solid>300 °C[4]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and isolation of 5-nitroso-2,4,6-triaminopyrimidine as described in Protocol 1.

Experimental_Workflow cluster_preparation Reaction Setup cluster_reaction Nitrosation cluster_workup Product Isolation A Dissolve this compound in H2O and Acetic Acid B Cool mixture in an ice bath A->B D Add NaNO2 solution dropwise B->D C Prepare aqueous NaNO2 solution C->D E Stir at room temperature for 15 min D->E F Filter the precipitate E->F G Wash with H2O, Acetone, Ether F->G H Dry under vacuum G->H

References

Application Notes and Protocols for the Catalytic Reduction of 5-Nitroso-2,4,6-triaminopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catalytic reduction of 5-nitroso-2,4,6-triaminopyrimidine (B18466) is a critical chemical transformation for the synthesis of 2,4,5,6-tetraaminopyrimidine (B94255), a key intermediate in the production of various pharmaceuticals, including diuretics like triamterene (B1681372) and antifolates such as methotrexate.[1][2] This document provides detailed application notes and experimental protocols for this reduction, focusing on catalytic hydrogenation methods. Alternative reduction methods are also summarized for comparative purposes.

Reaction Principle

The core of this process is the reduction of the nitroso group (-N=O) at the 5-position of the pyrimidine (B1678525) ring to a primary amine group (-NH2), yielding 2,4,5,6-tetraaminopyrimidine. This is typically achieved through catalytic hydrogenation, where hydrogen gas is used as the reductant in the presence of a metal catalyst.

Catalytic Hydrogenation

Catalytic hydrogenation is a widely employed method for the reduction of nitroso compounds due to its high efficiency and the clean nature of the reaction, which primarily yields water as a byproduct. Common catalysts include noble metals on a support, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), as well as Raney nickel.[3][4] The reaction is typically carried out in a suitable solvent under a pressurized hydrogen atmosphere.

Experimental Protocol: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is a generalized procedure based on established methodologies.[3]

Materials:

  • 5-nitroso-2,4,6-triaminopyrimidine

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Deionized Water

  • Nitrogen gas

  • Hydrogen gas

  • Autoclave/hydrogenation reactor

  • Filtration apparatus (e.g., Buchner funnel with filter paper, Celite or another filter aid)

Procedure:

  • Reactor Setup: Charge a suitable autoclave or hydrogenation reactor with a suspension of 5-nitroso-2,4,6-triaminopyrimidine in deionized water. A typical ratio is approximately 77 g of the starting material in 500 ml of water.[3]

  • Catalyst Addition: Add the 10% Pd/C catalyst to the suspension. A typical catalyst loading is around 2-5% by weight relative to the starting material.

  • Inerting: Seal the reactor and purge the system with nitrogen gas several times to remove any residual oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5 to 10 bar).[3] Heat the reaction mixture to the target temperature (e.g., 90 to 115 °C) with vigorous stirring.[3]

  • Reaction Monitoring: Monitor the reaction progress by observing the uptake of hydrogen. The reaction is typically complete within 1 to 2 hours.[3]

  • Work-up:

    • Once the reaction is complete, cool the reactor to a safe temperature (e.g., 70 °C) and carefully vent the excess hydrogen.[3]

    • Purge the reactor with nitrogen gas.

    • Filter the hot reaction mixture through a bed of Celite or another suitable filter aid to remove the catalyst. It is crucial to perform this filtration in the absence of air to prevent oxidation of the product.[3]

    • The resulting filtrate is a solution of 2,4,5,6-tetraaminopyrimidine.

  • Product Isolation (as Sulfate (B86663) Salt):

    • To the filtrate, slowly add sulfuric acid (e.g., 20-25% H₂SO₄) to adjust the pH to below 1.[3]

    • The 2,4,5,6-tetraaminopyrimidine sulfate will precipitate out of the solution.

    • Cool the mixture to promote complete precipitation.

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Data Presentation: Comparison of Catalytic Hydrogenation Conditions
ParameterMethod 1: Pd/CMethod 2: Raney Nickel
Catalyst Palladium on Carbon (Pd/C)Raney Nickel
Starting Material 5-phenylazo-2,4,6-triaminopyrimidine (structurally related)2,4,6-triamino-5-nitrosopyrimidine
Solvent WaterNot specified, typically alcohol or water
Temperature 90 to 115 °C[3]Not explicitly detailed but generally lower temperatures are used
Pressure 5 to 10 bar H₂[3]Not explicitly detailed
Reaction Time 1 to 1.5 hours[3]Not explicitly detailed
Yield High (e.g., 76.2 g of sulfate salt from 77 g of starting material)[3]Not explicitly detailed

Alternative Reduction Methods

While catalytic hydrogenation is a preferred method, other reducing agents can also be employed for this transformation. These methods may be useful in laboratory settings where high-pressure hydrogenation equipment is not available.

Data Presentation: Comparison of Alternative Reducing Agents
Reducing AgentProduct FormReported YieldReference
Sodium Dithionite2,4,5,6-tetraaminopyrimidine bisulfite54%J. Am. Chem. Soc. 69 1814 (1947)[3]
Zinc Dust / Acid2,4,5,6-tetraaminopyrimidine acid saltNot specifiedUS Patent 4,247,693[5][6]
Ammonium Sulfide2,4,5,6-tetraaminopyrimidineNot specifiedChem. Soc. Yep Pure Chem. Sect. 72,866 (1951)[3]
Nickel/Hydrazine2,4,5,6-tetraaminopyrimidineNot specifiedUS Patent 4,167,633[3]

Visualizations

Reaction Pathway

Reaction_Pathway A 5-Nitroso-2,4,6-triaminopyrimidine B 2,4,5,6-Tetraaminopyrimidine A->B Reduction C Catalyst (e.g., Pd/C) H₂ C->A

Caption: Catalytic reduction of 5-nitroso-2,4,6-triaminopyrimidine.

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Hydrogenation cluster_workup Product Isolation prep1 Charge Reactor with Starting Material and Solvent prep2 Add Catalyst prep1->prep2 prep3 Seal and Purge with Nitrogen prep2->prep3 react1 Pressurize with Hydrogen prep3->react1 react2 Heat and Stir react1->react2 react3 Monitor H₂ Uptake react2->react3 workup1 Cool and Vent Reactor react3->workup1 workup2 Filter to Remove Catalyst workup1->workup2 workup3 Precipitate Product (e.g., as sulfate salt) workup2->workup3 workup4 Isolate and Dry Product workup3->workup4

Caption: Workflow for catalytic hydrogenation.

Safety Considerations

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure the hydrogenation reactor is properly maintained and operated in a well-ventilated area.

  • Catalysts: Some catalysts, like Raney Nickel and dry Pd/C, can be pyrophoric. Handle them with care, preferably under an inert atmosphere or wetted with a solvent.

  • Product Stability: 2,4,5,6-tetraaminopyrimidine is susceptible to oxidation. It is recommended to handle it under an inert atmosphere and store it appropriately. The sulfate salt is generally more stable.

References

Application of 2,4,6-Triaminopyrimidine in Drug Discovery Scaffolds: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The versatile heterocyclic compound, 2,4,6-triaminopyrimidine (TAP), has emerged as a privileged scaffold in modern medicinal chemistry. Its unique structural and electronic properties, characterized by multiple hydrogen bond donors and acceptors, allow it to serve as a key building block in the design of potent and selective inhibitors for a variety of biological targets. This document provides detailed application notes and experimental protocols for the use of the TAP scaffold in the discovery of novel therapeutics, with a focus on its application in the development of kinase inhibitors, dihydrofolate reductase inhibitors, and G-protein coupled receptor ligands.

Application in Kinase Inhibition: PI3Kδ Selective Inhibitors

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. The delta isoform of PI3K (PI3Kδ) is primarily expressed in hematopoietic cells and has been identified as a key therapeutic target for various hematological malignancies and inflammatory diseases. The this compound scaffold has been successfully employed as a novel hinge-binding motif in the development of potent and selective PI3Kδ inhibitors.

Quantitative Data: In Vitro Potency and Selectivity of TAP-based PI3Kδ Inhibitors
Compound IDPI3Kδ IC50 (nM)PI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)Selectivity vs αSelectivity vs βSelectivity vs γ
1 1.21,5001,200160>1250x1000x133x
2 0.82,0001,800250>2500x2250x312x
3 (Lead) 0.5>5,0003,500400>10000x7000x800x

Note: Data is representative and compiled from published studies for illustrative purposes.

Signaling Pathway Diagram

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation TAP_Inhibitor TAP-based Inhibitor TAP_Inhibitor->PI3K Inhibition PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream

PI3K/Akt Signaling Pathway Inhibition by TAP Scaffold.
Experimental Protocols

General Synthesis of a TAP-based PI3Kδ Inhibitor

This protocol describes a general synthetic route for coupling the this compound scaffold to a core heterocyclic system, a common strategy in the development of kinase inhibitors.

Synthesis_Workflow start Start Materials: - Substituted Heterocycle (A) - this compound (B) step1 Nucleophilic Aromatic Substitution (SNAr) start->step1 step2 Purification (Chromatography) step1->step2 step3 Characterization (NMR, MS) step2->step3 end Final TAP-based Inhibitor step3->end

General Synthetic Workflow for TAP-based Inhibitors.

Materials:

  • Substituted chloro- or fluoro-heterocycle (e.g., a quinazoline (B50416) derivative)

  • This compound

  • Diisopropylethylamine (DIPEA)

  • N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (B87167) (DMSO)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment (e.g., flash chromatography system)

Procedure:

  • To a solution of the substituted chloro- or fluoro-heterocycle (1.0 eq) in NMP or DMSO, add this compound (1.2 eq) and DIPEA (3.0 eq).

  • Heat the reaction mixture to 120-150 °C and stir under an inert atmosphere for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel, using an appropriate solvent system (e.g., dichloromethane/methanol gradient).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

PI3Kδ Enzymatic Assay (LanthaScreen™ Kinase Assay)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring the in vitro potency of TAP-based compounds against PI3Kδ.

Materials:

  • PI3Kδ enzyme

  • Eu-anti-GST antibody

  • GFP-tagged substrate (e.g., GFP-Akt)

  • ATP

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (dissolved in DMSO)

  • 384-well microplate

  • TR-FRET plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the test compound, PI3Kδ enzyme, and the Eu-anti-GST antibody/GFP-Akt substrate mixture.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction by adding EDTA.

  • Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm and 520 nm with excitation at 340 nm.

  • Calculate the TR-FRET ratio and determine the IC50 values by fitting the data to a four-parameter logistic equation.

Application as Dihydrofolate Reductase (DHFR) Inhibitors

Dihydrofolate reductase is a key enzyme in the folate metabolic pathway, responsible for the regeneration of tetrahydrofolate, an essential cofactor in the synthesis of nucleotides and amino acids.[1] Inhibition of DHFR is a clinically validated strategy for the treatment of cancer and infectious diseases. The this compound scaffold is a core structural element of many known DHFR inhibitors, including the antibacterial drug trimethoprim.

Quantitative Data: In Vitro Activity of TAP-based DHFR Inhibitors
Compound IDTarget OrganismDHFR IC50 (µM)
Trimethoprim E. coli0.005
TAP-Analog 1 P. falciparum0.12
TAP-Analog 2 Human2.5
TAP-Analog 3 S. aureus0.8

Note: Data is representative and compiled from published studies for illustrative purposes.

Signaling Pathway Diagram

Folate_Metabolism_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF Reduction TAP_Inhibitor TAP-based Inhibitor TAP_Inhibitor->DHFR Inhibition Nucleotide_Synthesis Purine & Thymidylate Synthesis THF->Nucleotide_Synthesis Amino_Acid_Metabolism Amino Acid Metabolism THF->Amino_Acid_Metabolism

Folate Metabolism Pathway and DHFR Inhibition.
Experimental Protocols

DHFR Inhibition Assay (Spectrophotometric)

This protocol describes a classic spectrophotometric assay to measure the inhibition of DHFR activity. The assay monitors the decrease in absorbance at 340 nm as NADPH is oxidized to NADP⁺.

Materials:

  • DHFR enzyme (from the target organism)

  • Dihydrofolic acid (DHF)

  • NADPH

  • Assay buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.5)

  • Test compounds (dissolved in DMSO)

  • UV-Vis spectrophotometer and cuvettes or a microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a cuvette or a 96-well plate, add the assay buffer, DHFR enzyme, NADPH, and the test compound.

  • Incubate the mixture at the desired temperature (e.g., 25 °C) for 5 minutes.

  • Initiate the reaction by adding DHF.

  • Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes.

  • Calculate the initial reaction velocity from the linear portion of the absorbance curve.

  • Determine the percent inhibition for each compound concentration and calculate the IC50 value.

Application as G-Protein Coupled Receptor (GPCR) Ligands: GalR2 Antagonists

The galanin receptors (GalR1, GalR2, and GalR3) are a family of GPCRs that are widely distributed in the central and peripheral nervous systems. They are implicated in various physiological processes, including pain, mood, and cognition. A series of this compound derivatives have been identified as ligands for the galanin receptor 2 (GalR2), with some compounds exhibiting sub-micromolar affinity.[2][3]

Quantitative Data: Binding Affinity of TAP-based Ligands for GalR2
Compound IDGalR2 IC50 (µM)
TAP-Ligand 1 0.33
TAP-Ligand 2 0.51
TAP-Ligand 3 0.89
TAP-Ligand 4 1.0

Note: Data is representative and compiled from published studies for illustrative purposes.[2][3]

Experimental Workflow Diagram

GPCR_Binding_Assay_Workflow start Start: - Cell Membranes with GalR2 - Radiolabeled Ligand ([¹²⁵I]-Galanin) - TAP-based Test Compound step1 Incubation: Competitive Binding start->step1 step2 Separation: Filtration to separate bound and free radioligand step1->step2 step3 Quantification: Scintillation Counting of bound radioactivity step2->step3 step4 Data Analysis: IC50 Determination step3->step4 end Binding Affinity (Ki) step4->end

Workflow for a Competitive GPCR Binding Assay.
Experimental Protocols

Radioligand Binding Assay for GalR2

This protocol describes a competitive binding assay to determine the affinity of TAP-based compounds for the GalR2 receptor using a radiolabeled ligand.

Materials:

  • Cell membranes prepared from a cell line stably expressing human GalR2 (e.g., CHO-K1 or HEK293 cells)

  • [¹²⁵I]-Galanin (radioligand)

  • Unlabeled galanin (for determining non-specific binding)

  • Test compounds (dissolved in DMSO)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters (pre-soaked in polyethylenimine)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in binding buffer.

  • In a 96-well plate, set up the assay in triplicate:

    • Total binding: [¹²⁵I]-Galanin and cell membranes.

    • Non-specific binding: [¹²⁵I]-Galanin, a high concentration of unlabeled galanin, and cell membranes.

    • Competitive binding: [¹²⁵I]-Galanin, test compound, and cell membranes.

  • Incubate the plate at room temperature for 60-90 minutes.

  • Terminate the binding by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Transfer the filters to scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 values of the test compounds by fitting the data to a one-site competition model.

Conclusion

The this compound scaffold is a versatile and valuable tool in drug discovery, enabling the development of potent and selective modulators of diverse biological targets. The application notes and protocols provided herein offer a comprehensive guide for researchers to leverage the potential of this privileged scaffold in their drug discovery programs. Through systematic exploration of the chemical space around the TAP core and the application of robust biological assays, novel therapeutics with improved efficacy and safety profiles can be discovered.

References

Application Notes and Protocols for 2,4,6-Triaminopyrimidine as a Novel Hinge Binder for PI3Kδ Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphoinositide 3-kinase delta (PI3Kδ) is a lipid kinase predominantly expressed in hematopoietic cells, playing a crucial role in the activation, differentiation, and survival of lymphocytes.[1][2] Its dysregulation is implicated in various hematological malignancies and inflammatory diseases, making it a compelling therapeutic target.[3][4] A novel class of potent and selective PI3Kδ inhibitors has been developed utilizing a 2,4,6-triaminopyrimidine scaffold as a key hinge-binding motif.[1] This moiety establishes multiple hydrogen bonds with the kinase hinge region, contributing to the high potency and selectivity of these compounds.[1][4]

These application notes provide a comprehensive overview of the utilization of this compound-based inhibitors, including their synthesis, biological evaluation, and relevant signaling pathways. The detailed protocols are intended to guide researchers in the screening and characterization of this class of inhibitors.

PI3Kδ Signaling Pathway

The PI3Kδ signaling pathway is initiated by the activation of various cell surface receptors, leading to the recruitment and activation of PI3Kδ.[2] Activated PI3Kδ phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[2] PIP3 acts as a docking site for proteins containing pleckstrin homology (PH) domains, such as Akt (also known as protein kinase B) and phosphoinositide-dependent kinase 1 (PDK1).[2] This initiates a downstream signaling cascade, including the activation of the mTOR pathway, which ultimately regulates cellular processes such as cell growth, proliferation, survival, and differentiation.[2][4]

PI3K_Signaling_Pathway receptor Cell Surface Receptor pi3kd PI3Kδ receptor->pi3kd Activation pip2 PIP2 pi3kd->pip2 pip3 PIP3 pip2->pip3 Phosphorylation pdk1 PDK1 pip3->pdk1 akt Akt pip3->akt pdk1->akt Activation mtor mTOR Pathway akt->mtor cellular_processes Cell Growth, Proliferation, Survival, Differentiation mtor->cellular_processes inhibitor This compound Inhibitor inhibitor->pi3kd Inhibition

PI3Kδ signaling pathway and point of inhibition.

Data Presentation

The following tables summarize the in vitro potency and selectivity of a representative set of this compound-based PI3Kδ inhibitors.

Table 1: In Vitro PI3K Isoform Inhibition

CompoundPI3Kδ IC₅₀ (nM)PI3Kα IC₅₀ (nM)PI3Kβ IC₅₀ (nM)PI3Kγ IC₅₀ (nM)
1 1.21,00018025
2 0.880012015
3 (52) 0.55008010

Data is illustrative and based on findings from Patel et al. (2016).[1]

Table 2: Cellular Potency and Selectivity

CompoundB-cell Proliferation IC₅₀ (nM)pAkt Inhibition IC₅₀ (nM)
1 1520
2 1012
3 (52) 58

Data is illustrative and based on findings from Patel et al. (2016).[1]

Experimental Protocols

General Synthesis of this compound Core

The synthesis of the this compound hinge binder can be achieved through various established methods. A common route involves the condensation of guanidine (B92328) with a suitable three-carbon precursor.

Synthesis_Workflow start Starting Materials (e.g., Guanidine, Malononitrile derivative) step1 Condensation Reaction start->step1 intermediate Substituted Pyrimidine Intermediate step1->intermediate step2 Functional Group Interconversion (e.g., Reduction, Halogenation) intermediate->step2 core This compound Core step2->core step3 Coupling with Side Chain Precursor core->step3 final_product Final PI3Kδ Inhibitor step3->final_product

General synthetic workflow for PI3Kδ inhibitors.

Protocol 1: Synthesis of a this compound-based PI3Kδ Inhibitor

This protocol is a generalized representation based on the synthesis of similar compounds and should be adapted and optimized for specific target molecules.[1]

  • Step 1: Synthesis of the Quinazolinone Core.

    • React a substituted 2-aminobenzoic acid with a suitable cyclizing agent (e.g., formamidine (B1211174) acetate) under heating to form the quinazolinone ring.

  • Step 2: Introduction of the Linker.

    • Alkylate the quinazolinone at the N3 position with a suitable electrophile containing a leaving group (e.g., a haloalkane) in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF).

  • Step 3: Coupling with the this compound Hinge Binder.

    • Displace the leaving group from the product of Step 2 with this compound via nucleophilic aromatic substitution. This reaction is typically carried out in a polar solvent at elevated temperatures.

  • Step 4: Purification.

    • Purify the final compound using standard techniques such as column chromatography on silica (B1680970) gel, followed by recrystallization or preparative HPLC to yield the desired PI3Kδ inhibitor.

In Vitro Kinase Assay

Protocol 2: PI3Kδ Enzymatic Assay (Luminescent Kinase Assay)

This assay measures the amount of ADP produced in the kinase reaction, which correlates with enzyme activity.[5]

  • Materials:

    • Recombinant human PI3Kδ (p110δ/p85α)

    • PI3K Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl₂, 0.025 mg/mL BSA)[5]

    • Lipid Substrate (e.g., PIP2)

    • ATP

    • Test compounds (this compound derivatives)

    • ADP-Glo™ Kinase Assay Kit (or similar)

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 384-well plate, add 0.5 µL of the test compound or vehicle (DMSO) control.[5]

    • Prepare a mixture of PI3K Reaction Buffer, lipid substrate, and PI3Kδ enzyme.

    • Add 4 µL of the enzyme/lipid mixture to each well.[5]

    • Initiate the kinase reaction by adding 0.5 µL of ATP solution (final concentration to be optimized, e.g., 25 µM).[5]

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and detect the amount of ADP produced following the manufacturer's protocol for the ADP-Glo™ assay.

    • Measure luminescence using a plate reader.

    • Calculate IC₅₀ values by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cell-Based Assays

Protocol 3: B-Cell Proliferation Assay

This assay assesses the ability of the inhibitors to suppress the proliferation of B-cells.

  • Materials:

    • B-cell lymphoma cell line (e.g., SU-DHL-6)

    • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

    • Test compounds

    • Cell proliferation reagent (e.g., CellTiter-Glo®)

    • 96-well plates

  • Procedure:

    • Seed the B-cells in a 96-well plate at an appropriate density.

    • Prepare serial dilutions of the test compounds and add them to the wells.

    • Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

    • Add the cell proliferation reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence, which is proportional to the number of viable cells.

    • Calculate IC₅₀ values from the dose-response curves.

Protocol 4: Phospho-Akt (pAkt) Western Blot Analysis

This protocol is used to confirm the on-target activity of the inhibitors by measuring the phosphorylation of Akt, a downstream effector of PI3Kδ.[6]

  • Materials:

    • B-cell lymphoma cell line

    • Test compounds

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Primary antibodies (anti-pAkt Ser473, anti-total Akt)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Treat the cells with various concentrations of the test compounds for a defined period.

    • Lyse the cells and determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody against pAkt.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe for total Akt as a loading control.

    • Quantify the band intensities to determine the inhibition of Akt phosphorylation.

Experimental Workflow for Inhibitor Evaluation

The following diagram illustrates a typical workflow for the discovery and characterization of novel PI3Kδ inhibitors.

Inhibitor_Evaluation_Workflow synthesis Synthesis of This compound Analogs in_vitro_kinase In Vitro Kinase Assay (PI3Kδ Potency & Isoform Selectivity) synthesis->in_vitro_kinase cell_based Cell-Based Assays (B-cell Proliferation, pAkt) in_vitro_kinase->cell_based sar_optimization SAR Optimization cell_based->sar_optimization adme_pk ADME/PK Profiling (Metabolic Stability, Bioavailability) cell_based->adme_pk sar_optimization->synthesis in_vivo In Vivo Efficacy Studies (e.g., Rodent Arthritis Model) adme_pk->in_vivo lead_candidate Lead Candidate in_vivo->lead_candidate

Workflow for PI3Kδ inhibitor evaluation.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel, potent, and selective PI3Kδ inhibitors. The protocols and data presented herein provide a framework for researchers to synthesize, evaluate, and optimize these compounds for potential therapeutic applications in oncology and inflammatory diseases. Careful consideration of the structure-activity relationships and pharmacokinetic properties will be crucial in advancing these inhibitors toward clinical development.

References

Application Notes and Protocols: 2,4,6-Triaminopyrimidine in Photocatalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,4,6-triaminopyrimidine (TAP) in the field of materials science, with a specific focus on its role in the development of advanced photocatalysts. Detailed experimental protocols and quantitative data are presented to facilitate the replication and advancement of these methods.

Introduction to this compound in Photocatalysis

This compound is a nitrogen-rich heterocyclic compound that has emerged as a valuable building block in the synthesis of novel photocatalytic materials. Its primary application in this domain is as a co-monomer or dopant in the creation of graphitic carbon nitride (g-C3N4) and other semiconductor-based photocatalysts. The incorporation of TAP into the material's structure has been shown to significantly enhance its photocatalytic efficiency under visible light irradiation.

The key advantages of using this compound in photocatalyst synthesis include:

  • Narrowed Band Gap: TAP integration introduces structural and electronic modifications that reduce the band gap energy of the photocatalyst, allowing for the absorption of a broader spectrum of visible light.[1][2]

  • Enhanced Charge Separation: The modified electronic structure facilitates the separation of photogenerated electron-hole pairs, a critical factor in improving photocatalytic activity.[1][2]

  • Tunable Properties: The physicochemical and photocatalytic properties of the resulting material can be tuned by varying the concentration of TAP in the synthesis process.

These enhanced properties make TAP-modified photocatalysts highly effective for a range of applications, including the degradation of organic pollutants in wastewater and the photocatalytic production of hydrogen.

Quantitative Data on this compound Modified Photocatalysts

The incorporation of this compound into graphitic carbon nitride (g-C3N4) leads to measurable improvements in its physical and photocatalytic properties. The following tables summarize key quantitative data from various studies.

Table 1: Physicochemical Properties of TAP-Modified g-C3N4

MaterialBET Surface Area (m²/g)Pore Volume (cm³/g)Average Pore Size (nm)
Pure g-C3N49.80.0624.5
1% TAP-g-C3N412.30.0826.1
3% TAP-g-C3N415.10.1026.5
5% TAP-g-C3N413.80.0926.2

Table 2: Electronic and Photocatalytic Performance Data

MaterialBand Gap (eV)PollutantDegradation Efficiency (%)Time (min)Hydrogen Evolution Rate (μmol·g⁻¹·h⁻¹)
Pure g-C3N42.70Methylene (B1212753) Blue~60180120.6
1% TAP-g-C3N42.65Methylene Blue~98180-
3% TAP-g-C3N42.58Methylene Blue---
5% TAP-g-C3N42.52Methylene Blue---
TAP-modified g-C3N42.40NO gas>50--
mTHPC/pCN----605.8

Note: The specific experimental conditions for the data presented above may vary between different research studies. Direct comparison should be made with caution.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound-modified photocatalysts and the evaluation of their photocatalytic activity.

Protocol 1: Synthesis of TAP-Modified g-C3N4 via Thermal Polycondensation

Objective: To synthesize g-C3N4 doped with varying amounts of this compound.

Materials:

Procedure:

  • Precursor Preparation:

    • For pure g-C3N4, place 10 g of melamine in an alumina crucible.

    • For TAP-modified g-C3N4, create mixtures of melamine and this compound with desired molar ratios (e.g., 1%, 3%, 5% TAP). For a 1% molar ratio, mix 9.9 g of melamine with 0.1 g of TAP. Thoroughly grind the mixture using a mortar and pestle to ensure homogeneity.

  • Thermal Polymerization:

    • Place the crucible with the precursor mixture into a muffle furnace.

    • Heat the furnace to 550 °C at a ramp rate of 5 °C/min.

    • Hold the temperature at 550 °C for 4 hours.

    • Allow the furnace to cool down naturally to room temperature.

  • Post-Synthesis Processing:

    • Collect the resulting yellow agglomerate from the crucible.

    • Grind the product into a fine powder using a mortar and pestle.

    • Wash the powder with deionized water and ethanol to remove any unreacted precursors or impurities.

    • Dry the final product in an oven at 80 °C for 12 hours.

Protocol 2: Photocatalytic Degradation of Methylene Blue

Objective: To evaluate the photocatalytic activity of TAP-modified g-C3N4 by measuring the degradation of methylene blue under visible light irradiation.

Materials and Equipment:

  • Synthesized TAP-modified g-C3N4 photocatalyst

  • Methylene blue (MB) solution (e.g., 10 mg/L)

  • Glass reactor

  • Visible light source (e.g., 300W Xenon lamp with a UV cutoff filter, λ > 420 nm)

  • Magnetic stirrer

  • Centrifuge

  • UV-Vis spectrophotometer

Procedure:

  • Adsorption-Desorption Equilibrium:

    • Disperse 50 mg of the photocatalyst powder in 100 mL of the methylene blue solution in the glass reactor.

    • Stir the suspension in the dark for 60 minutes to establish adsorption-desorption equilibrium between the photocatalyst and the dye.

  • Photocatalytic Reaction:

    • Position the reactor under the visible light source.

    • Turn on the light to initiate the photocatalytic reaction, while continuing to stir the suspension.

  • Sampling and Analysis:

    • At regular time intervals (e.g., every 20 minutes), withdraw a 3 mL aliquot of the suspension.

    • Centrifuge the aliquot to separate the photocatalyst particles.

    • Measure the absorbance of the supernatant at the characteristic wavelength of methylene blue (around 664 nm) using a UV-Vis spectrophotometer.

  • Data Analysis:

    • Calculate the degradation efficiency using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] × 100, where C₀ is the initial concentration of methylene blue (after dark adsorption) and Cₜ is the concentration at time t.

Visualizations

Synthesis Workflow

G cluster_0 Precursor Preparation cluster_1 Thermal Polycondensation cluster_2 Post-Processing melamine Melamine mix Grinding and Mixing melamine->mix tap This compound tap->mix furnace Heating at 550°C for 4h mix->furnace grind Grinding furnace->grind wash Washing grind->wash dry Drying wash->dry product TAP-g-C3N4 Photocatalyst dry->product

Caption: Workflow for the synthesis of TAP-g-C3N4 photocatalyst.

Photocatalytic Mechanism

G cluster_0 Light Absorption cluster_1 Charge Carrier Dynamics cluster_2 Reactive Oxygen Species Generation cluster_3 Pollutant Degradation light Visible Light (hν) photocatalyst TAP-g-C3N4 light->photocatalyst vb Valence Band (VB) photocatalyst->vb cb Conduction Band (CB) photocatalyst->cb hole h⁺ vb->hole Excitation electron e⁻ cb->electron Excitation o2 O₂ electron->o2 h2o H₂O / OH⁻ hole->h2o superoxide •O₂⁻ o2->superoxide hydroxyl •OH h2o->hydroxyl pollutant Organic Pollutants superoxide->pollutant hydroxyl->pollutant degradation Degradation Products (CO₂, H₂O, etc.) pollutant->degradation

Caption: Mechanism of photocatalytic degradation of pollutants.

Experimental Workflow for Photocatalytic Degradation

G start Start prepare_suspension Prepare Photocatalyst and Pollutant Suspension start->prepare_suspension dark_adsorption Stir in Dark (60 min) prepare_suspension->dark_adsorption initial_sample Take Initial Sample (C₀) dark_adsorption->initial_sample light_irradiation Visible Light Irradiation initial_sample->light_irradiation sampling Take Samples at Intervals (Cₜ) light_irradiation->sampling sampling->light_irradiation Continue Irradiation analysis Centrifuge and Analyze with UV-Vis sampling->analysis calculate Calculate Degradation Efficiency analysis->calculate end End calculate->end

References

HPLC and titration methods for purity analysis of pyrimidine compounds.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for two common analytical techniques used to determine the purity of pyrimidine (B1678525) compounds: High-Performance Liquid Chromatography (HPLC) and Non-Aqueous Titration. These methods are essential for ensuring the quality, safety, and efficacy of pyrimidine-based active pharmaceutical ingredients (APIs).

Application Note 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for assessing the purity of pharmaceutical compounds.[1] Its high resolution and sensitivity make it ideal for separating and quantifying the main compound from its impurities.[1] Reversed-phase HPLC (RP-HPLC) is particularly well-suited for the analysis of many pyrimidine derivatives.[1][2] This method separates compounds based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase.[1]

Quantitative Data Summary

The performance of an HPLC method is evaluated through a series of validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines.[1] Below is a table summarizing typical validation data for the purity analysis of a pyrimidine compound, such as 5-Fluorouracil.

Validation ParameterTypical Acceptance CriteriaExample Data (5-Fluorouracil)
Linearity (r²) ≥ 0.9990.9997
Range 80% to 120% of test concentration for assay10 - 100 µg/mL
Accuracy (% Recovery) 98.0% to 102.0%99.95%
Precision (% RSD) ≤ 2.0%Intra-day: < 3.51%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:110.86 ng/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:132.78 ng/mL
Experimental Protocol: HPLC Purity of 5-Fluorouracil

This protocol describes a stability-indicating RP-HPLC method for the determination of 5-Fluorouracil.

1. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[3]

  • Mobile Phase: 50mM Potassium Phosphate Monobasic (KH₂PO₄) buffer (pH 5.0)[3]

  • Flow Rate: 1.2 mL/min[3]

  • Column Temperature: 30°C[3]

  • Detection Wavelength: 254 nm[3]

  • Injection Volume: 20 µL

2. Reagent and Sample Preparation:

  • Mobile Phase Preparation: Dissolve the appropriate amount of KH₂PO₄ in HPLC-grade water to make a 50mM solution. Adjust the pH to 5.0 using phosphoric acid or potassium hydroxide. Filter through a 0.45 µm membrane filter and degas prior to use.

  • Standard Solution Preparation: Accurately weigh about 25 mg of 5-Fluorouracil reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a stock solution of 1 mg/mL. Further dilute this stock solution with the mobile phase to prepare working standards within the linear range (e.g., 10-100 µg/mL).

  • Sample Solution Preparation: Accurately weigh a quantity of the 5-Fluorouracil sample equivalent to about 25 mg and prepare a 1 mg/mL solution in the mobile phase. Dilute to a final concentration within the validated range of the assay.[3]

3. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no interfering peaks are present.

  • Perform replicate injections of a standard solution to verify system suitability (e.g., repeatability of retention time and peak area).

  • Inject the sample solution.

  • After the chromatogram is recorded, identify and integrate the peaks.

4. Calculation of Purity:

The purity of the 5-Fluorouracil sample is typically calculated based on the area percent method:

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation SystemEquilibration System Equilibration MobilePhase->SystemEquilibration StandardPrep Standard Solution Preparation SystemSuitability System Suitability Test StandardPrep->SystemSuitability SamplePrep Sample Solution Preparation SampleInjection Sample Injection SamplePrep->SampleInjection SystemEquilibration->SystemSuitability SystemSuitability->SampleInjection Chromatogram Chromatogram Acquisition SampleInjection->Chromatogram PeakIntegration Peak Integration and Identification Chromatogram->PeakIntegration PurityCalc Purity Calculation PeakIntegration->PurityCalc

Application Note 2: Non-Aqueous Titration for Purity Analysis

Non-aqueous titration is a versatile analytical method for quantifying acidic or basic substances that are either insoluble in water or are too weakly acidic or basic to give a sharp endpoint in an aqueous solution.[4] Many pyrimidine derivatives possess weakly basic nitrogen atoms, making them suitable candidates for non-aqueous acid-base titration. In this method, a non-aqueous solvent is used to enhance the acidic or basic properties of the analyte.

Quantitative Data Summary

The reliability of a titration method is established by its validation. Key parameters include specificity, linearity, accuracy, and precision.

Validation ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.995
Accuracy (% Recovery) 98.0% to 102.0%
Precision (% RSD) ≤ 2.0%
Specificity No interference from excipients or impurities
Experimental Protocol: Non-Aqueous Titration of a Basic Pyrimidine Compound

This protocol describes the determination of the purity of a weakly basic pyrimidine compound (e.g., Pyrimethamine) by titration with perchloric acid in a non-aqueous medium.

1. Reagents and Solutions:

  • Titrant: 0.1 N Perchloric acid (HClO₄) in glacial acetic acid.

  • Solvent: Glacial acetic acid.

  • Indicator: Crystal Violet indicator (0.5% w/v in glacial acetic acid).[4]

  • Standard for Titrant Standardization: Potassium hydrogen phthalate (B1215562) (KHP), primary standard grade.

2. Standardization of 0.1 N Perchloric Acid:

  • Accurately weigh about 0.5 g of previously dried KHP into a 250 mL flask.

  • Dissolve in 50 mL of glacial acetic acid.

  • Add 2-3 drops of Crystal Violet indicator.

  • Titrate with the 0.1 N perchloric acid solution to a blue-green endpoint.

  • Perform a blank titration (titrating the solvent and indicator without KHP).

  • Calculate the normality (N) of the perchloric acid solution: N = (Weight of KHP in g) / (0.20423 g/meq x (V_sample - V_blank) in mL)

3. Analysis Procedure:

  • Accurately weigh an appropriate amount of the pyrimidine sample (e.g., 0.2-0.3 g of Pyrimethamine) into a 250 mL flask.

  • Dissolve the sample in 50 mL of glacial acetic acid. Gentle warming may be required.

  • Add 2-3 drops of Crystal Violet indicator. The solution will be violet.

  • Titrate with the standardized 0.1 N perchloric acid until the color changes from violet to blue-green.

  • Record the volume of titrant consumed.

4. Calculation of Purity:

The purity of the pyrimidine compound is calculated as follows:

Purity (%) = (V x N x EW) / (W x 10)

Where:

  • V = Volume of perchloric acid consumed in mL

  • N = Normality of the perchloric acid solution

  • EW = Equivalent weight of the pyrimidine compound (Molecular Weight / number of reacting groups)

  • W = Weight of the sample in g

Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_calc Calculation TitrantPrep Titrant Preparation (0.1 N HClO₄) Standardization Titrant Standardization (with KHP) TitrantPrep->Standardization Titrate Titrate to Endpoint Standardization->Titrate SamplePrep Sample Preparation (dissolve in solvent) AddIndicator Add Indicator SamplePrep->AddIndicator AddIndicator->Titrate RecordVolume Record Volume Titrate->RecordVolume PurityCalc Purity Calculation RecordVolume->PurityCalc

Comparative Summary and Logical Relationship

Both HPLC and titration are valuable methods for the purity assessment of pyrimidine compounds. The choice of method often depends on the specific requirements of the analysis, such as the need to identify and quantify specific impurities or the need for a rapid, cost-effective assay of the main component.

Logical_Relationship Compound Pyrimidine Compound Purity Assessment HPLC HPLC Method (Impurity Profiling & Assay) Compound->HPLC Titration Titration Method (Assay of Main Component) Compound->Titration Purity Overall Purity (%) HPLC->Purity Titration->Purity

Often, these methods are used complementarily. HPLC provides a detailed impurity profile, which is crucial for drug safety, while titration offers a precise and accurate assay of the total basic or acidic content, serving as a reliable method for determining the overall purity of the bulk drug substance.

References

Application Note: Interpreting the FTIR Spectrum of 2,4,6-Triaminopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to understanding the Fourier-Transform Infrared (FTIR) spectrum of 2,4,6-Triaminopyrimidine. It includes a summary of characteristic vibrational frequencies, a detailed experimental protocol for sample analysis, and a logical workflow for spectral interpretation. This information is critical for the identification and characterization of this important precursor in the synthesis of various pharmaceuticals.[1][2][3][4][5]

Introduction

This compound is a key building block in the synthesis of numerous compounds of medicinal and industrial importance, including diuretics, antifolates, and various therapeutic agents.[1][4] Its molecular structure, characterized by a pyrimidine (B1678525) ring and three amino functional groups, gives rise to a unique infrared spectrum that serves as a valuable fingerprint for its identification and for assessing its purity.[1][2][3] FTIR spectroscopy is a rapid and non-destructive analytical technique that measures the absorption of infrared radiation by a sample's molecular vibrations.[6][7] This application note details the expected FTIR spectral features of this compound and provides a standardized protocol for obtaining high-quality spectra.

Molecular Structure and Functional Groups

The FTIR spectrum of this compound is dominated by the vibrational modes of its primary functional groups: the amino groups (-NH₂) and the aromatic pyrimidine ring. The key vibrations to consider are:

  • N-H Stretching: The amino groups exhibit both symmetric and asymmetric stretching vibrations.

  • C=N and C=C Stretching: The pyrimidine ring contains both carbon-nitrogen and carbon-carbon double bonds, which have characteristic stretching frequencies.

  • N-H Bending (Scissoring): The in-plane bending of the N-H bonds in the amino groups.

  • Ring Vibrations: The entire pyrimidine ring can undergo various stretching and bending vibrations.

  • C-H Stretching and Bending: Vibrations associated with the aromatic C-H bond on the pyrimidine ring.

Data Presentation: FTIR Peak Assignments for this compound

The following table summarizes the characteristic infrared absorption bands for this compound. The data is compiled from published spectroscopic studies.[8]

Wavenumber (cm⁻¹)IntensityVibrational AssignmentFunctional Group
3448 - 3315Strong, Multiple Bandsν(N-H) asymmetric and symmetric stretchingAmino (-NH₂)
3093Strongν(C-H) aromatic stretchingPyrimidine Ring
1650 - 1550Strongδ(N-H) scissoring and C=N/C=C ring stretchingAmino (-NH₂) & Pyrimidine Ring
1450 - 1400MediumC=C/C=N ring stretchingPyrimidine Ring
1115Strongβ(C-H) in-plane bendingPyrimidine Ring
779Weakγ(C-H) out-of-plane bendingPyrimidine Ring

Abbreviations: ν - stretching; δ - scissoring (in-plane bending); β - in-plane bending; γ - out-of-plane bending.

Experimental Protocols

To obtain a high-quality FTIR spectrum of this compound, which is a solid powder, several sample preparation techniques can be employed. The choice of method depends on the available equipment and the specific requirements of the analysis.[6][9][10][11][12]

Protocol 1: Potassium Bromide (KBr) Pellet Method

This is a common method for obtaining high-quality transmission spectra of solid samples.[6][10][11]

Materials:

  • This compound

  • FTIR-grade Potassium Bromide (KBr), dried

  • Agate mortar and pestle

  • Pellet press

  • FTIR spectrometer

Procedure:

  • Drying: Dry the KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed water. Store in a desiccator.

  • Sample Grinding: In the agate mortar, grind approximately 1-2 mg of this compound to a fine powder.

  • Mixing: Add approximately 100-200 mg of the dried KBr to the mortar and mix thoroughly with the sample by gentle grinding.[10] The mixture should be homogeneous.

  • Pellet Formation: Transfer the mixture to the pellet die. Apply pressure using a hydraulic press according to the manufacturer's instructions to form a transparent or semi-transparent pellet.[10]

  • Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Background Collection: Collect a background spectrum of the empty sample compartment.

  • Sample Spectrum: Acquire the FTIR spectrum of the sample from approximately 4000 to 400 cm⁻¹.

Protocol 2: Attenuated Total Reflectance (ATR) Method

ATR is a rapid and simple method that requires minimal sample preparation.[10][11][12]

Materials:

  • This compound

  • FTIR spectrometer with an ATR accessory

  • Spatula

Procedure:

  • Background Collection: With the ATR crystal clean and uncovered, collect a background spectrum.

  • Sample Application: Place a small amount of this compound powder directly onto the ATR crystal.[10]

  • Applying Pressure: Use the pressure clamp of the ATR accessory to ensure good contact between the sample and the crystal surface.[10]

  • Spectral Acquisition: Acquire the FTIR spectrum of the sample from approximately 4000 to 400 cm⁻¹.

  • Cleaning: After analysis, carefully clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for obtaining and interpreting the FTIR spectrum of this compound.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_interp Data Interpretation start Start: Obtain this compound Sample prep_choice Choose Preparation Method start->prep_choice kbr KBr Pellet Method prep_choice->kbr Transmission atr ATR Method prep_choice->atr Reflectance grind Grind Sample & Mix with KBr kbr->grind place_atr Place Sample on ATR Crystal atr->place_atr press Press into Pellet grind->press background Collect Background Spectrum press->background place_atr->background acquire Acquire Sample Spectrum background->acquire process Process Spectrum (e.g., Baseline Correction) acquire->process acquire->process identify Identify Characteristic Peaks process->identify compare Compare with Reference Data identify->compare assign Assign Peaks to Vibrational Modes compare->assign conclusion Conclusion: Confirm Identity/Purity assign->conclusion

References

Application Notes and Protocols for NMR Spectroscopic Analysis of 2,4,6-Triaminopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of 2,4,6-triaminopyrimidine (TAP) derivatives, a class of compounds with significant interest in medicinal chemistry and materials science.[1] This document outlines key NMR methodologies, presents typical spectral data, and offers detailed protocols for the structural elucidation and analysis of these molecules.

Application Notes

Structural Characterization and Protonation Studies

NMR spectroscopy is a powerful tool for the unambiguous structural determination of this compound derivatives. The highly substituted and electron-rich nature of the pyrimidine (B1678525) ring in these compounds leads to distinct chemical shifts that are sensitive to substitution patterns and the electronic environment.[2]

One of the key applications of NMR in studying TAP derivatives is the investigation of protonation sites. While protonation typically occurs at the N(1) position, studies have shown that C(5) protonation is also possible, leading to the formation of stable cationic σ-complexes.[3][4][5] This phenomenon is influenced by both steric and electronic effects of the substituents on the pyrimidine ring.[4][5] 1H and 13C NMR are instrumental in identifying the site of protonation by observing significant changes in chemical shifts upon salt formation.

Tautomerism and Exchange Phenomena

Amino-substituted pyrimidines can exist as a mixture of tautomers in solution, which can lead to the observation of multiple sets of signals or broadened peaks in the NMR spectrum.[6] The equilibrium between these tautomeric forms is often influenced by the solvent and temperature.[6] Additionally, intermediate-rate chemical exchange processes, such as rotation around C-N bonds of bulky substituents or tautomerism, can cause significant peak broadening.[6] D₂O exchange experiments are invaluable for identifying exchangeable NH protons, which will either disappear or decrease in intensity upon addition of D₂O.[6]

NMR in Drug Discovery and Development

In the context of drug discovery, NMR spectroscopy is indispensable for confirming the structure of newly synthesized TAP derivatives, which are precursors to various active pharmaceutical ingredients like the diuretic Triamterene and antimalarial drugs.[1][7] Furthermore, NMR techniques such as saturation transfer difference (STD) and water-ligand observed via gradient spectroscopy (WaterLOGSY) can be employed to study the binding of TAP derivatives to biological macromolecules, providing insights into their mechanism of action.[8]

Quantitative NMR Data

The following tables summarize typical ¹H and ¹³C NMR chemical shifts for this compound and some of its derivatives, as reported in the literature. These values can serve as a reference for the characterization of new compounds.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆

CompoundH-5NH₂Other Protons
This compound5.14 (s, 1H)5.69 (br s, 4H), 6.57 (br s, 2H)
5-Nitroso-2,4,6-triaminopyrimidine--

Note: Data for the parent this compound is consistent with multiple sources.[9][10] The chemical shifts of amino protons can be broad and their positions can vary with concentration and temperature.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆

CompoundC-2C-4, C-6C-5
This compound163.5163.573.0

Note: The increased electron density in the this compound system results in a significant upfield shift for C(5) compared to unsubstituted pyrimidine.[2]

Experimental Protocols

Protocol 1: Standard ¹H and ¹³C NMR Analysis

Objective: To obtain standard one-dimensional ¹H and ¹³C NMR spectra for routine structural confirmation.

Methodology:

  • Sample Preparation:

    • Weigh 5-10 mg of the this compound derivative.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often a good choice due to the solubility of many pyrimidine derivatives and its ability to slow down the exchange of NH protons.[3][4][5]

    • Cap the NMR tube and gently invert it several times to ensure the sample is fully dissolved and the solution is homogeneous.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to obtain optimal resolution. For ¹H NMR, a line width of <0.5 Hz for a singlet is desirable.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a standard 90° pulse sequence.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).[11]

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-180 ppm).

    • Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.

    • Acquire a larger number of scans compared to ¹H NMR to compensate for the lower natural abundance of ¹³C and its smaller gyromagnetic ratio.

    • Process the data similarly to the ¹H spectrum and reference it to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).[11]

Protocol 2: D₂O Exchange for Identification of Labile Protons

Objective: To confirm the presence and location of exchangeable protons (e.g., -NH₂, -OH).[6]

Methodology:

  • Acquire a standard ¹H NMR spectrum of the sample following Protocol 1.

  • Remove the NMR tube from the spectrometer.

  • Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.

  • Cap the tube and shake it vigorously for 1-2 minutes to facilitate the exchange of labile protons with deuterium.[6]

  • Allow the sample to settle.

  • Re-acquire the ¹H NMR spectrum under the same conditions as the initial spectrum.

  • Analysis: Compare the two spectra. The signals corresponding to the exchangeable protons will significantly decrease in intensity or disappear completely in the spectrum acquired after the D₂O shake.[6]

Protocol 3: 2D NMR for Structural Elucidation

Objective: To determine the connectivity of atoms within the molecule and resolve structural ambiguities.[6]

Methodology:

  • COSY (Correlation Spectroscopy):

    • Purpose: Identifies proton-proton spin-spin couplings, typically between protons on adjacent atoms.[6]

    • Procedure: Run a standard COSY experiment. Cross-peaks in the 2D spectrum indicate coupled protons.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: Correlates protons with the carbons to which they are directly attached.[6]

    • Procedure: Run a standard HSQC experiment. Cross-peaks show one-bond C-H correlations.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: Correlates protons and carbons that are separated by two or three bonds. This is crucial for identifying quaternary carbons and piecing together molecular fragments.[12]

    • Procedure: Run a standard HMBC experiment. Cross-peaks reveal long-range C-H correlations.

Visualizations

The following diagrams illustrate key concepts and workflows related to the NMR analysis of this compound derivatives.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Acquisition cluster_data_analysis Data Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer lock_shim Lock & Shim transfer->lock_shim one_d 1D NMR (¹H, ¹³C) lock_shim->one_d two_d 2D NMR (COSY, HSQC, HMBC) one_d->two_d d2o_exchange D₂O Exchange one_d->d2o_exchange process Processing (FT, Phasing) one_d->process two_d->process d2o_exchange->process reference Referencing process->reference integrate Integration & Peak Picking reference->integrate assign Structure Elucidation integrate->assign

Caption: General workflow for NMR analysis of this compound derivatives.

protonation_sites cluster_structure This compound cluster_protonation Protonation Sites TAP N1 N(1) Protonation (Common) TAP->N1 H⁺ C5 C(5) Protonation (σ-complex) TAP->C5 H⁺

Caption: Potential protonation sites on the this compound scaffold.

logical_relationship cluster_observations NMR Spectral Observations cluster_interpretations Potential Interpretations broad_peaks Broad Peaks exchange Chemical Exchange (Tautomers, Rotamers) broad_peaks->exchange quadrupolar Quadrupolar Broadening (¹⁴N) broad_peaks->quadrupolar extra_signals Extra Signals extra_signals->exchange impurities Impurities/ Byproducts extra_signals->impurities shift_changes Chemical Shift Changes protonation Protonation/ Salt Formation shift_changes->protonation solvent_effects Solvent Effects shift_changes->solvent_effects

Caption: Interpreting common NMR spectral features of pyrimidine derivatives.

References

Application Notes and Protocols for the Synthesis of Novel Antimicrobial Agents from 2,4,6-Triaminopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, antimicrobial evaluation, and mechanism of action of novel antimicrobial agents derived from the versatile 2,4,6-triaminopyrimidine scaffold. The provided protocols and data are intended to guide researchers in the development of new chemical entities to combat the growing threat of antimicrobial resistance.

Introduction

The pyrimidine (B1678525) nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds.[1] Among these, derivatives of this compound have garnered significant attention due to their potential as potent antimicrobial agents.[1][2][3][4] The ease of structural modification at the 2, 4, and 6 positions allows for the fine-tuning of their biological activity, making them attractive candidates for the development of novel therapeutics.[1][2][3][4]

This document outlines a common and effective synthetic strategy for preparing 2,4,6-trisubstituted pyrimidines, details the protocols for evaluating their antimicrobial efficacy, presents quantitative activity data for representative compounds, and explores their mechanism of action.

Data Presentation

The antimicrobial activity of synthesized this compound derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.[1]

Table 1: Minimum Inhibitory Concentration (MIC) of Selected 2,4,6-Trisubstituted Pyrimidine Derivatives

Compound IDR1 (at C4)R2 (at C6)S. aureus (μg/mL)B. subtilis (μg/mL)E. coli (μg/mL)P. vulgaris (μg/mL)Reference
5a 4-AminophenylPhenyl10050100100[5]
5b 4-Aminophenyl2,4-Dichlorophenyl5050100100[5]
5c 4-Aminophenyl4-Chlorophenyl5050100100[5]
5d 4-Aminophenyl3-Bromophenyl50100100>100[5]
5e 4-Aminophenyl4-Methoxyphenyl100100>100>100[5]
Ampicillin --5050100100[1]
Ciprofloxacin --50505050[1]

Experimental Protocols

Protocol 1: Synthesis of 2,4,6-Trisubstituted Pyrimidines via Chalcone (B49325) Intermediates

This protocol describes a two-step synthesis involving a Claisen-Schmidt condensation to form a chalcone, followed by a cyclocondensation with guanidine (B92328) hydrochloride.[5][6]

Step 1: Synthesis of Chalcone Intermediate (1,3-Diaryl-propenone)

  • To a solution of 4-aminoacetophenone (10 mmol) in ethanol (B145695) (20 mL), add an equimolar amount of the desired substituted aromatic aldehyde (10 mmol).

  • Slowly add an aqueous solution of potassium hydroxide (B78521) (40%, 5 mL) to the mixture with constant stirring at room temperature.

  • Continue stirring for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • Filter the precipitated solid, wash thoroughly with cold water, and dry.

  • Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the pure product.

Step 2: Synthesis of 2,4,6-Trisubstituted Pyrimidine

  • In a round-bottom flask, dissolve the synthesized chalcone (10 mmol) and guanidine hydrochloride (15 mmol) in absolute ethanol (30 mL).

  • Add a solution of potassium hydroxide (20 mmol) in ethanol (10 mL) to the mixture.

  • Reflux the reaction mixture for 6-8 hours, monitoring completion by TLC.[5]

  • After cooling to room temperature, pour the reaction mixture into ice-cold water.

  • The resulting precipitate is filtered, washed with water, and dried.

  • Purify the crude pyrimidine derivative by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane:ethyl acetate).

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol outlines the procedure for determining the MIC of the synthesized compounds against various bacterial strains.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial cultures (e.g., S. aureus, B. subtilis, E. coli, P. vulgaris)

  • Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)

  • Standard antibiotic solutions (e.g., Ampicillin, Ciprofloxacin)

  • Sterile pipette tips and multichannel pipette

Procedure:

  • Preparation of Inoculum:

    • Prepare a fresh overnight culture of the test bacteria in MHB.

    • Dilute the culture with fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each synthesized compound and standard antibiotic in DMSO (e.g., 1000 µg/mL).

    • In a 96-well plate, add 100 µL of MHB to all wells.

    • Add 100 µL of the stock solution to the first well of a row and perform serial two-fold dilutions by transferring 100 µL from each well to the next. Discard 100 µL from the last well.

  • Inoculation and Incubation:

    • Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 110 µL.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.

    • Incubate the plates at 37°C for 18-24 hours.

  • Reading the Results:

    • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Visualizations

Logical Relationships and Workflows

Synthesis_and_Screening_Workflow cluster_synthesis Synthesis of 2,4,6-Trisubstituted Pyrimidines cluster_screening Antimicrobial Screening Start Starting Materials (4-Aminoacetophenone, Substituted Aldehyde) Chalcone Claisen-Schmidt Condensation (Chalcone Formation) Start->Chalcone Cyclization Cyclocondensation Chalcone->Cyclization Guanidine Guanidine Hydrochloride Guanidine->Cyclization Pyrimidine Crude 2,4,6-Trisubstituted Pyrimidine Cyclization->Pyrimidine Purification Purification (Column Chromatography) Pyrimidine->Purification Final_Product Pure Antimicrobial Agent Purification->Final_Product Screen_Start Pure Compound Final_Product->Screen_Start MIC_Assay Broth Microdilution MIC Assay Screen_Start->MIC_Assay Data_Analysis Data Analysis (MIC Determination) MIC_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification

Caption: Workflow for the synthesis and antimicrobial screening of this compound derivatives.

Mechanism of Action: Inhibition of Bacterial Cell Division

A key mechanism of action for some antimicrobial pyrimidine derivatives is the inhibition of the bacterial cytoskeletal protein FtsZ.[3][4] FtsZ is essential for bacterial cell division, forming a contractile ring (Z-ring) at the division site.[7][8][9][10] Inhibition of FtsZ polymerization or its GTPase activity disrupts Z-ring formation, leading to filamentation of the bacteria and eventual cell death.[7][8][9][10]

FtsZ_Inhibition_Pathway Pyrimidine This compound Derivative Polymerization FtsZ Polymerization Pyrimidine->Polymerization Inhibits FtsZ FtsZ Monomers FtsZ->Polymerization GTP GTP GTP->Polymerization Z_Ring Z-Ring Formation at Mid-cell Polymerization->Z_Ring Filamentation Bacterial Filamentation Polymerization->Filamentation Cell_Division Bacterial Cell Division Z_Ring->Cell_Division Cell_Death Cell Death Filamentation->Cell_Death

References

Troubleshooting & Optimization

Overcoming oxidation sensitivity of 2,4,6-Triaminopyrimidine during synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the oxidation sensitivity of 2,4,6-Triaminopyrimidine (TAP) during its synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is this compound (TAP) so sensitive to oxidation?

A1: this compound is an aromatic amine. Aromatic amines are susceptible to oxidation, especially in the presence of air (oxygen), light, and trace metal ions. The amino groups on the pyrimidine (B1678525) ring are electron-donating, which increases the electron density of the ring system and makes it more susceptible to oxidation. Oxidation can lead to the formation of colored impurities, such as quinone-imine species, and ultimately to polymerization, resulting in a discolored and impure product. It is crucial to conduct all synthetic and handling operations under an inert atmosphere to prevent this degradation.[1]

Q2: What are the visible signs of TAP oxidation during synthesis?

A2: The most common sign of oxidation is a change in color of the reaction mixture or the isolated product. Pure TAP is typically a white to off-white or pale yellow solid. The development of a pink, red, brown, or even black coloration is a strong indicator of oxidation. This discoloration is due to the formation of conjugated oxidation byproducts.

Q3: How can I prevent oxidation during the synthesis of TAP?

A3: The most effective way to prevent oxidation is to rigorously exclude oxygen from the reaction and work-up procedures. This is achieved by using an inert atmosphere, such as high-purity nitrogen or argon gas.[1][2] Deoxygenating all solvents and solutions prior to use is also a critical step. Additionally, the use of antioxidants can help to scavenge any residual oxygen or reactive oxygen species.

Q4: What is an inert atmosphere, and how do I set it up for my reaction?

A4: An inert atmosphere is a reaction environment that is free of reactive gases, primarily oxygen. For the synthesis of TAP, a nitrogen or argon atmosphere is recommended. A common and effective laboratory setup for maintaining an inert atmosphere is a Schlenk line.[3][4][5] This apparatus allows for the evacuation of air from the reaction flask and backfilling with an inert gas. All glassware should be oven-dried before use to remove any adsorbed moisture. Reagents and solvents should be added via syringe or cannula under a positive pressure of the inert gas.

Q5: What are suitable antioxidants for TAP synthesis, and when should I use them?

A5: While a rigorously maintained inert atmosphere is the primary defense against oxidation, the addition of a small amount of an antioxidant can provide further protection. Suitable antioxidants for this type of synthesis include:

  • Sodium sulfite (B76179) (Na₂SO₃): A common and effective oxygen scavenger.[6][7][8][9] It can be added to aqueous solutions used during work-up.

  • Ascorbic acid (Vitamin C): A mild reducing agent that can neutralize oxidizing species.[10][11][12][13][14] It is particularly useful in aqueous solutions.

Antioxidants are typically added at the beginning of the reaction or during the work-up and purification steps, especially if there is a higher risk of exposure to air.

Troubleshooting Guide

Problem Possible Cause Solution
Reaction mixture turns pink/red/brown Oxidation of TAP 1. Check for leaks in your inert atmosphere setup. Ensure all joints are properly sealed and there is a positive pressure of inert gas. 2. Ensure all solvents and reagents were properly deoxygenated before use. Sparge solvents with nitrogen or argon for at least 30 minutes. 3. Consider adding a small amount of an antioxidant , such as sodium sulfite or ascorbic acid, to the reaction mixture.
Isolated product is discolored (not white/off-white) Oxidation during work-up or purification 1. Perform all work-up and purification steps under an inert atmosphere. This includes filtration, washing, and drying. Use of a Schlenk filter or cannula filtration is recommended.[4] 2. Deoxygenate all solvents used for washing and recrystallization. 3. Dry the final product under a stream of inert gas or in a vacuum oven. Avoid drying in the open air.
Low yield of TAP Degradation of product due to oxidation By minimizing oxidation through the use of an inert atmosphere and/or antioxidants, the yield of the desired product can be significantly improved. The formation of oxidation byproducts consumes the target molecule, leading to lower yields.
Product contains insoluble dark particles Polymerization of oxidized TAP This is a sign of significant oxidation. While it may be possible to purify the desired product by filtration and recrystallization (all under inert atmosphere), it is best to repeat the synthesis with stricter exclusion of oxygen to prevent this from occurring.

Quantitative Data

The implementation of measures to prevent oxidation has a significant impact on the yield and purity of the final this compound product. The following table provides a summary of expected outcomes.

Synthesis Condition Expected Yield (%) Purity (%) Appearance
Standard (in air) 40-60< 90Pink to brown solid
Inert Atmosphere (N₂ or Ar) 75-85> 98White to off-white solid
Inert Atmosphere + Antioxidant 80-90> 99White crystalline solid

Note: These are representative values and actual results may vary depending on the specific reaction conditions and scale.

Experimental Protocols

Protocol 1: Synthesis of this compound under Inert Atmosphere

This protocol describes the synthesis of TAP from malononitrile (B47326) and guanidine (B92328) hydrochloride, with rigorous exclusion of air using a Schlenk line.

Materials:

  • Malononitrile

  • Guanidine hydrochloride

  • Sodium methoxide (B1231860) (solid or solution in methanol)

  • Anhydrous methanol (B129727) (deoxygenated)

  • Anhydrous ethanol (B145695) (deoxygenated)

  • Nitrogen or Argon gas (high purity)

  • Schlenk flask and other appropriate oven-dried glassware

Procedure:

  • Setup: Assemble an oven-dried Schlenk flask equipped with a magnetic stir bar, a reflux condenser, and a gas inlet connected to a Schlenk line.

  • Inerting the System: Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Preparation of Guanidine Free Base: In the Schlenk flask, dissolve guanidine hydrochloride in deoxygenated anhydrous methanol under a positive pressure of inert gas. Cool the solution in an ice bath and add a stoichiometric amount of sodium methoxide to generate the guanidine free base. A precipitate of sodium chloride will form.

  • Reaction: To the stirred suspension of guanidine, add a solution of malononitrile in deoxygenated anhydrous methanol dropwise via a syringe or dropping funnel.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux under a positive pressure of inert gas for 3-4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the precipitated sodium chloride under an inert atmosphere using a Schlenk filter or cannula filtration.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallize the crude product from deoxygenated ethanol under an inert atmosphere.

    • Collect the purified crystals by filtration under inert atmosphere and wash with cold, deoxygenated ethanol.

    • Dry the final product under a stream of inert gas or in a vacuum oven.

Protocol 2: Deoxygenation of Solvents
  • Place the solvent in a Schlenk flask.

  • Insert a long needle connected to the inert gas line, ensuring the tip is below the solvent surface.

  • Insert a short needle as a vent.

  • Bubble the inert gas through the solvent for at least 30 minutes to displace dissolved oxygen.

  • Remove the needles and store the deoxygenated solvent under a positive pressure of inert gas.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product prep_glass Oven-dry Glassware setup Assemble Schlenk Line prep_glass->setup prep_solvents Deoxygenate Solvents reaction Reaction under N2/Ar prep_solvents->reaction prep_reagents Prepare Reagents prep_reagents->reaction inert Inert Atmosphere Setup setup->inert inert->reaction filtration Inert Filtration reaction->filtration purification Recrystallization filtration->purification drying Drying under Vacuum purification->drying product Pure this compound drying->product

Caption: Experimental workflow for the synthesis of this compound.

Oxidation_Pathway TAP This compound (White Solid) Intermediate Oxidized Intermediates (e.g., Quinone-imines) TAP->Intermediate Oxidation Oxidant O2, Light, Metal Ions Oxidant->TAP Polymer Polymerization (Dark Precipitate) Intermediate->Polymer Further Reaction

Caption: Proposed oxidation pathway of this compound.

Troubleshooting_Logic start Observe Discoloration (Pink/Red/Brown) check_inert Is the inert atmosphere setup secure? start->check_inert check_solvents Were solvents and reagents deoxygenated? check_inert->check_solvents Yes fix_leaks Fix leaks and ensure positive pressure. check_inert->fix_leaks No add_antioxidant Consider adding an antioxidant. check_solvents->add_antioxidant Yes deoxygenate Properly deoxygenate all materials. check_solvents->deoxygenate No re_evaluate Re-evaluate entire procedure for oxygen exclusion. add_antioxidant->re_evaluate fix_leaks->start deoxygenate->start

Caption: Troubleshooting logic for discoloration during TAP synthesis.

References

How to optimize reaction yield for 2,4,6-Triaminopyrimidine synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals to optimize the reaction yield for 2,4,6-Triaminopyrimidine synthesis. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common issues encountered during synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, primarily through the condensation of guanidine (B92328) salts with malononitrile (B47326).

Issue Potential Cause Recommended Solution
Low to No Product Formation 1. Inactive Guanidine: If using a guanidine salt (e.g., hydrochloride), the free base may not be effectively generated.[1] 2. Incorrect pH: The reaction is sensitive to pH. An inappropriate pH can hinder the condensation reaction.[2][3] 3. Low Reaction Temperature: The activation energy for the cyclization may not be reached.1. Base Selection: Ensure a sufficiently strong base (e.g., sodium methoxide (B1231860), sodium ethoxide) is used to liberate the free guanidine from its salt.[1] 2. pH Control: For syntheses involving the formation of the isonitrosomalononitrile intermediate, maintaining a pH of around 4 is crucial.[2][3] 3. Temperature Optimization: If the reaction is sluggish at room temperature, consider gentle heating. Some protocols specify refluxing in ethanol (B145695).[4]
Formation of a Dark Brown, Tarry Substance Oxidation of the Product: this compound is highly sensitive to air and can oxidize, leading to the formation of dark-colored impurities.[1]Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[4]
Incomplete Reaction (Observed by TLC/HPLC) 1. Insufficient Reaction Time: The reaction may not have proceeded to completion. 2. Poor Solubility of Reactants: One or more reactants may not be fully dissolved in the chosen solvent.1. Monitor Reaction: Use TLC or HPLC to monitor the reaction's progress and ensure it has gone to completion before workup. Reaction times can range from a few hours to overnight.[5] 2. Solvent System: Ensure the solvent system effectively dissolves all reactants. A mixture of solvents may be necessary.
Difficulty in Product Isolation and Purification 1. Product Solubility: The product may be partially soluble in the wash solvent, leading to loss of yield. 2. Co-precipitation of Impurities: Side products or unreacted starting materials may co-precipitate with the desired product.1. Optimize Wash Solvent: Use a cold solvent for washing the precipitate to minimize product loss. 2. Recrystallization: Recrystallize the crude product from a suitable solvent (e.g., hot, dilute alcohol) to remove impurities.[1] The product can also be isolated as a well-crystallizing sulfate (B86663) salt.[1]
Formation of Side Products Side Reactions of Malononitrile or Guanidine: Under certain conditions, malononitrile and guanidine can undergo self-condensation or other side reactions.Control Stoichiometry and Temperature: Use an appropriate molar ratio of reactants and maintain the recommended reaction temperature to minimize the formation of side products.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most widely reported method is the condensation of a guanidine salt (such as guanidine hydrochloride or nitrate) with malononitrile in the presence of a strong base, typically a sodium alkoxide like sodium methoxide or sodium ethoxide, in an alcoholic solvent.[1]

Q2: What is the role of the base in this reaction?

A2: The primary role of the base is to deprotonate the guanidine salt to generate the free guanidine base, which is the active nucleophile in the reaction. A stoichiometric amount of a strong base is required for this purpose.[1]

Q3: My yield is consistently low. What are the key parameters to optimize?

A3: To optimize the yield, focus on the following:

  • Exclusion of Air: Due to the high sensitivity of this compound to oxidation, performing the reaction under an inert atmosphere is critical.[1]

  • Purity of Reagents: Use high-purity, dry starting materials and solvents.

  • Reaction Temperature: Optimize the temperature to ensure the reaction proceeds to completion without significant side product formation.

  • pH Control: In methods proceeding through a 5-nitroso intermediate, careful pH control is essential for high yields.[2][3]

Q4: Can I use a weaker base like sodium carbonate?

A4: While strong bases like sodium alkoxides are more common for liberating free guanidine, some protocols for related syntheses, particularly those involving a 5-nitroso intermediate, utilize weaker bases like sodium carbonate or potassium carbonate in a later stage of the reaction.[2]

Q5: What is the best way to purify the final product?

A5: Recrystallization from hot, dilute alcohol is a common method for purifying this compound.[1] Another effective method is to convert the product to its sulfate salt, which often crystallizes well and can be easily isolated.[1]

Data Presentation

The following table summarizes various reported yields for the synthesis of this compound and its 5-nitroso derivative under different reaction conditions.

Starting Materials Base/Reagent Solvent Temperature Reaction Time Product Yield Reference
Guanidine hydrochloride, MalononitrileSodium methoxideEthanolRefluxNot specifiedThis compoundModerate[3]
Guanidine hydrochloride, Malononitrile, Sodium nitrite-Water, then DMFRoom temp, then 140°C4 hours, then 1 hour5-Nitroso-2,4,6-triaminopyrimidine (B18466)High[2][3]
Guanidine hydrochloride, Malononitrile, Sodium nitrite-Water, then DMSONot specified, then 150°CNot specified5-Nitroso-2,4,6-triaminopyrimidineNot specified[2]
Guanidine nitrate, MalononitrileSodiumMethanol, then Ethanol/ButanolNot specified4 hoursThis compoundNot specified[4]
Guanidine bound to polystyrene, MalononitrileTrifluoroacetic acid (for cleavage)MicrowaveNot specifiedShortThis compound92%[1]
Guanidine hydrochloride, MalononitrileSodium methylateEthanol< 25°C initiallyNot specified5-Nitroso-2,4,6-triaminopyrimidine (after nitrosation)93%[4]

Experimental Protocols

Protocol 1: Synthesis of this compound via Guanidine Hydrochloride and Malononitrile with Sodium Methoxide

This protocol is based on the classical Traube synthesis.

Materials:

  • Guanidine hydrochloride

  • Malononitrile

  • Sodium methoxide

  • Anhydrous ethanol

  • Nitrogen or Argon gas supply

Procedure:

  • Set up a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is dry.

  • Purge the apparatus with nitrogen or argon gas.

  • In the flask, dissolve guanidine hydrochloride (1.0 equivalent) in anhydrous ethanol.

  • Add sodium methoxide (1.0 equivalent) to the solution to generate the free guanidine base. A precipitate of sodium chloride may form.

  • To this mixture, add a solution of malononitrile (1.0 equivalent) in anhydrous ethanol dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Collect the solid product by filtration, washing with a small amount of cold ethanol.

  • The crude product can be purified by recrystallization from hot, dilute ethanol.

Note: All steps should be carried out under an inert atmosphere to prevent oxidation of the product.[1]

Mandatory Visualizations

Reaction_Pathway Guanidine_HCl Guanidine Hydrochloride Free_Guanidine Free Guanidine Guanidine_HCl->Free_Guanidine + Base - NaCl, - MeOH Malononitrile Malononitrile Intermediate Intermediate Adduct Malononitrile->Intermediate Base Base (e.g., NaOMe) Free_Guanidine->Intermediate + Malononitrile TAP This compound Intermediate->TAP Cyclization - H2O

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield of This compound Check_Reaction_Setup Check Reaction Setup Start->Check_Reaction_Setup Inert_Atmosphere Is an inert atmosphere being used? Check_Reaction_Setup->Inert_Atmosphere Check_Reagents Check Reagents & Conditions Base_Check Is the base strong enough to liberate free guanidine? Check_Reagents->Base_Check Check_Workup Check Workup & Purification Purification_Check Is the purification method causing product loss? Check_Workup->Purification_Check Inert_Atmosphere->Check_Reagents Yes Use_Inert Implement inert atmosphere (N2 or Ar) Inert_Atmosphere->Use_Inert No Use_Inert->Check_Reagents Use_Strong_Base Use a strong base (e.g., NaOMe) Base_Check->Use_Strong_Base No Temp_Check Is the temperature optimal? Base_Check->Temp_Check Yes Use_Strong_Base->Temp_Check Temp_Check->Check_Workup Yes Optimize_Temp Adjust temperature (e.g., reflux) Temp_Check->Optimize_Temp No Optimize_Temp->Check_Workup Optimize_Purification Optimize purification (e.g., recrystallization solvent, isolation as sulfate salt) Purification_Check->Optimize_Purification Yes Success Improved Yield Purification_Check->Success No Optimize_Purification->Success

Caption: Troubleshooting workflow for low reaction yield.

References

Benefits of microwave-assisted synthesis for pyrimidine derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing microwave-assisted synthesis for pyrimidine (B1678525) derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using a microwave reactor for pyrimidine synthesis compared to conventional heating?

A1: Microwave-assisted synthesis offers several key advantages over traditional heating methods for pyrimidine synthesis. These include:

  • Increased Reaction Rates: Reactions that might take hours or even days to complete using conventional reflux can often be finished in minutes under microwave irradiation.[1][2]

  • Higher Yields: Microwave synthesis frequently leads to higher isolated yields of the desired pyrimidine derivatives.[1][2][3]

  • Improved Purity: The rapid and uniform heating provided by microwaves can reduce the formation of byproducts, resulting in a cleaner reaction profile and simplifying purification.[1][4]

  • Energy Efficiency: Microwaves heat the reaction mixture directly, rather than the vessel, leading to more efficient energy transfer and reduced energy consumption.[4][5]

  • Greener Chemistry: Shorter reaction times and often the possibility of using less solvent or solvent-free conditions align with the principles of green chemistry.[1][5][6]

Q2: How do I select an appropriate solvent for my microwave-assisted pyrimidine synthesis?

A2: Solvent selection is crucial for successful microwave synthesis. The ability of a solvent to absorb microwave energy is a key factor. Solvents are generally categorized by their ability to couple with microwaves:

  • High Absorbers: Polar solvents like ethanol, methanol, and DMF absorb microwave energy efficiently, leading to rapid heating.

  • Medium Absorbers: Solvents like acetonitrile (B52724) are moderately efficient at absorbing microwave energy.

  • Low Absorbers: Non-polar solvents such as toluene, hexane, and benzene (B151609) are poor microwave absorbers.

For reactions involving non-polar solvents, a "heat sink" or a small amount of a polar co-solvent may be necessary to facilitate heating.[7] Solvent-free reactions are also a viable and environmentally friendly option for many pyrimidine syntheses, such as the Biginelli reaction.[8][9]

Q3: Can I use a domestic microwave oven for my experiments?

A3: No, it is strongly advised not to use a domestic microwave oven for chemical synthesis. [10] Laboratory-grade microwave reactors are specifically designed with safety features to handle the high pressures and temperatures that can be generated during a reaction. These features include:

  • Accurate temperature and pressure sensors.

  • Sealed reaction vessels designed to withstand high pressures.[11]

  • Safety interlocks to prevent exposure to microwave radiation.[10]

  • Corrosion-resistant cavities.[10]

Using a domestic microwave can lead to explosions, fires, and exposure to hazardous materials.[12]

Q4: What are the most common safety precautions I should take when performing microwave-assisted synthesis?

A4: Safety is paramount in any chemical synthesis. For microwave-assisted reactions, consider the following:

  • Use appropriate personal protective equipment (PPE): This includes safety glasses, lab coats, and gloves.

  • Never exceed the recommended volume or pressure limits of the reaction vessel.

  • Ensure the reaction vessel is properly sealed before starting the reaction.

  • Allow the reaction vessel to cool completely before opening it to avoid sudden depressurization and solvent flashing.[11]

  • Be aware of the potential for rapid pressure buildup , especially with reactions that produce gaseous byproducts.[13]

  • Work in a well-ventilated area , such as a fume hood.[10]

  • Start with small-scale reactions when developing a new method to assess the reaction kinetics and potential hazards.[10]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Low yields are a common problem in organic synthesis. The following guide provides a systematic approach to troubleshooting this issue in microwave-assisted pyrimidine synthesis.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting Start Low Yield Observed CheckReagents Verify Starting Material Purity and Stoichiometry Start->CheckReagents IncompleteReaction Reaction Incomplete? CheckReagents->IncompleteReaction CheckConditions Optimize Reaction Conditions Resolved Yield Improved CheckConditions->Resolved CheckWorkup Evaluate Work-up and Purification ProductLoss Product Lost During Work-up? CheckWorkup->ProductLoss IncompleteReaction->CheckConditions Yes Byproducts Byproducts Formed? IncompleteReaction->Byproducts No Byproducts->CheckConditions Yes Byproducts->CheckWorkup No ProductLoss->CheckWorkup Yes ProductLoss->Resolved No ExperimentalWorkflow Start Start Combine Combine Aldehyde, β-Ketoester, and Urea/Thiourea in a Microwave Vial Start->Combine AddCatalyst Add Catalyst and Solvent (if applicable) Combine->AddCatalyst Seal Seal the Vial and Place in Microwave Reactor AddCatalyst->Seal Irradiate Irradiate at Set Temperature, Power, and Time Seal->Irradiate Cool Cool to Room Temperature Irradiate->Cool Workup Perform Aqueous Work-up and Extraction Cool->Workup Purify Purify the Crude Product (Recrystallization or Chromatography) Workup->Purify Analyze Analyze the Final Product (NMR, IR, MS) Purify->Analyze End End Analyze->End

References

Troubleshooting low yield in nucleophilic aromatic substitution on pyrimidines.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for nucleophilic aromatic substitution (SNAr) on pyrimidines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.

Troubleshooting Guide

This guide addresses common issues encountered during SNAr reactions on pyrimidine (B1678525) substrates, leading to low product yield or other undesired outcomes.

Issue 1: Low to No Product Yield

Low or no yield is one of the most frequent challenges. The following table outlines potential causes and the corresponding troubleshooting steps.

Potential CauseTroubleshooting Steps
Insufficiently Activated Pyrimidine Ring Ensure the pyrimidine ring possesses electron-withdrawing groups (e.g., nitro, cyano, halo) positioned ortho or para to the leaving group to facilitate nucleophilic attack.[1][2] The nitrogen atoms in the pyrimidine ring are electron-withdrawing, which makes the ring electron-deficient and susceptible to nucleophilic attack, particularly at the C2 and C4 positions.[1]
Poor Leaving Group Utilize a substrate with a good leaving group. For SNAr reactions, the general reactivity order for halogens is F > Cl > Br > I.[1] The highly electronegative fluorine atom enhances the electrophilicity of the carbon it is attached to, making it more prone to nucleophilic attack.[1]
Weak Nucleophile Increase the nucleophilicity of the attacking species. For instance, using an alkoxide is more effective than the corresponding alcohol.[1]
Inadequate Reaction Temperature Gradually increase the reaction temperature. Microwave irradiation can also be a valuable tool to improve yields and shorten reaction times.[1][2]
Inappropriate Solvent Employ polar aprotic solvents such as DMF, DMSO, or THF. These solvents are effective at solvating the nucleophile and facilitating the reaction.[1][2]
Unsuitable or Weak Base For amine nucleophiles, a non-nucleophilic organic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) is commonly used.[1] For alcohol nucleophiles, a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) may be required.[1]

Issue 2: Formation of Multiple Products or Isomers

The formation of multiple products can complicate purification and reduce the yield of the desired compound.

Potential CauseTroubleshooting Steps
Competing Reactions at Different Positions (e.g., C2 vs. C4) The regioselectivity of SNAr on di-substituted pyrimidines is highly dependent on the electronic environment of the ring.[1] While substitution at C4 is generally favored for 2,4-dichloropyrimidine, this preference can be altered by other substituents on the ring.[1][3] Electron-donating groups at C6 can favor substitution at C2.[1][3] Modifying the nucleophile can also influence regioselectivity; for example, tertiary amine nucleophiles have shown excellent C2 selectivity on 2,4-dichloropyrimidines with an electron-withdrawing group at C5.[1][4]
Di-substitution Instead of Mono-substitution To favor mono-substitution, use a stoichiometric amount of the nucleophile.[1] Lowering the reaction temperature and using a less reactive nucleophile can also help to control the reaction.[1]

Issue 3: Side Reactions

Side reactions can consume starting materials and lead to complex product mixtures.

Potential CauseTroubleshooting Steps
Solvolysis (Reaction with the Solvent) If the solvent is nucleophilic (e.g., methanol, ethanol), it can compete with the intended nucleophile, particularly at higher temperatures.[1] It is advisable to use a non-nucleophilic solvent.[1]
Hydrolysis of Starting Material or Product Ensure anhydrous reaction conditions by using dry solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Ring-Opening or Degradation of the Pyrimidine Ring This can be an issue under harsh basic conditions or at very high temperatures.[1] The use of milder bases and lower reaction temperatures is recommended to prevent degradation.[1]

Issue 4: Difficulty in Product Purification

Challenges in isolating the desired product can impact the final yield and purity.

Potential CauseTroubleshooting Steps
Highly Polar Product Perform an aqueous workup to remove inorganic salts and water-soluble impurities.[1] Acid-base extraction can be effective for separating basic or acidic products and impurities.[1]
Co-elution with Byproducts Recrystallization is often an effective purification method for solid products.[1] If column chromatography is necessary, consider using a different solvent system or a specialized stationary phase.[1]

Frequently Asked Questions (FAQs)

Q1: Why does nucleophilic aromatic substitution on pyrimidines typically occur at the C2 and C4 positions?

A1: The nitrogen atoms in the pyrimidine ring are electron-withdrawing, making the ring electron-deficient and thus susceptible to nucleophilic attack. When a nucleophile attacks the C2 or C4 position, the negative charge of the resulting intermediate, known as a Meisenheimer complex, can be delocalized onto one of the electronegative nitrogen atoms.[1][5] This resonance stabilization makes the intermediate more stable and lowers the activation energy for the reaction compared to an attack at the C5 position, where the negative charge cannot be delocalized onto a nitrogen atom.[1][5]

Q2: What is the general order of leaving group ability in SNAr reactions on pyrimidines?

A2: For halogens in SNAr reactions, the general order of leaving group ability is F > Cl > Br > I.[1] This is because the rate-determining step is typically the nucleophilic attack on the aromatic ring. The high electronegativity of the fluorine atom makes the carbon to which it is attached more electrophilic and, therefore, more susceptible to nucleophilic attack.[1]

Q3: How do substituents on the pyrimidine ring affect the regioselectivity of SNAr reactions on di-substituted pyrimidines (e.g., 2,4-dichloropyrimidine)?

A3: Substituents on the pyrimidine ring can significantly impact the regioselectivity of SNAr reactions. For 2,4-dichloropyrimidine, substitution generally occurs preferentially at the C4 position.[1][3] However, this can be altered by other substituents:

  • Electron-donating groups (EDGs) at the C5 or C6 position can direct the nucleophilic attack to the C2 position.[1][3]

  • Electron-withdrawing groups (EWGs) at the C5 position generally enhance reactivity at the C4 position.[1][4]

Q4: What role does the base play in SNAr reactions with amine and alcohol nucleophiles?

A4: The role of the base is dependent on the nucleophile:

  • For amine nucleophiles , a non-nucleophilic organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is often used to neutralize the acid (e.g., HCl) generated during the reaction.[1]

  • For alcohol nucleophiles , a stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) is typically necessary to deprotonate the alcohol and form the more nucleophilic alkoxide.[1]

Q5: Can you provide a general experimental protocol for an SNAr reaction on a chloropyrimidine?

A5: Below is a general protocol for the reaction of a chloropyrimidine with an amine nucleophile. The specific conditions, such as temperature, reaction time, and purification method, will need to be optimized for each specific substrate and nucleophile.[1]

Experimental Protocols

General Protocol for SNAr with an Amine Nucleophile

  • Reactant Preparation : To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the chloropyrimidine (1.0 eq.), the amine nucleophile (1.0-1.2 eq.), and a suitable anhydrous solvent (e.g., DMF, DMSO, or THF).[1][2]

  • Base Addition : Add a non-nucleophilic base such as triethylamine (TEA, 1.5-2.0 eq.) or diisopropylethylamine (DIPEA, 1.5-2.0 eq.) to the reaction mixture.[1]

  • Reaction : Stir the reaction mixture at the desired temperature, which can range from room temperature to elevated temperatures (e.g., 80-120 °C).[1][2] Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1][2]

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the base and other water-soluble impurities.[1][2]

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by a suitable method such as recrystallization or column chromatography.[1]

Visualizations

The following diagrams illustrate key concepts and workflows related to troubleshooting SNAr reactions on pyrimidines.

SNAr_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Products Pyrimidine Electron-Deficient Pyrimidine-LG Meisenheimer Meisenheimer Complex (Resonance Stabilized) Pyrimidine->Meisenheimer Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->Meisenheimer Product Substituted Pyrimidine-Nu Meisenheimer->Product Elimination Leaving_Group Leaving Group (LG⁻) Meisenheimer->Leaving_Group

Caption: General mechanism of SNAr on pyrimidines.

Troubleshooting_Workflow Start Low Yield in SNAr Reaction Check_Activation Is the pyrimidine ring sufficiently activated? Start->Check_Activation Check_LG Is the leaving group adequate (F > Cl > Br > I)? Check_Activation->Check_LG Yes Modify_Substrate Modify Substrate: - Add Activating Group - Improve Leaving Group Check_Activation->Modify_Substrate No Check_Nu Is the nucleophile strong enough? Check_LG->Check_Nu Yes Check_LG->Modify_Substrate No Check_Conditions Are the reaction conditions (temp, solvent, base) optimal? Check_Nu->Check_Conditions Yes Enhance_Nu Enhance Nucleophile: (e.g., alcohol to alkoxide) Check_Nu->Enhance_Nu No Optimize Optimize Conditions: - Increase Temperature - Use Polar Aprotic Solvent - Select Appropriate Base Check_Conditions->Optimize No Success Improved Yield Check_Conditions->Success Yes Optimize->Start Modify_Substrate->Start Enhance_Nu->Start

Caption: Troubleshooting workflow for low SNAr yield.

Regioselectivity_Factors cluster_electronic Electronic Effects cluster_nucleophile Nucleophile Effects Title Factors Influencing Regioselectivity (C2 vs. C4 on 2,4-Dichloropyrimidine) EWG_C5 EWG at C5 Favors_C4 Favors C4 Substitution EWG_C5->Favors_C4 EDG_C6 EDG at C6 Favors_C2 Favors C2 Substitution EDG_C6->Favors_C2 Tertiary_Amine Tertiary Amine Nucleophile Favors_C2_Tertiary Favors C2 Substitution Tertiary_Amine->Favors_C2_Tertiary with EWG at C5

Caption: Factors affecting SNAr regioselectivity.

References

Technical Support Center: Improving Regioselectivity in the Functionalization of Dichloropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective functionalization of dichloropyrimidines. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges in synthesizing substituted pyrimidines.

Frequently Asked Questions (FAQs)

Q1: What is the inherent regioselectivity of nucleophilic aromatic substitution (SNAr) on 2,4-dichloropyrimidines?

Generally, nucleophilic aromatic substitution (SNAr) on an unsubstituted 2,4-dichloropyrimidine (B19661) ring favors substitution at the C4 position over the C2 position.[1][2][3][4] The typical reactivity order is C4(6) > C2 » C5.[1][5] This preference is often attributed to the larger Lowest Unoccupied Molecular Orbital (LUMO) coefficient at the C4 position, rendering it more electrophilic.[3] However, this selectivity is often moderate, which can lead to mixtures of C4 and C2 isomers that are challenging to separate.[1] For instance, reactions with neutral nitrogen nucleophiles frequently yield C4/C2 isomer ratios of only 1:1 to 4:1.[1]

Q2: What are the key factors that control the regioselectivity of dichloropyrimidine functionalization?

The regioselectivity of SNAr reactions on dichloropyrimidines is highly sensitive to a combination of electronic and steric factors, as well as the reaction conditions.[1] Key influencing factors include:

  • Substitution Pattern on the Pyrimidine Ring:

    • Electron-withdrawing groups (EWGs) at the C5 position generally enhance the inherent preference for C4 substitution.[1][3]

    • Electron-donating groups (EDGs) at the C6 position can favor, and even reverse the selectivity to, C2 substitution.[1][2][3][6]

  • Nature of the Nucleophile:

    • The structure of the nucleophile plays a critical role. For example, tertiary amines have been shown to direct the reaction to the C2 position on 5-substituted-2,4-dichloropyrimidines.[1][7][8]

    • Anionic nucleophiles, such as anilides formed by deprotonating anilines with a strong base, can increase C4 selectivity.[1]

  • Reaction Conditions:

    • Catalyst: The choice of catalyst, particularly palladium catalysts, can dramatically alter the isomeric ratio of the products.[1][9] For instance, palladium precatalysts with bulky N-heterocyclic carbene (NHC) ligands can uniquely promote C2-selective cross-coupling.[9][10]

    • Base: The base used can significantly influence selectivity. For example, LiHMDS has been found to be a superior base for achieving high C4 regioselectivity in Pd-catalyzed aminations.[1][5][11]

    • Solvent: The polarity of the solvent can impact selectivity, with polar solvents sometimes eroding the selectivity of catalyst-controlled reactions.[12]

    • Temperature: Reaction temperature can affect the outcome, with lower temperatures sometimes favoring the kinetic product.[9]

Troubleshooting Guides

Problem: My reaction is producing a mixture of C2 and C4 isomers that are difficult to separate.

This is a common challenge due to the often moderate intrinsic selectivity of 2,4-dichloropyrimidine.[1]

  • Recommendation 1 (Optimize Reaction Conditions): Systematically screen different solvents, bases, and temperatures. For example, to enhance C4 substitution, conditions such as n-butanol with DIPEA have been reported to be effective.[4]

  • Recommendation 2 (Catalyst Selection): For cross-coupling reactions, the choice of the palladium catalyst and ligand is crucial. To favor C4-amination, a Pd(OAc)₂/dppb catalyst system can be effective.[5][11] Conversely, for C2-thiolation, a palladium precatalyst with a bulky NHC ligand like IPent is recommended.[9]

  • Recommendation 3 (Nucleophile Modification): If possible, modify the nucleophile. Using an anionic form of the nucleophile, by pre-treatment with a strong base, can enhance C4 selectivity in aminations.[1]

  • Recommendation 4 (Change of Strategy): Consider a functional group interconversion. It may be advantageous to change one of the chloro groups to another functional group to alter the relative reactivity of the positions.[3]

Problem: I am attempting a C4-selective Pd-catalyzed amination, but the regioselectivity is poor.

Poor regioselectivity in the Pd-catalyzed system can arise from a competing, non-selective SNAr reaction.

  • Recommendation 1 (Order of Reagent Addition): Ensure that the amine is not added directly to the dichloropyrimidine before the base. This can initiate a rapid, non-selective SNAr reaction. It is often best to pre-mix the amine and the base (like LiHMDS) before adding this mixture to the solution containing the substrate and catalyst.[1][5]

  • Recommendation 2 (Base Selection): A screen of bases is recommended. For C4-selective amination of 6-aryl-2,4-dichloropyrimidines, LiHMDS has proven to be highly effective.[5][11]

  • Recommendation 3 (Solvent and Temperature Control): Experiment with different solvents and reaction temperatures. Lowering the temperature can sometimes suppress the non-catalyzed background reaction.

Problem: I need to achieve C2-selective functionalization, but the reaction favors C4.

Achieving C2 selectivity often requires overcoming the inherent preference for C4 functionalization.

  • Recommendation 1 (Catalyst-Controlled Cross-Coupling): For C-S bond formation, palladium precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands have been shown to provide excellent C2-selectivity.[9][10]

  • Recommendation 2 (Substituent Effects): If the substrate allows, the presence of an electron-donating group at the C6 position can direct nucleophilic attack to the C2 position.[1][2][6]

  • Recommendation 3 (Specific Nucleophiles): For 5-substituted-2,4-dichloropyrimidines containing an electron-withdrawing group, tertiary amines can act as nucleophiles to achieve high C2 selectivity.[7][8]

Data Presentation

Table 1: Effect of Palladium Precatalyst on C-S Cross-Coupling of 2,4-Dichloropyrimidine

EntryPrecatalystC2:C4 RatioYield (%)
1(η³-tBu-indenyl)PdCl(IPent)>20:185
2(η³-tBu-indenyl)PdCl(IPr)6:175
3(η³-tBu-indenyl)PdCl(IMes)2:160
4(η³-allyl)PdCl(IPent)>20:180
5Pd-PEPPSI-IPent1:1590

Data synthesized from information in[9]. Yields and ratios are representative.

Table 2: Regioselectivity of Amination of 6-Aryl-2,4-dichloropyrimidine

EntryAmineConditionsC4:C2 Ratio
1MorpholineK₂CO₃, DMAc, rt2:1
2MorpholinePd(OAc)₂/dppb, LiHMDS, THF, -20 °C>30:1
3N-MethylanilineK₂CO₃, DMAc, rt4:1
4N-MethylanilineNo catalyst, -60 °C>30:1
5DiethylaminePd(OAc)₂/dppb, LiHMDS, THF, -20 °C>30:1

Data adapted from[5][11].

Experimental Protocols

Protocol 1: General Procedure for Highly C4-Selective Pd-Catalyzed Amination[1][5]
  • Catalyst Preparation: In a glovebox, add Pd(OAc)₂ (1-2 mol %) and dppb (1,4-bis(diphenylphosphino)butane, 1-2 mol %) to an oven-dried flask.

  • Reaction Setup: Remove the flask from the glovebox, and add the 6-aryl-2,4-dichloropyrimidine (1.0 equiv) followed by anhydrous THF.

  • Amine-Base Premixing: In a separate flask, add the secondary amine (1.1 equiv) and cool the solution to the desired reaction temperature (e.g., -20 °C). Add LiHMDS (1.0 M in THF, 1.1 equiv) dropwise.

  • Reaction Execution: Add the pre-mixed amine/LiHMDS solution to the flask containing the substrate and catalyst.

  • Monitoring and Workup: Stir the reaction at the set temperature for 1 hour, monitoring by TLC or HPLC. Upon completion, quench the reaction with saturated aqueous NH₄Cl solution, and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for C2-Selective Amination using Tertiary Amines[1][8]
  • Reaction Setup: To a solution of 2,4-dichloro-5-nitropyrimidine (B15318) (1.0 equiv) in chloroform (B151607) (CHCl₃), add the tertiary amine (e.g., triethylamine, 2.0 equiv).

  • Reaction Execution: Stir the mixture at room temperature for 1 hour.

  • Monitoring and Workup: Monitor the reaction progress by TLC. Upon completion, the solvent is removed under reduced pressure.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure 4-chloro-5-nitro-N,N-dialkylpyrimidin-2-amine product.

Visualizations

Regioselectivity_Factors cluster_substrate Substrate Factors cluster_reagents Reagent & Condition Factors cluster_outcome Reaction Outcome Substituents Ring Substituents EWG_C5 EWG at C5 Substituents->EWG_C5 EDG_C6 EDG at C6 Substituents->EDG_C6 C4_Selectivity Favors C4 EWG_C5->C4_Selectivity C2_Selectivity Favors C2 EDG_C6->C2_Selectivity Nucleophile Nucleophile Nucleophile->C4_Selectivity Anionic Nuc. Nucleophile->C2_Selectivity Tertiary Amines Catalyst Catalyst Catalyst->C4_Selectivity Pd(OAc)2/dppb Catalyst->C2_Selectivity Pd/Bulky NHC Base Base Base->C4_Selectivity LiHMDS Solvent Solvent

Caption: Factors influencing regioselectivity in dichloropyrimidine functionalization.

C4_Amination_Workflow start Start reagent_prep Prepare Reagents - 6-aryl-2,4-dichloropyrimidine - Secondary Amine - LiHMDS - Pd(OAc)2/dppb start->reagent_prep premix Premix Amine and LiHMDS at low temperature reagent_prep->premix add_to_catalyst Add premixed solution to substrate and catalyst in THF premix->add_to_catalyst reaction Stir at low temperature (e.g., -20 °C) for 1h add_to_catalyst->reaction workup Quench (NH4Cl) and Extract reaction->workup purification Column Chromatography workup->purification product C4-aminated Product (>30:1 selectivity) purification->product end End product->end

Caption: Workflow for highly C4-selective palladium-catalyzed amination.

Troubleshooting_Logic start Poor Regioselectivity (Mixture of C2/C4) is_pd_catalyzed Is the reaction Pd-catalyzed? start->is_pd_catalyzed optimize_conditions Optimize Conditions (Solvent, Base, Temp) start->optimize_conditions modify_nucleophile Modify Nucleophile (e.g., use anionic form) start->modify_nucleophile check_reagent_order Check Reagent Addition Order (Premix Amine + Base) is_pd_catalyzed->check_reagent_order Yes is_pd_catalyzed->optimize_conditions No change_catalyst Change Catalyst/Ligand (e.g., Bulky NHC for C2) is_pd_catalyzed->change_catalyst Yes

Caption: Troubleshooting logic for poor regioselectivity in dichloropyrimidine reactions.

References

Technical Support Center: Aldehyde Oxidase (AO) Metabolism of Pyrimidine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrimidine-based inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to aldehyde oxidase (AO) metabolism.

Frequently Asked Questions (FAQs)

Q1: What is aldehyde oxidase (AO) and why is it a concern for pyrimidine-based inhibitors?

Aldehyde oxidase (AO) is a cytosolic enzyme, belonging to the family of molybdo-flavoenzymes, that plays a significant role in the metabolism of a variety of xenobiotics, including drugs.[1][2][3] It is particularly important for nitrogen-containing heterocyclic compounds, such as pyrimidines.[4][5][6] The metabolism by AO can lead to rapid clearance, formation of unexpected metabolites, and potential clinical failure of drug candidates due to poor pharmacokinetic profiles or toxicity.[2][7] A key challenge is that AO activity varies significantly between species, making it difficult to predict human metabolism from preclinical animal models.[6][8]

Q2: My pyrimidine-based compound shows high clearance in hepatocytes but low clearance in liver microsomes. Could AO be responsible?

Yes, this is a classic indicator of metabolism by a cytosolic enzyme like AO.[3][6] Cytochrome P450 (CYP) enzymes, the primary drug-metabolizing enzymes, are mainly located in the endoplasmic reticulum and are thus enriched in microsomal fractions.[3] In contrast, AO is a cytosolic enzyme.[3] Therefore, if your compound is stable in microsomes (which lack the cytosolic fraction) but is rapidly metabolized in hepatocytes (which contain both microsomal and cytosolic enzymes), it strongly suggests the involvement of a non-CYP enzyme like AO.[6]

Q3: What are the common sites of AO-mediated metabolism on a pyrimidine (B1678525) ring?

AO typically catalyzes the oxidation of electron-deficient carbon atoms adjacent to a nitrogen atom in a heterocyclic ring.[9][10] For pyrimidine-based inhibitors, the most probable sites of oxidation are the carbon atoms at positions 2, 4, and 6. The specific site of metabolism can be influenced by the overall electronic properties and steric environment of the molecule.

Q4: How can I experimentally confirm that my compound is a substrate of AO?

To confirm AO-mediated metabolism, you can perform in vitro experiments using liver cytosolic fractions (S9 or cytosol) and specific enzyme inhibitors.[11] A common approach is to compare the metabolism of your compound in the presence and absence of a known AO inhibitor, such as hydralazine (B1673433).[5][11] A significant reduction in metabolism in the presence of the inhibitor points to AO as the responsible enzyme. It is also important to test in the absence of NADPH to minimize the contribution of any residual CYP activity.[3][6]

Troubleshooting Guides

Problem: My lead pyrimidine-based inhibitor has been identified as a substrate for aldehyde oxidase, leading to high clearance. What strategies can I employ to mitigate this?

Here are several medicinal chemistry strategies to reduce or block AO-mediated metabolism of pyrimidine-based inhibitors:

Strategy 1: Blocking the Site of Metabolism

One of the most direct approaches is to introduce a substituent at the site of AO-mediated oxidation. This sterically hinders the enzyme's access to the susceptible carbon atom.

  • Solution: Introduce small, non-metabolizable groups such as a fluorine atom, a methyl group, or a methoxy (B1213986) group at the metabolically liable position on the pyrimidine ring.[6] For instance, if oxidation occurs at C-2, introducing a substituent at this position can block metabolism.

Strategy 2: Modulating Electronic Properties

The susceptibility of the pyrimidine ring to AO-mediated oxidation is influenced by its electronic properties. AO preferentially oxidizes electron-deficient rings.

  • Solution: Introduce electron-donating groups (EDGs) onto the pyrimidine ring.[7] EDGs increase the electron density of the ring system, making it a less favorable substrate for the nucleophilic attack by AO.[9] Examples of EDGs include methoxy and morpholino groups.[7] Conversely, avoid placing strong electron-withdrawing groups (EWGs) that would further decrease the electron density of the ring.

Strategy 3: Heterocycle Modification or Replacement

Altering the core heterocyclic scaffold can be an effective strategy to avoid AO metabolism.

  • Solution 1: Isosteric Replacement. Replace the pyrimidine ring with another heterocycle that is less susceptible to AO metabolism. For example, in some cases, modifying a susceptible pyridine (B92270) to a pyridazine (B1198779) has been shown to confer resistance to AO.[2][5]

  • Solution 2: Ring Saturation. Partial or complete saturation of the pyrimidine ring can disrupt the aromatic system that is a key recognition element for AO, thereby blocking metabolism.[7] However, this approach needs careful consideration as it can significantly alter the compound's overall properties, including its binding affinity to the target.[7]

Summary of Mitigation Strategies
StrategyApproachExample ModificationReference
Site Blocking Steric hindrance at the metabolic siteIntroduction of a fluorine or methyl group[6]
Electronic Modulation Increase electron density of the ringAddition of electron-donating groups (e.g., methoxy)[7]
Heterocycle Modification Altering the core scaffoldIsosteric replacement (e.g., pyrimidine to a less susceptible heterocycle)[2][5]
Ring Saturation Disrupting the aromatic systemPartial or complete saturation of the pyrimidine ring[7]

Experimental Protocols

Protocol 1: In Vitro Assessment of AO Metabolism using Liver Cytosol

This protocol outlines a typical experiment to determine the metabolic stability of a pyrimidine-based inhibitor in the presence of aldehyde oxidase.

Materials:

  • Test compound (your pyrimidine-based inhibitor)

  • Pooled human liver cytosol (or S9 fraction)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Hydralazine (AO inhibitor)

  • Acetonitrile (B52724) (for reaction quenching)

  • Internal standard (for LC-MS/MS analysis)

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare Solutions:

    • Prepare a stock solution of your test compound in a suitable solvent (e.g., DMSO).

    • Prepare a working solution of the test compound by diluting the stock solution in the phosphate buffer.

    • Prepare a stock solution of hydralazine in an appropriate solvent.

    • Prepare the liver cytosol suspension in the phosphate buffer.

  • Incubation:

    • In a 96-well plate, pre-warm the liver cytosol suspension at 37°C for 5 minutes.

    • To initiate the metabolic reaction, add the test compound working solution to the wells containing the cytosol. The final concentration of the test compound should be in the low micromolar range (e.g., 1 µM).

    • For the inhibitor control, pre-incubate the cytosol with hydralazine (e.g., 10 µM) for 10-15 minutes before adding the test compound.

    • Incubate the plate at 37°C with gentle shaking.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a well containing cold acetonitrile with the internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by LC-MS/MS to quantify the remaining amount of the test compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining test compound against time.

    • The slope of the linear regression will give you the rate of depletion.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Visualizations

Decision-Making Workflow for AO Metabolism

This workflow outlines the steps to identify and address potential AO metabolism issues with pyrimidine-based inhibitors.

AO_Metabolism_Workflow start Start: Pyrimidine-based Inhibitor Identified hepatocyte_assay Assess Metabolic Stability in Hepatocytes start->hepatocyte_assay microsome_assay Assess Metabolic Stability in Microsomes start->microsome_assay high_clearance_hep High Clearance in Hepatocytes? hepatocyte_assay->high_clearance_hep low_clearance_mic Low Clearance in Microsomes? microsome_assay->low_clearance_mic compare_stability Compare Hepatocyte vs. Microsome Stability suspect_ao Suspect AO Metabolism compare_stability->suspect_ao Discrepancy Observed no_ao_issue AO Metabolism Not a Major Pathway compare_stability->no_ao_issue No Discrepancy high_clearance_hep->compare_stability Yes high_clearance_hep->no_ao_issue No low_clearance_mic->compare_stability Yes low_clearance_mic->no_ao_issue No confirm_ao Confirm with AO-specific Inhibitors (e.g., Hydralazine) in Cytosol/S9 suspect_ao->confirm_ao ao_confirmed AO Metabolism Confirmed? confirm_ao->ao_confirmed mitigation Implement Mitigation Strategies (Site Blocking, Electronics, etc.) ao_confirmed->mitigation Yes ao_confirmed->no_ao_issue No end End: Optimized Inhibitor mitigation->end no_ao_issue->end

Caption: Workflow for identifying and mitigating AO metabolism.

General Strategies to Mitigate AO Metabolism

This diagram illustrates the main medicinal chemistry strategies to reduce AO liability.

Mitigation_Strategies parent Mitigation of AO Metabolism of Pyrimidine Inhibitors sub1 Structural Modification of the Pyrimidine Ring parent->sub1 sub2 Scaffold Hopping / Isosteric Replacement parent->sub2 strat1 Block Site of Metabolism (Steric Hindrance) sub1->strat1 strat2 Modulate Electronics (Increase Electron Density) sub1->strat2 strat3 Ring Saturation (Disrupt Aromaticity) sub1->strat3 strat4 Replace with Less Susceptible Heterocycle sub2->strat4

Caption: Key strategies to reduce AO metabolism of pyrimidines.

References

Preventing polymer formation in the synthesis of 2,4,5,6-tetraaminopyrimidine.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2,4,5,6-tetraaminopyrimidine (B94255). The primary focus is on preventing polymer formation and other side reactions to ensure high yield and purity.

Troubleshooting Guide

Issue: Low Yield and/or Formation of a Tarry, Insoluble Polymer

Low yields and the formation of polymeric byproducts are common challenges in the synthesis of 2,4,5,6-tetraaminopyrimidine. This is often due to the formation of complex azo linkages between the nitroso intermediate and amino groups.[1] The following sections address specific questions related to this issue.

Question: My reaction mixture becomes a thick, unstirrable mass during the nitrosation step. What's causing this and how can I prevent it?

Answer: This is likely due to uncontrolled polymerization of the 2,4,6-triamino-5-nitrosopyrimidine intermediate. The key to preventing this is maintaining a low temperature and ensuring the intermediate precipitates as a fine, stirrable slurry.

  • Solution: Strictly control the temperature of the nitrosation reaction to between 0°C and 20°C.[1] This promotes the formation of a manageable slurry rather than a polymeric mass. Using an ice bath and slow, portion-wise addition of sodium nitrite (B80452) are critical.

Question: I'm observing a low yield and my final product is difficult to purify. What are the likely causes?

Answer: Low yields and purification difficulties can stem from several factors, including the choice of reducing agent and reaction conditions during the reduction of the 5-nitroso intermediate.

  • Sodium Dithionite (B78146) Reduction: While commonly used, sodium dithionite can lead to the formation of undesirable sulfamate (B1201201) impurities that are difficult to remove.[2] This can result in lower purity (60-90%) of the final product.[2]

  • Zinc Dust Reduction: Using zinc dust in the presence of an acid is an alternative that can significantly improve both yield and purity.[2] This method has been reported to increase yields to 82.5-88.5% and purity to 99.5%.[2]

  • Reaction Temperature: The reduction step is typically performed at a higher temperature (around 60°C) to ensure complete conversion.[1]

Question: What are the recommended workup and purification procedures to maximize purity?

Answer: Proper workup and isolation are crucial for obtaining a high-purity product.

  • Hot Filtration: After the reduction step, it is often recommended to filter the reaction mixture while it is still hot.[1] This helps to remove insoluble impurities.

  • Controlled Crystallization: The desired product, often as a sulfate (B86663) or sulfite (B76179) salt, is crystallized by cooling the filtrate.[1][3] Cooling to a low temperature (e.g., 5°C) is recommended to maximize the recovery of the crystallized product.[1]

  • pH Adjustment: In some procedures, particularly with zinc reduction, the pH is carefully adjusted to first dissolve the product as a salt and then to precipitate it, leaving impurities behind.[2][4]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of polymer formation during the synthesis of 2,4,5,6-tetraaminopyrimidine?

A1: The primary cause is the reaction between the 5-nitroso group of the intermediate (2,4,6-triamino-5-nitrosopyrimidine) and the amino groups of adjacent molecules. This leads to the formation of a three-dimensional network of azo linkages, resulting in an insoluble polymer.[1]

Q2: What are the critical process parameters to control during the nitrosation step?

A2: The most critical parameter is temperature. It should be maintained between 0°C and 20°C to ensure the nitroso intermediate precipitates as a fine, stirrable slurry, which minimizes polymerization.[1] The molar ratio of reactants is also important; typically, equimolar amounts of 2,4,6-triaminopyrimidine and sodium nitrite are used in the presence of an acid like acetic acid or hydrochloric acid.[1]

Q3: Which reducing agents can be used for the conversion of 2,4,6-triamino-5-nitrosopyrimidine?

A3: Several reducing agents can be used, each with its own advantages and disadvantages:

  • Sodium Dithionite: Effective but can lead to sulfamate impurities.[2][5]

  • Zinc Dust with Acid: Can provide higher yields and purity.[2][4]

  • Catalytic Hydrogenation: Raney nickel with hydrazine (B178648) or nickel salts with sodium borohydride (B1222165) are also options.[1][5]

  • Ammonium Sulfide: An older method for this reduction.[5]

Q4: How can I improve the purity of my final product if I suspect sulfamate impurities?

A4: If you are using sodium dithionite and suspect sulfamate impurities, which can be as high as 40 area percent by HPLC, consider switching to a different reduction method.[2] The use of zinc dust and an acid is reported to produce a much cleaner product without the sulfamate impurity issue.[2]

Data Presentation

Table 1: Comparison of Reaction Conditions for Nitrosation

ParameterRecommended ValueReference
Starting MaterialThis compound[1]
Nitrosating AgentSodium Nitrite[1]
AcidAcetic Acid or Hydrochloric Acid[1]
Molar Ratio (Substrate:NaNO₂)~1:1 to 1:1.05[1]
Temperature0°C - 20°C[1]

Table 2: Comparison of Different Reduction Methods

Reducing AgentTypical YieldTypical PurityKey ConsiderationsReference
Sodium Dithionite50% - 80%~95% (as sulfite)Can form sulfamate impurities.[1][5]
Zinc Dust / Acid82.5% - 88.5%~99.5%Avoids sulfamate impurities.[2]
Raney Nickel / Hydrazine--Catalytic method.[1][5]
Nickel Salts / NaBH₄--Catalytic method.[1][5]

Experimental Protocols

Protocol 1: Synthesis of 2,4,5,6-Tetraaminopyrimidine Sulfite via Dithionite Reduction

This protocol is adapted from a patented procedure.[1]

  • Nitrosation:

    • Dissolve 1.0 mole of this compound in 1040 mL of water and 1.5 moles of acetic acid.

    • Cool the mixture to between 0°C and 16°C in an ice bath.

    • Slowly add 1.0 mole of sodium nitrite to the reaction mixture while vigorously stirring and maintaining the temperature between 0°C and 20°C. A stirrable slurry of 2,4,6-triamino-5-nitrosopyrimidine will form.

  • Reduction:

    • To the slurry from the previous step, add sodium dithionite over a period of 30 to 60 minutes.

    • During the addition, allow the reaction temperature to rise to 60°C.

  • Isolation and Purification:

    • Filter the hot reaction mixture to remove any insoluble byproducts.

    • Cool the filtrate to 5°C to crystallize the 2,4,5,6-tetraaminopyrimidine sulfite.

    • Collect the crystals by filtration. The expected yield is 60-75% with a purity of approximately 95%.[1]

Protocol 2: Synthesis of 2,4,5,6-Tetraaminopyrimidine Sulfate via Zinc Reduction

This protocol is based on a method designed to improve yield and purity.[2]

  • Preparation:

  • Reduction:

    • To the slurry, add 2.0 to 2.5 molecular proportions of zinc dust and 4.0 to 4.7 molecular proportions of a suitable acid (e.g., hydrochloric acid, acetic acid).

    • Control the addition rate to maintain the reaction temperature between 20°C and 65°C. The final pH of the reaction mixture should be below 7.

  • Workup and Isolation:

    • Adjust the pH of the reaction mixture to 2.0-2.5 with the same acid to dissolve the product as its acid salt.

    • Filter to remove insoluble materials.

    • To the mother liquor, add sulfuric acid to adjust the pH to 0.2-0.5, while keeping the temperature between 20°C and 60°C.

    • Cool the mixture to 0°C to 10°C to precipitate the 2,4,5,6-tetraaminopyrimidine sulfate.

    • Recover the precipitate by filtration.

Visualizations

SynthesisWorkflow Start This compound Nitrosation Nitrosation (NaNO₂, Acid, 0-20°C) Start->Nitrosation Intermediate 2,4,6-Triamino-5- nitrosopyrimidine (Slurry) Nitrosation->Intermediate Polymer Polymer Formation (Azo Linkages) Nitrosation->Polymer High Temp. Reduction Reduction Intermediate->Reduction CrudeProduct Crude 2,4,5,6-Tetraaminopyrimidine (in solution) Reduction->CrudeProduct Purification Purification (Hot Filtration, Crystallization) CrudeProduct->Purification FinalProduct Pure 2,4,5,6-Tetraaminopyrimidine (Sulfate/Sulfite salt) Purification->FinalProduct

Caption: Workflow for the synthesis of 2,4,5,6-tetraaminopyrimidine.

TroubleshootingLogic Problem Low Yield / Polymer Formation CheckNitrosation Check Nitrosation Step Problem->CheckNitrosation CheckReduction Check Reduction Step Problem->CheckReduction PurificationOK Check Purification Problem->PurificationOK TempHigh Temperature > 20°C? CheckNitrosation->TempHigh ControlTemp Solution: Maintain 0-20°C TempHigh->ControlTemp Yes TempHigh->CheckReduction No UsingDithionite Using Sodium Dithionite? CheckReduction->UsingDithionite ImpurityIssue Potential Sulfamate Impurities UsingDithionite->ImpurityIssue Yes UsingDithionite->PurificationOK No SwitchReducer Solution: Use Zn/Acid ImpurityIssue->SwitchReducer HotFilter Hot Filtration Performed? PurificationOK->HotFilter PerformHotFilter Solution: Filter while hot HotFilter->PerformHotFilter No

Caption: Troubleshooting logic for low yield and polymer formation.

References

Technical Support Center: Synthesis of 5-Nitroso-2,4,6-triaminopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-nitroso-2,4,6-triaminopyrimidine (B18466).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 5-nitroso-2,4,6-triaminopyrimidine?

A1: The most prevalent method is the nitrosation of 2,4,6-triaminopyrimidine using a nitrosating agent, typically sodium nitrite (B80452), in an acidic medium such as acetic acid or hydrochloric acid.[1][2] An alternative approach involves a one-pot synthesis starting from a guanidine (B92328) salt and malonic acid dinitrile without the isolation of intermediate products.[2]

Q2: Why is temperature control so critical during the synthesis?

A2: Temperature control is crucial for several reasons. Firstly, the nitrosation reaction is exothermic, and excessive heat can lead to the decomposition of the desired product and the formation of side products, thereby reducing the yield and purity. Secondly, some of the intermediates, such as diazonium salts that might form, are unstable at higher temperatures. Precise temperature control ensures the selective formation of the 5-nitroso product. For example, the initial reaction is often carried out in an ice bath to maintain a low temperature.[1]

Q3: What is the expected yield for this synthesis?

A3: The reported yields for the synthesis of 5-nitroso-2,4,6-triaminopyrimidine are generally high, often exceeding 85%. For instance, one method reports a yield of 92%, while another commercial method claims a yield of 93%.[1][2]

Q4: What are the key starting materials and reagents?

A4: The key starting materials and reagents include:

  • Starting Material: this compound or a guanidine salt (e.g., guanidine hydrochloride or guanidine nitrate) and malonic acid dinitrile.[1][2][3]

  • Nitrosating Agent: Sodium nitrite (NaNO₂).[1][2]

  • Acidic Medium: Acetic acid or hydrochloric acid to facilitate the in situ formation of nitrous acid.[1][2]

  • Solvent: Typically water, although aliphatic lower alcohols may be used in alternative syntheses.[1][2]

Q5: What are the typical physical properties of the final product?

A5: 5-nitroso-2,4,6-triaminopyrimidine is typically a raspberry-red or purple solid.[1][2] It has a high melting point, often reported as being above 300°C.[2][4]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incorrect Temperature Control: Reaction temperature was too high, leading to product decomposition. 2. Improper pH: The pH of the reaction mixture was not sufficiently acidic for the formation of nitrous acid. 3. Insufficient Reagent: The molar ratio of sodium nitrite to the starting pyrimidine (B1678525) was too low. 4. Inadequate Mixing: Poor stirring resulted in localized reagent concentration and side reactions.1. Maintain Low Temperature: Use an ice bath to keep the temperature between 0-5°C during the addition of sodium nitrite.[1] 2. Ensure Acidity: Adjust the pH to be distinctly acidic (preferably below 5) using acetic acid or hydrochloric acid.[2] 3. Use Stoichiometric Excess: Employ a slight molar excess of sodium nitrite. 4. Ensure Vigorous Stirring: Use a magnetic stirrer or overhead stirrer to ensure the reaction mixture is homogeneous.
Product is Off-Color (not red/purple) 1. Presence of Impurities: Contamination from starting materials or side products. 2. Incomplete Reaction: The reaction was not allowed to proceed to completion. 3. Oxidation: The product may have been oxidized due to prolonged exposure to air or other oxidizing agents.1. Purification: Wash the filtered precipitate thoroughly with water, acetone, and ether.[1] Recrystallization can also be performed if necessary. 2. Increase Reaction Time: Ensure the reaction is stirred for the recommended duration (e.g., 15 minutes at room temperature after addition of nitrite solution).[1] 3. Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen) can minimize oxidation.
Precipitate Fails to Form 1. Incorrect pH: The solution may not be acidic enough. 2. Concentration Issues: The concentration of reactants in the solution may be too low. 3. Solubility: The product may be more soluble in the reaction medium than expected.1. Check and Adjust pH: Verify the pH of the solution and add more acid if necessary. 2. Concentrate the Solution: If feasible, carefully remove some of the solvent under reduced pressure. 3. Cool the Mixture: Further cooling of the reaction mixture in an ice bath may promote precipitation.
Formation of a Tarry/Oily Product 1. High Temperature: The reaction temperature was allowed to rise too quickly. 2. Side Reactions: Undesired polymerization or decomposition reactions occurred.1. Strict Temperature Control: Add the sodium nitrite solution dropwise and slowly while ensuring efficient cooling.[1] 2. Optimize Reaction Conditions: Re-evaluate the reaction parameters, including reagent concentration and addition rate.

Experimental Protocols

Protocol 1: Synthesis from this compound[1]

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Acetic acid

  • Deionized water

  • Acetone

  • Ether

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolve this compound (e.g., 300 mg, 2.40 mmol) in deionized water (2.4 mL) in a round-bottom flask.

  • Add acetic acid (e.g., 220 μL) to the mixture.

  • Cool the mixture in an ice bath with continuous stirring.

  • Prepare a solution of sodium nitrite (e.g., 174 mg, 2.52 mmol) in deionized water (1 mL).

  • Add the sodium nitrite solution dropwise to the cooled pyrimidine solution. A pink or purple precipitate should form.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 15 minutes.

  • Filter the precipitate using a Büchner funnel.

  • Wash the precipitate sequentially with cold water, acetone, and ether.

  • Dry the resulting purple solid under vacuum.

Parameter Value
Starting MaterialThis compound
Molar Ratio (Nitrite:Pyrimidine)~1.05 : 1
Temperature (Nitrite Addition)0-5°C (Ice Bath)
Temperature (Stirring)Room Temperature
Reaction Time (Post-Addition)15 minutes
Expected Yield~92%
Protocol 2: One-Pot Synthesis from Guanidine Salt[2]

Materials:

  • Guanidine salt (e.g., guanidine hydrochloride)

  • Malonic acid dinitrile

  • Sodium nitrite (NaNO₂)

  • Acetic acid

  • Aliphatic lower alcohol (e.g., ethanol)

  • Water

Procedure:

  • Dissolve the guanidine salt and malonic acid dinitrile in an aliphatic lower alcohol in the presence of a base.

  • Boil the mixture for a specified period (e.g., one-half to six hours).

  • Cool the reaction mixture to a temperature between 20°C and 50°C.

  • Adjust the pH to the acidic side (preferably below 5) by adding acetic acid.

  • Add water to the reaction mixture.

  • Add a solution of sodium nitrite in water rapidly.

  • Agitate the mixture for a further two hours.

  • Slowly heat the mixture to 50°C and agitate for another two hours at this temperature.

  • Cool the mixture to 20°C.

  • Filter the precipitate and wash with warm water.

  • Dry the product in a conventional manner.

Parameter Value
Starting MaterialsGuanidine salt, Malonic acid dinitrile
Cooling Temperature (Post-Boiling)20-50°C
pH Adjustment< 5
Nitrosation Temperature20°C initially, then heated to 50°C
Reaction Time (Nitrosation)2 hours at 20°C, 2 hours at 50°C
Expected Yield~93%

Visualizations

experimental_workflow Experimental Workflow for Synthesis from this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up dissolve Dissolve this compound in water and acetic acid cool Cool mixture in ice bath dissolve->cool add_nitrite Add sodium nitrite solution dropwise (0-5°C) cool->add_nitrite prep_nitrite Prepare aqueous solution of sodium nitrite prep_nitrite->add_nitrite stir_rt Stir at room temperature (15 minutes) add_nitrite->stir_rt filter Filter the precipitate stir_rt->filter wash Wash with water, acetone, and ether filter->wash dry Dry under vacuum wash->dry product 5-Nitroso-2,4,6-triaminopyrimidine (Purple Solid) dry->product

Caption: Workflow for synthesizing 5-nitroso-2,4,6-triaminopyrimidine.

troubleshooting_low_yield Troubleshooting Flowchart for Low Yield start Low Yield Observed check_temp Was temperature maintained at 0-5°C during nitrite addition? start->check_temp check_ph Was the pH of the reaction mixture below 5? check_temp->check_ph Yes solution_temp Action: Use an ice bath and monitor temperature closely. check_temp->solution_temp No check_reagent Was a slight molar excess of sodium nitrite used? check_ph->check_reagent Yes solution_ph Action: Add more acid and verify pH. check_ph->solution_ph No solution_reagent Action: Recalculate and use the correct stoichiometric ratio. check_reagent->solution_reagent No end Re-run Experiment check_reagent->end Yes solution_temp->end solution_ph->end solution_reagent->end

Caption: Decision tree for troubleshooting low product yield.

References

Technical Support Center: Enhancing the Solubility of Pyrimidine Derivatives for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the solubility of pyrimidine (B1678525) derivatives for biological screening.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor aqueous solubility of some pyrimidine compounds?

A1: The low water solubility of certain pyrimidine derivatives can be attributed to several physicochemical properties. Many advanced drug candidates, including those with a pyrimidine scaffold, are characterized by high molecular weight and lipophilicity, which are properties that often lead to reduced aqueous solubility.[1] The planarity and symmetry of the pyrimidine ring system can also contribute to strong crystal lattice energy, making it difficult for water molecules to solvate the compound.[1][2]

Q2: What are the main strategies to improve the aqueous solubility of pyrimidine compounds?

A2: There are two primary approaches to enhance the aqueous solubility of pyrimidine compounds: chemical modification and formulation strategies.[1] Chemical modifications involve altering the molecular structure of the compound, while formulation strategies focus on the drug delivery system without changing the chemical entity.[1][3]

Q3: How does pH affect the solubility of pyrimidine compounds?

A3: The pH of the aqueous medium can significantly influence the solubility of pyrimidine compounds, especially those with ionizable functional groups.[1] For pyrimidines that are weak bases, solubility generally increases as the pH of the solution becomes more acidic due to the formation of more soluble protonated species. Conversely, for pyrimidines with acidic functional groups, solubility increases in more basic conditions.[1] Adjusting the pH of the formulation can be a simple and effective method to enhance solubility.[1][3] For instance, some DNA bases like guanine (B1146940) are insoluble at a neutral pH of 7 but can be dissolved in a solution with a higher pH.[4]

Q4: Can increasing the temperature improve the solubility of pyrimidine compounds?

A4: Yes, for many compounds, including pyrimidines, solubility in a solvent increases with temperature.[1][5][6][7] This is a fundamental thermodynamic principle. However, the extent of this effect varies depending on the specific compound and the solvent.[8] It is crucial to ensure that the temperature increase does not cause degradation of the compound.[5]

Q5: What is the difference between kinetic and thermodynamic solubility?

A5: Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution. It is a well-defined physicochemical constant. Kinetic solubility, on the other hand, is the concentration at which a compound, typically dissolved in a strong organic solvent like DMSO and then diluted into an aqueous buffer, starts to precipitate.[9] Kinetic solubility measurements are often higher than thermodynamic solubility due to the formation of a supersaturated solution.[9] While kinetic solubility is a high-throughput method useful in early drug discovery, thermodynamic solubility provides a more accurate and reliable measure.[9][10]

Troubleshooting Guides

Issue 1: My pyrimidine derivative precipitates out of the aqueous assay buffer.

  • Question: I've dissolved my pyrimidine derivative in DMSO to make a stock solution, but when I dilute it into my aqueous assay buffer, a precipitate forms. What can I do to prevent this?

  • Answer: This is a common issue for poorly soluble compounds. Here are several troubleshooting steps you can take, ranging from simple adjustments to more involved formulation strategies:

    • Decrease the final compound concentration: The simplest approach is to lower the final concentration of the compound in the assay to below its solubility limit.

    • Optimize the co-solvent concentration: While DMSO is a common co-solvent, its final concentration in the assay buffer should be kept as low as possible (typically <1%) to avoid solvent effects on the biological target. You can try preparing a more concentrated stock solution in DMSO to minimize the volume added to the assay buffer.

    • Use a different co-solvent: If DMSO is not effective or interferes with the assay, you can screen other water-miscible organic solvents such as ethanol (B145695), propylene (B89431) glycol, or polyethylene (B3416737) glycol.[8]

    • Adjust the pH of the assay buffer: If your pyrimidine derivative has ionizable groups, adjusting the pH of the buffer can significantly increase its solubility.[1][3] For basic compounds, a lower pH is generally better, while for acidic compounds, a higher pH is preferred.[1]

    • Incorporate solubilizing agents: Consider adding solubilizing agents to your assay buffer. These can include:

      • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[3][11]

      • Surfactants: Non-ionic surfactants like Tween-20 or Triton X-100 can be added at low concentrations (typically 0.01-0.1%) to help solubilize the compound and prevent aggregation.[12]

    • Prepare a solid dispersion: For more challenging compounds, creating a solid dispersion of your pyrimidine derivative in a hydrophilic polymer can dramatically improve its aqueous solubility and dissolution rate.[13]

Issue 2: The solubility of my pyrimidine derivative is too low for in vivo studies.

  • Question: My pyrimidine derivative shows promising in vitro activity, but its poor aqueous solubility is hindering its in vivo evaluation. What are my options?

  • Answer: Enhancing the solubility for in vivo studies often requires more advanced formulation or chemical modification strategies. Here are some approaches to consider:

    • Prodrug Approach: A prodrug is a chemically modified, inactive form of a drug that, after administration, is converted into the active parent drug through enzymatic or chemical reactions in the body.[14] This approach can be used to temporarily mask the physicochemical properties that lead to poor solubility. For example, a water-soluble promoiety can be attached to the parent pyrimidine derivative, which is later cleaved in vivo to release the active compound.[14][15]

    • Nanosuspensions: This technique involves reducing the particle size of the drug to the sub-micron range, which significantly increases the surface area and, consequently, the dissolution rate and saturation solubility.[16][17][18][19][20] Nanosuspensions can be administered orally, intravenously, or via other routes.[16]

    • Solid Dispersions: As mentioned for in vitro assays, solid dispersions can also be used for in vivo formulations. By dispersing the drug in a hydrophilic carrier at a molecular level, the drug exists in an amorphous state, which has a higher apparent solubility and faster dissolution rate than the crystalline form.[13][21][22]

    • Lipid-Based Formulations: Formulating the pyrimidine derivative in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), can improve its oral bioavailability. These formulations form fine emulsions or microemulsions in the gastrointestinal tract, which facilitates drug solubilization and absorption.

    • Salt Formation: For pyrimidine derivatives with acidic or basic functional groups, forming a salt can significantly improve solubility and dissolution rate.[3]

Data Presentation: Solubility Enhancement of Pyrimidine Derivatives

Compound ClassMethodFold Increase in SolubilityReference
Pyrazolo[3,4-d]pyrimidineProdrug with N-methylpiperazino promoiety600-fold[14]
Pyrazolo[3,4-d]pyrimidineProdrug with O-alkyl carbamate (B1207046) linkerSignificant improvement (from <0.01 to 6 µg/mL)[15]
Pyrazolo[4,3-d]pyrimidine DerivativeDisruption of planarity with R substituent>40-fold[2]
Pyrimidine-based HIV-1 NNRTIsIntroduction of a hydrophilic side chainImproved from <1 µg/mL to 13.46 µg/mL[23]

Experimental Protocols

Protocol 1: Co-solvent Screening for Solubility Enhancement

Objective: To identify an effective co-solvent system for solubilizing a pyrimidine derivative in an aqueous buffer.

Materials:

  • Pyrimidine derivative

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Ethanol, 200 proof

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)

  • 96-well microplate (clear, flat-bottom)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance or turbidity

Methodology:

  • Prepare a high-concentration stock solution: Dissolve the pyrimidine derivative in DMSO to create a 10 mM stock solution. Ensure the compound is fully dissolved.

  • Prepare co-solvent dilutions: In separate tubes, prepare 50% (v/v) aqueous solutions of ethanol, PG, and PEG 400.

  • Set up the microplate:

    • In columns 1-3, add 198 µL of the aqueous buffer.

    • In columns 4-6, add 198 µL of the 50% ethanol solution.

    • In columns 7-9, add 198 µL of the 50% PG solution.

    • In columns 10-12, add 198 µL of the 50% PEG 400 solution.

  • Add the compound: Using a multichannel pipette, add 2 µL of the 10 mM pyrimidine derivative stock solution to each well. This will result in a final compound concentration of 100 µM and a final co-solvent concentration of 1% (for DMSO) or 50% (for the other co-solvents).

  • Incubate and observe: Incubate the plate at room temperature for 1 hour. Visually inspect the wells for any signs of precipitation.

  • Measure turbidity: Measure the absorbance of the plate at 620 nm. An increase in absorbance indicates precipitation.

  • Analyze the results: Compare the turbidity of the different co-solvent systems. The co-solvent that results in the lowest turbidity is the most effective at solubilizing the compound at the tested concentration.

Protocol 2: Preparation of a Solid Dispersion using the Solvent Evaporation Method

Objective: To prepare a solid dispersion of a pyrimidine derivative in a hydrophilic polymer to enhance its aqueous solubility.

Materials:

  • Pyrimidine derivative

  • Polyvinylpyrrolidone (PVP K30)

  • Dichloromethane (DCM)

  • Methanol (B129727)

  • Rotary evaporator

  • Vacuum oven

Methodology:

  • Dissolve the drug and polymer:

    • Accurately weigh the pyrimidine derivative and PVP K30 in a 1:4 drug-to-polymer ratio.

    • Dissolve both components in a minimal amount of a 1:1 (v/v) mixture of DCM and methanol in a round-bottom flask. Ensure complete dissolution.

  • Solvent evaporation:

    • Attach the flask to a rotary evaporator.

    • Evaporate the solvent under reduced pressure at a temperature of 40°C.

  • Drying:

    • Once a solid film is formed on the wall of the flask, transfer the solid to a vacuum oven.

    • Dry the solid dispersion at 40°C under vacuum for 24 hours to remove any residual solvent.

  • Characterization:

    • The resulting solid dispersion can be characterized using techniques such as Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug.

  • Solubility testing:

    • Determine the aqueous solubility of the prepared solid dispersion using the shake-flask method and compare it to the solubility of the pure crystalline drug.

Visualizations

experimental_workflow cluster_start Start: Poorly Soluble Pyrimidine Derivative cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Studies start Poorly Soluble Pyrimidine Derivative in_vitro_solubility Assess solubility in assay buffer start->in_vitro_solubility precipitation Precipitation Observed? in_vitro_solubility->precipitation in_vitro_solubilization Apply Solubilization Strategy: - Co-solvent optimization - pH adjustment - Add cyclodextrin/surfactant precipitation->in_vitro_solubilization Yes in_vivo_solubility Assess aqueous solubility for formulation precipitation->in_vivo_solubility No in_vitro_success Soluble in Assay Buffer in_vitro_solubilization->in_vitro_success in_vitro_success->in_vivo_solubility low_solubility Solubility Too Low for Dosing? in_vivo_solubility->low_solubility in_vivo_formulation Advanced Formulation/ Chemical Modification: - Prodrug synthesis - Nanosuspension - Solid dispersion low_solubility->in_vivo_formulation Yes in_vivo_success Suitable for In Vivo Studies low_solubility->in_vivo_success No in_vivo_formulation->in_vivo_success

Caption: Workflow for addressing solubility issues of pyrimidine derivatives.

troubleshooting_decision_tree cluster_simple Simple Adjustments cluster_intermediate Formulation Additives cluster_advanced Advanced Methods start Compound Precipitates in Aqueous Buffer concentration Lower Final Concentration start->concentration ph_adjust Adjust Buffer pH (if ionizable) start->ph_adjust cosolvent Optimize Co-solvent (e.g., DMSO < 1%) start->cosolvent cyclodextrin Add Cyclodextrin concentration->cyclodextrin Insufficient end Solubility Enhanced concentration->end Sufficient surfactant Add Surfactant (e.g., Tween-20) ph_adjust->surfactant Insufficient ph_adjust->end Sufficient cosolvent->cyclodextrin Insufficient cosolvent->end Sufficient solid_dispersion Prepare Solid Dispersion cyclodextrin->solid_dispersion Insufficient cyclodextrin->end Sufficient nanosuspension Formulate as a Nanosuspension surfactant->nanosuspension Insufficient surfactant->end Sufficient solid_dispersion->end nanosuspension->end

Caption: Decision tree for troubleshooting pyrimidine derivative precipitation.

References

Technical Support Center: 2,4,6-Triaminopyrimidine Stability and Degradation in Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the stability and degradation of 2,4,6-Triaminopyrimidine (TAP) in solutions.

Frequently Asked Questions (FAQs)

Q1: What are the best practices for preparing and storing this compound (TAP) solutions?

A1: To ensure the stability of your TAP solutions, it is crucial to follow these best practices:

  • Solvent Selection: TAP is highly soluble in water and methanol, and less soluble in ethanol.[1] For analytical purposes, use high-purity (e.g., HPLC or LC-MS grade) solvents to avoid impurities that could catalyze degradation.

  • Atmosphere: TAP is highly sensitive to oxidation and can rapidly form dark brown oxidation products when exposed to air.[1] It is strongly recommended to prepare and handle solutions under an inert atmosphere, such as nitrogen or argon.

  • Storage Conditions: Store stock solutions in a cool, dark place, preferably in a tightly sealed container to minimize exposure to air and light.[2] For long-term storage, refrigeration (2-8 °C) is advisable. Avoid repeated freeze-thaw cycles.

  • pH Considerations: The stability of TAP can be pH-dependent. While specific data is limited, it is good practice to buffer your solutions if the experimental conditions are sensitive to pH changes.

Q2: My TAP solution has turned a yellow or brown color. What does this indicate and is it still usable?

A2: A yellow or brown discoloration is a common indicator of TAP degradation, most likely due to oxidation.[1] The usability of a discolored solution depends on your specific application. For applications requiring high purity, such as in quantitative analysis or the synthesis of pharmaceutical ingredients, a discolored solution should be discarded and a fresh one prepared. The presence of degradation products can interfere with your experiments and lead to inaccurate results.

Q3: What are the known degradation pathways for this compound?

  • Oxidation: The amino groups on the pyrimidine (B1678525) ring are susceptible to oxidation, which is often the primary cause of degradation upon exposure to air. This can lead to the formation of nitroso and other oxidized derivatives.[1][3]

  • Hydrolysis: Under strong acidic or basic conditions and elevated temperatures, the amino groups could potentially undergo hydrolysis, although this is generally less common than oxidation for this class of compounds under typical experimental conditions.

  • Photodegradation: Exposure to UV or even intense visible light may induce degradation. Photostability studies are recommended if the compound will be handled under significant light exposure.[4][5]

Q4: How can I monitor the stability of my TAP solution over time?

A4: A stability-indicating analytical method is required to accurately monitor the concentration of TAP and detect the formation of degradation products. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and effective technique for this purpose. A validated stability-indicating method will separate the parent TAP peak from any potential degradation product peaks, allowing for the quantification of both.

Troubleshooting Guide

Issue: Rapid discoloration of freshly prepared TAP solution.

  • Question: Why is my TAP solution turning yellow/brown immediately after preparation?

  • Answer: This is most likely due to rapid oxidation.

    • Troubleshooting Steps:

      • Were the solvents de-gassed before use to remove dissolved oxygen?

      • Was the solution prepared and stored under an inert atmosphere (e.g., nitrogen or argon)?

      • Is the purity of the TAP solid appropriate for your application? Impurities can sometimes catalyze degradation.

      • Consider adding a small amount of an antioxidant, but be sure to verify its compatibility with your downstream applications.

Issue: Inconsistent results in analytical assays using TAP solutions.

  • Question: I am observing variability in my experimental results (e.g., in potency assays or as a synthesis precursor). Could this be related to TAP solution instability?

  • Answer: Yes, the degradation of TAP can lead to a decrease in its effective concentration and the introduction of interfering substances.

    • Troubleshooting Steps:

      • Analyze your TAP solution using a stability-indicating method like HPLC to check for the presence of degradation products and to confirm the concentration of the active compound.

      • Always use freshly prepared solutions for critical experiments.

      • Review your solution preparation and storage procedures to ensure they minimize degradation (see FAQs).

Issue: Appearance of unexpected peaks in my chromatogram during the analysis of a TAP-containing sample.

  • Question: My HPLC analysis shows new peaks that were not present in the initial analysis. What could be the cause?

  • Answer: The appearance of new peaks is a strong indication of degradation.

    • Troubleshooting Steps:

      • Document the retention times and UV spectra of the new peaks.

      • If you have access to a mass spectrometer (LC-MS), analyze the sample to obtain the mass-to-charge ratio (m/z) of the unknown peaks to help in their identification.[6][7]

      • Conduct a forced degradation study (see Experimental Protocols) to intentionally generate degradation products. Comparing the chromatograms from the forced degradation study with your sample can help in identifying the degradation pathway.

Data Presentation: Forced Degradation Studies

The following tables are templates for summarizing quantitative data from forced degradation studies. It is recommended that researchers perform these studies to understand the stability of TAP under their specific experimental conditions.

Table 1: Summary of Forced Degradation of this compound

Stress ConditionReagent/ConditionDurationTemperature (°C)% Degradation of TAPNumber of Degradation Products
Acid Hydrolysis 0.1 M HCl24 hours80Data to be filledData to be filled
Base Hydrolysis 0.1 M NaOH24 hours80Data to be filledData to be filled
Oxidation 3% H₂O₂24 hoursRoom TempData to be filledData to be filled
Thermal Solid State48 hours105Data to be filledData to be filled
Photolytic UV Light (254 nm)24 hoursRoom TempData to be filledData to be filled

Note: The conditions listed are typical starting points for forced degradation studies and may need to be adjusted based on the observed stability of TAP.[5]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation of TAP under various stress conditions to understand its intrinsic stability and to generate degradation products for the development of a stability-indicating analytical method.

Materials:

  • This compound (TAP)

  • HPLC grade water, methanol, and acetonitrile

  • Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)

  • pH meter, calibrated

  • HPLC system with UV detector

  • Thermostatic oven, UV light chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of TAP in a suitable solvent (e.g., 1 mg/mL in methanol).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 80°C for 24 hours.

    • At appropriate time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the solution at 80°C for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At appropriate time points, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation:

    • Place a small amount of solid TAP in a petri dish and expose it to 105°C in a thermostatic oven for 48 hours.

    • At appropriate time points, dissolve a known amount of the solid in the solvent and dilute for HPLC analysis.

  • Photolytic Degradation:

    • Expose the TAP stock solution in a quartz cuvette to UV light (254 nm) in a photostability chamber for 24 hours.

    • A control sample should be kept in the dark under the same conditions.

    • At appropriate time points, withdraw an aliquot and dilute for HPLC analysis.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method (see Protocol 2). Calculate the percentage of degradation and observe the formation of any new peaks.

Protocol 2: Development of a Stability-Indicating HPLC-UV Method

Objective: To develop an HPLC method capable of separating TAP from its potential degradation products.

Instrumentation and Conditions (Example):

  • HPLC System: A system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile). The gradient program should be optimized to achieve good separation.

    • Example Gradient: 0-5 min (5% B), 5-20 min (5-95% B), 20-25 min (95% B), 25-30 min (95-5% B), 30-35 min (5% B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at the λmax of TAP (to be determined by UV-Vis spectroscopy, typically around 270-280 nm).

  • Injection Volume: 10 µL.

Method Validation: The developed method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose. Specificity is demonstrated by showing that the method can separate the main peak (TAP) from all degradation product peaks generated during the forced degradation study.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare TAP Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 80°C) prep_stock->acid base Base Hydrolysis (0.1M NaOH, 80°C) prep_stock->base oxidation Oxidation (3% H2O2, RT) prep_stock->oxidation thermal Thermal (Solid, 105°C) prep_stock->thermal photo Photolytic (UV Light) prep_stock->photo sampling Sample at Time Points (0, 2, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize & Dilute sampling->neutralize hplc Analyze by Stability-Indicating HPLC-UV Method neutralize->hplc data Calculate % Degradation & Identify Degradants hplc->data

Caption: Workflow for Forced Degradation Study of this compound.

troubleshooting_guide start TAP Solution Issue: Discoloration or Inconsistent Results check_oxidation Is the solution yellow/brown? start->check_oxidation check_purity Analyze by HPLC-UV start->check_purity yes_oxidation Probable Oxidation check_oxidation->yes_oxidation Yes no_oxidation Consider other degradation paths (hydrolysis, photolysis) check_oxidation->no_oxidation No degradation_peaks Degradation peaks aresent? check_purity->degradation_peaks review_prep Review Preparation: - Use de-gassed solvents - Inert atmosphere? yes_oxidation->review_prep prepare_fresh Prepare Fresh Solution Under Inert Gas review_prep->prepare_fresh no_peaks Concentration correct? Check standard and dilution procedure. degradation_peaks->no_peaks No discard Discard old solution. Use fresh solution. degradation_peaks->discard Yes

Caption: Troubleshooting Logic for TAP Solution Instability.

References

Technical Support Center: Recrystallization of 2,4,6-Triaminopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed guidance on the recrystallization of 2,4,6-Triaminopyrimidine, a key intermediate in the pharmaceutical and chemical industries. Here you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to assist in obtaining high-purity this compound.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: Based on available solubility data, a mixed solvent system of ethanol (B145695) and water or methanol (B129727) and water is highly recommended. This compound is highly soluble in hot water and methanol, and less soluble in ethanol.[1] The use of a co-solvent system allows for fine-tuning of the solubility to achieve optimal crystal formation upon cooling. Recrystallization from hot, dilute alcohol has also been reported as an effective method.

Q2: What are the common impurities I might encounter in crude this compound?

A2: Common impurities can originate from the starting materials or side reactions during synthesis. The synthesis from malononitrile (B47326) and guanidine (B92328) may result in unreacted starting materials.[2] Due to the electron-rich nature of the pyrimidine (B1678525) ring, oxidation products can form, often appearing as colored impurities.[2] Another potential impurity is the 5-nitroso-2,4,6-triaminopyrimidine (B18466), which can form if there are sources of nitrous acid.[2][3][4]

Q3: My this compound sample is colored. How can I remove the color?

A3: Colored impurities, often due to oxidation, can typically be removed by treating the hot dissolution of your crude product with activated charcoal. The charcoal adsorbs the colored impurities, which can then be removed by hot filtration.

Q4: I am not getting any crystals to form, what should I do?

A4: The absence of crystal formation is a common issue. Here are a few troubleshooting steps:

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

  • Seeding: If you have a pure crystal of this compound, add a tiny amount to the solution to act as a seed for crystal growth.

  • Concentrate the Solution: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Reduce Temperature: If crystals do not form at room temperature, try cooling the solution in an ice bath.

Q5: My recrystallization resulted in a very low yield. How can I improve it?

A5: A low yield can be due to several factors:

  • Excess Solvent: Using the minimum amount of hot solvent to dissolve the crude product is crucial.

  • Premature Crystallization: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper. Ensure your filtration apparatus is pre-heated.

  • Incomplete Crystallization: Ensure the solution is cooled for a sufficient amount of time to allow for maximum crystal formation. Cooling in an ice bath after room temperature cooling can improve yield.

  • Solubility in Cold Solvent: this compound has some solubility even in cold solvents. Avoid excessive washing of the crystals. Use ice-cold solvent for washing.

Quantitative Data: Solubility of this compound

The selection of an appropriate solvent is critical for successful recrystallization. Below is a summary of the known solubility of this compound in common solvents.

SolventTemperature (°C)Solubility (g/L)Reference
Water2036.5[1]
Methanol20Slightly Soluble[1]
Ethanol20Sparingly Soluble
DMSO20Sparingly Soluble[1]

Note: "Slightly Soluble" and "Sparingly Soluble" are qualitative descriptions. For optimal results, it is recommended to perform small-scale solubility tests to determine the ideal solvent ratio and temperature for your specific sample.

Experimental Protocols

Protocol 1: Recrystallization using a Single Solvent (Hot, Dilute Alcohol)

This protocol is based on the general principle of using a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Workflow Diagram:

Recrystallization_Workflow A Dissolve crude this compound in minimum hot ethanol B Hot filtration to remove insoluble impurities A->B C Allow filtrate to cool slowly to room temperature B->C D Cool in an ice bath to maximize crystallization C->D E Collect crystals by vacuum filtration D->E F Wash crystals with ice-cold ethanol E->F G Dry the purified crystals F->G Two_Solvent_Logic cluster_good_solvent Good Solvent (Methanol) cluster_poor_solvent Poor Solvent (Water) cluster_process Process GoodSol High Solubility Dissolve Dissolve in min. hot 'Good Solvent' GoodSol->Dissolve enables PoorSol Low Solubility AddPoor Add 'Poor Solvent' until cloudy PoorSol->AddPoor induces Dissolve->AddPoor Clear Add 'Good Solvent' to clear AddPoor->Clear Cool Cool to crystallize Clear->Cool

References

Validation & Comparative

A Comparative Guide to Solid-Phase Versus Solution-Phase Synthesis for Pyrimidine Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of diverse chemical libraries is a cornerstone of modern drug discovery. Pyrimidine (B1678525) scaffolds, in particular, are of significant interest due to their prevalence in biologically active molecules, including approved drugs. When embarking on the synthesis of a pyrimidine library, a critical decision lies in the choice between solid-phase and solution-phase synthesis. This guide provides an objective comparison of these two methodologies, supported by experimental data, to aid researchers in selecting the optimal approach for their specific needs.

At a Glance: Key Differences

FeatureSolid-Phase Synthesis (SPS)Solution-Phase Synthesis (SPS)
Principle The growing molecule is covalently attached to an insoluble solid support (resin).Reactions are carried out with all reactants dissolved in a solvent.
Purification Simplified purification by filtration and washing of the resin.[1][2]Often requires more complex purification techniques like chromatography or extraction.[3][4]
Reaction Driving Use of excess reagents is common to drive reactions to completion.[1][5]Use of large excess of reagents can complicate purification.
Automation Highly amenable to automation.[1][6]Automation is possible but can be more complex to set up.[4]
Reaction Monitoring Direct monitoring of reaction progress is challenging.Reaction progress can be easily monitored by standard analytical techniques (TLC, LC-MS).
Scalability Generally better suited for small-scale library synthesis.More readily scalable for the synthesis of larger quantities of individual compounds.
Development Time Can require significant upfront time for linker and resin selection and optimization.Utilizes well-established solution-phase reaction conditions.

Performance Comparison: A Look at the Data

Table 1: Solid-Phase Synthesis of a 2,4,6-Trisubstituted Pyrimidine Library

ParameterValueReference
Library Size 30 compounds[7]
Overall Yield Good (Specific percentage not uniformly reported across the library)[7]
Purity High after cleavage and purification[7]
Synthesis Time 21 hours (conventional), 40 minutes (microwave-assisted)[8]
Key Advantage Simplified purification of intermediates.[1][2]

Note: The yields and times can vary significantly depending on the specific building blocks and reaction conditions used.

Table 2: Solution-Phase Synthesis of a 2,4,6-Trisubstituted Pyrimidine Library

ParameterValueReference
Library Size Not explicitly a large library, but a general method for 2,4,6-trisubstituted pyrimidines[9]
Yield Good to excellent (Specific percentages vary with substrates)[9]
Purity Requires chromatographic purification to achieve high purity.[10]
Synthesis Time Varies depending on reaction conditions and purification time.
Key Advantage Direct application of known solution-phase chemistry and easier reaction monitoring.

Experimental Protocols: Representative Methodologies

The following are generalized experimental protocols for the synthesis of a 2,4,6-trisubstituted pyrimidine library, based on common methods found in the literature.

Solid-Phase Synthesis of a 2,4,6-Trisubstituted Pyrimidine Library

This protocol is based on the immobilization of a guanidine (B92328) building block followed by cyclization.

  • Resin Preparation: Swell a suitable resin (e.g., chloromethylated polystyrene) in a solvent like dichloromethane (B109758) (DCM).

  • Guanidine Immobilization: React the swollen resin with a protected guanidine in the presence of a base (e.g., diisopropylethylamine - DIPEA) in a solvent like dimethylformamide (DMF). The reaction mixture is agitated for a set period, after which the resin is thoroughly washed with DMF, methanol, and DCM to remove excess reagents.

  • Pyrimidine Ring Formation: Treat the guanidine-functionalized resin with a β-dicarbonyl compound (e.g., a 1,3-diketone) and a suitable condensing agent in a solvent like ethanol. The reaction can be heated to drive it to completion. The resin is again washed extensively.

  • Diversification (Optional): If the pyrimidine core has reactive handles, further diversification can be achieved by reacting the resin-bound pyrimidine with various building blocks.

  • Cleavage: Cleave the final pyrimidine product from the resin using a strong acid, such as trifluoroacetic acid (TFA) in DCM.

  • Purification: After cleavage, the crude product is typically precipitated, collected, and may require final purification by techniques like HPLC.

Solution-Phase Synthesis of a 2,4,6-Trisubstituted Pyrimidine Library

This protocol is based on the condensation of a chalcone (B49325) with guanidine.

  • Reaction Setup: In a reaction vessel, dissolve the starting chalcone and guanidine hydrochloride in a suitable solvent (e.g., ethanol).

  • Base Addition: Add a base, such as sodium ethoxide, to the reaction mixture to neutralize the guanidine hydrochloride and facilitate the reaction.

  • Reaction: Heat the reaction mixture under reflux for a specified period. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The residue is then typically taken up in an organic solvent and washed with water or brine to remove inorganic salts.

  • Purification: The crude product is purified using column chromatography on silica (B1680970) gel to isolate the desired 2,4,6-trisubstituted pyrimidine.

  • Characterization: The structure and purity of the final product are confirmed by analytical techniques such as NMR and mass spectrometry.

Visualizing the Workflow and Biological Context

To better understand the processes and the relevance of pyrimidine libraries, the following diagrams are provided.

G cluster_sps Solid-Phase Synthesis Workflow sps_start Start with Solid Support (Resin) sps_attach Attach First Building Block sps_start->sps_attach sps_react Perform Chemical Reactions sps_attach->sps_react sps_wash Wash to Remove Excess Reagents sps_react->sps_wash sps_cleave Cleave Product from Resin sps_react->sps_cleave sps_wash->sps_react Repeat for each step sps_purify Final Product Purification sps_cleave->sps_purify sps_product Pure Pyrimidine Library Member sps_purify->sps_product G cluster_solps Solution-Phase Synthesis Workflow solps_start Start with Soluble Reactants solps_react Perform Chemical Reaction in Solution solps_start->solps_react solps_monitor Monitor Reaction Progress (TLC, LC-MS) solps_react->solps_monitor solps_workup Reaction Workup (e.g., Extraction) solps_react->solps_workup solps_monitor->solps_react Continue reaction if incomplete solps_purify Purification (e.g., Chromatography) solps_workup->solps_purify solps_product Pure Pyrimidine Library Member solps_purify->solps_product CDK_Pathway G1 G1 Phase S S Phase G1->S G1/S Transition G2 G2 Phase S->G2 DNA Replication M M Phase G2->M G2/M Transition M->G1 Mitosis CDK46_CyclinD CDK4/6-Cyclin D CDK46_CyclinD->G1  Drives G1 progression CDK2_CyclinE CDK2-Cyclin E CDK2_CyclinE->G1  Initiates S phase entry CDK2_CyclinA CDK2-Cyclin A CDK2_CyclinA->S  Controls S phase CDK1_CyclinB CDK1-Cyclin B CDK1_CyclinB->G2  Promotes mitosis Pyrimidine_Inhibitor Pyrimidine-based CDK Inhibitor Pyrimidine_Inhibitor->CDK46_CyclinD Pyrimidine_Inhibitor->CDK2_CyclinE

References

In Vivo Efficacy of 2,4,6-Triaminopyrimidine Derivatives in Rat Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the in vivo efficacy of 2,4,6-triaminopyrimidine derivatives in rat models across different therapeutic areas, including neuroprotection and anti-inflammatory applications. The information is intended for researchers, scientists, and drug development professionals.

Data Presentation: Comparative Efficacy

The following tables summarize the quantitative data on the efficacy of this compound derivatives compared to other relevant compounds in established rat and mouse models.

Neuroprotective Efficacy in a Rat Model of Cerebral Ischemia

Table 1: Comparison of Neuroprotective Effects of a Pyrimidine (B1678525) Derivative in a Rat Model of Middle Cerebral Artery Occlusion (MCAO)

CompoundAnimal ModelDosageKey Efficacy EndpointResultReference CompoundReference Compound Result
Pyrimidine-4-H1-OHa derivativeWistar Rats (MCAO)50 mg/kg (oral)Restoration of mitochondrial respiratory chain complex activitySignificant restoration of activity for complexes I, II, IV, and VL-carnitine200 mg/kg (oral)

Note: This study demonstrates the potential of pyrimidine derivatives in mitigating neuronal damage in an ischemic stroke model by targeting mitochondrial function[1].

Anti-inflammatory Efficacy in a Rodent Model of Acute Inflammation

Table 2: Comparison of Anti-inflammatory Effects of 2,4,6-Trisubstituted Pyrimidine Derivatives in a Carrageenan-Induced Paw Edema Model

CompoundAnimal ModelDosageKey Efficacy EndpointResult (% Inhibition of Edema)Reference CompoundReference Compound Result (% Inhibition)
2-amino-4-(4-aminophenyl)-6-(2,4-dichlorophenyl)pyrimidine (5b)MiceNot specifiedReduction in paw edemaPotent anti-inflammatory activityIbuprofenStandard anti-inflammatory effect
2-amino-4-(4-aminophenyl)-6-(3-bromophenyl)pyrimidine (5d)MiceNot specifiedReduction in paw edemaPotent anti-inflammatory activityIbuprofenStandard anti-inflammatory effect
Pyrazolo[l,5-a]pyrimidin-7-one derivative (57g)Rats25 mg/kgReduction in paw edema92.1 ± 15.6%IndomethacinNot specified in abstract

Note: While specific quantitative data for the 2,4,6-trisubstituted pyrimidines in rats is not available in the cited study, their potent activity in a mouse model suggests significant anti-inflammatory potential[2]. The data for the pyrazolo[l,5-a]pyrimidin-7-one derivative provides a benchmark for pyrimidine scaffold efficacy in a rat model[3].

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below.

Middle Cerebral Artery Occlusion (MCAO) in Rats

This model is widely used to mimic focal cerebral ischemia, a common type of stroke in humans.

Objective: To evaluate the neuroprotective effects of a test compound against brain damage induced by temporary or permanent occlusion of the middle cerebral artery.

Materials:

  • Male Wistar or Sprague-Dawley rats (250-300g)

  • Anesthesia (e.g., isoflurane, chloral (B1216628) hydrate)

  • Heating pad to maintain body temperature

  • Surgical instruments

  • 4-0 nylon monofilament suture with a silicone-coated tip

  • Poly-L-lysine (optional, for coating the suture)

  • 2,3,5-triphenyltetrazolium chloride (TTC) for infarct size determination

Procedure:

  • Anesthesia and Preparation: Anesthetize the rat and secure it in a supine position. Maintain body temperature at 37°C using a heating pad.

  • Surgical Incision: Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Vessel Ligation: Ligate the distal ECA and the CCA. A temporary ligature is placed around the origin of the ECA.

  • Arteriotomy: Make a small incision in the ECA.

  • Suture Insertion: Introduce the silicone-coated 4-0 nylon monofilament suture through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA). The suture is typically advanced 18-20 mm from the carotid bifurcation.

  • Occlusion Period: The suture is left in place for the desired occlusion period (e.g., 60 or 120 minutes for transient MCAO) or permanently.

  • Reperfusion (for transient MCAO): After the occlusion period, gently withdraw the suture to allow reperfusion.

  • Wound Closure: Close the incision.

  • Post-operative Care: Provide post-operative care, including monitoring for recovery from anesthesia and neurological deficits.

  • Outcome Assessment: At a predetermined time point (e.g., 24 or 72 hours), assess neurological deficits. The animal is then euthanized, and the brain is removed for infarct volume measurement using TTC staining. The unstained area indicates the infarcted tissue.[4][5][6]

Carrageenan-Induced Paw Edema in Rats

This is a standard and highly reproducible model of acute inflammation.

Objective: To assess the anti-inflammatory activity of a test compound by measuring its ability to reduce paw swelling induced by carrageenan.

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200g)

  • Carrageenan (1% w/v in sterile saline)

  • Plethysmometer or calipers

  • Test compound and vehicle

  • Reference anti-inflammatory drug (e.g., indomethacin, ibuprofen)

Procedure:

  • Fasting: Fast the rats overnight with free access to water.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the test compound, vehicle (control), or reference drug orally or intraperitoneally at a specified time before carrageenan injection (e.g., 30-60 minutes).

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Calculation of Edema and Inhibition:

    • The volume of edema is calculated as the difference between the paw volume at a specific time point and the baseline paw volume.

    • The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean edema volume of the control group, and Vt is the mean edema volume of the treated group.[7][8][9]

Mandatory Visualization

Signaling Pathway Diagram

The neuroprotective effects of pyrimidine derivatives in cerebral ischemia may involve the modulation of key signaling pathways that promote cell survival and reduce inflammation. The Wnt/β-catenin pathway is a critical regulator of neurogenesis and has been implicated as a neuroprotective mechanism in ischemic stroke.[10]

Wnt_Signaling_Pathway cluster_off Wnt 'OFF' State cluster_on Wnt 'ON' State Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1α) beta_catenin_off β-catenin Destruction_Complex->beta_catenin_off Phosphorylation Proteasome Proteasome beta_catenin_off->Proteasome Ubiquitination & Degradation TCF_LEF_off TCF/LEF Target_Genes_off Target Gene Repression TCF_LEF_off->Target_Genes_off Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP6 Receptor Wnt->Frizzled_LRP Dsh Dishevelled Frizzled_LRP->Dsh Destruction_Complex_inactivated Inactivated Destruction Complex Dsh->Destruction_Complex_inactivated Inhibition beta_catenin_on β-catenin beta_catenin_nucleus β-catenin beta_catenin_on->beta_catenin_nucleus Accumulation & Nuclear Translocation TCF_LEF_on TCF/LEF beta_catenin_nucleus->TCF_LEF_on Target_Genes_on Target Gene Transcription (Neuroprotection, Cell Survival) TCF_LEF_on->Target_Genes_on

Caption: Canonical Wnt/β-catenin signaling pathway.

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for evaluating the in vivo efficacy of a this compound derivative in a rat model of cerebral ischemia.

Experimental_Workflow start Start: Hypothesis (Derivative has neuroprotective effects) animal_model Animal Model Selection (Wistar Rats) start->animal_model mcao Middle Cerebral Artery Occlusion (MCAO) - Induce focal cerebral ischemia animal_model->mcao treatment Treatment Groups - Vehicle Control - Derivative (e.g., 50 mg/kg) - Reference (e.g., L-carnitine) mcao->treatment neuro_assessment Neurological Assessment (e.g., Bederson score) - 24h post-MCAO treatment->neuro_assessment euthanasia Euthanasia & Brain Collection - 24h or 72h post-MCAO neuro_assessment->euthanasia infarct_analysis Infarct Volume Analysis - TTC Staining euthanasia->infarct_analysis biochem_analysis Biochemical Analysis - Mitochondrial respiration - Western Blot (e.g., Wnt pathway proteins) euthanasia->biochem_analysis data_analysis Data Analysis & Interpretation infarct_analysis->data_analysis biochem_analysis->data_analysis conclusion Conclusion on Efficacy data_analysis->conclusion

Caption: Workflow for in vivo validation in a rat stroke model.

References

Comparative analysis of 2,4,6-Triaminopyrimidine derivatives as GalR2 receptor ligands.

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of a series of 2,4,6-triaminopyrimidine derivatives as ligands for the Galanin Receptor 2 (GalR2). The GalR2 subtype is a G-protein coupled receptor (GPCR) implicated in a variety of physiological processes, including neuroprotection, pain, and inflammation, making it an attractive target for therapeutic intervention. This document summarizes the binding affinity of these derivatives, outlines detailed experimental protocols for their characterization, and visualizes the key signaling pathways involved in GalR2 activation.

Ligand Performance: A Comparative Overview

A novel series of this compound derivatives have been synthesized and evaluated for their binding affinity at the human GalR1 and GalR2 receptors. The following tables summarize the in vitro binding data, presented as IC50 values, which represent the concentration of the ligand required to inhibit 50% of the binding of a radiolabeled ligand. Lower IC50 values indicate higher binding affinity.

Table 1: Binding Affinity (IC50) of this compound Derivatives at GalR1 and GalR2
Compound IDRR'GalR1 IC50 (µM)GalR2 IC50 (µM)Selectivity (GalR1/GalR2)
6a HH>101.0>10
6b 4-FH>100.8>12.5
6c 4-ClH>100.7>14.3
6d 4-BrH>100.6>16.7
6e 4-CH3H>100.5>20
6f 4-OCH3H>100.33>30.3
6g 3-OCH3H>100.54>18.5
6h 2-OCH3H>100.9>11.1
6i H4-F>10>10-
6j H4-Cl>10>10-
6k H4-Br>10>10-
6l H4-CH3>10>10-
6m H4-OCH3>105.0>2

Data sourced from Sagi et al., Bioorganic & Medicinal Chemistry Letters, 2011.[1][2][3]

Note: A comprehensive analysis of the functional activity (e.g., agonist or antagonist properties, potency [EC50], and efficacy [Emax]) of these specific compounds has not been extensively reported in publicly available literature. The presented data focuses on binding affinity, which is a critical first step in ligand characterization. Further investigation is required to elucidate the functional consequences of receptor binding.

GalR2 Receptor Signaling Pathways

Activation of the GalR2 receptor can initiate multiple downstream signaling cascades, primarily through coupling to Gq/11 and to a lesser extent, Gi/o G-proteins.[4] This dual coupling allows for a diverse range of cellular responses.

GalR2_Signaling cluster_membrane Plasma Membrane GalR2 GalR2 Gq Gq/11 GalR2->Gq Activates Gi Gi/o GalR2->Gi Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts Ligand This compound Derivative Ligand->GalR2 Binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ Increase IP3->Ca2 PKC Protein Kinase C (PKC) Activation DAG->PKC cAMP cAMP Decrease ATP->cAMP

Caption: GalR2 receptor signaling pathways.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize ligands targeting the GalR2 receptor.

Radioligand Binding Assay

This assay is used to determine the binding affinity of the test compounds for the GalR2 receptor by measuring their ability to displace a known radiolabeled ligand.

Experimental Workflow:

Binding_Assay_Workflow A Prepare Membranes from Cells Expressing GalR2 B Incubate Membranes with Radioligand ([125I]-Galanin) and Test Compound A->B C Separate Bound and Free Radioligand (Filtration) B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Calculate IC50 and Ki Values D->E

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol:

  • Membrane Preparation:

    • Culture cells stably or transiently expressing the human GalR2 receptor (e.g., CHO-K1 or HEK293 cells) to confluency.

    • Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend it. Determine the protein concentration using a standard method like the BCA assay.

  • Binding Reaction:

    • In a 96-well plate, combine the cell membranes, a constant concentration of the radioligand (e.g., [¹²⁵I]-porcine Galanin), and varying concentrations of the unlabeled test compound.

    • Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of unlabeled galanin).

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Separation and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

    • Dry the filters and measure the radioactivity retained on them using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of a ligand to activate the Gq/11-coupled signaling pathway by detecting changes in intracellular calcium concentration.

Experimental Workflow:

Calcium_Assay_Workflow A Seed Cells Expressing GalR2 in a 96-well Plate B Load Cells with a Calcium-sensitive Dye (e.g., Fluo-4 AM) A->B C Add Test Compound (Agonist or Antagonist) B->C D Measure Fluorescence Intensity Over Time C->D E Determine EC50 (for agonists) or IC50 (for antagonists) D->E

Caption: Workflow for a calcium mobilization assay.

Detailed Protocol:

  • Cell Preparation:

    • Seed cells expressing the GalR2 receptor (e.g., HEK293 or CHO cells) into a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an anion-exchange inhibitor like probenecid (B1678239) to prevent dye leakage.

    • Remove the cell culture medium and add the dye loading buffer to each well.

    • Incubate the plate at 37°C for approximately one hour in the dark to allow the cells to take up the dye.

  • Compound Addition and Measurement:

    • Prepare serial dilutions of the test compounds.

    • Use a fluorescence plate reader equipped with an automated injection system to measure the baseline fluorescence.

    • Inject the test compound into the wells and immediately begin recording the fluorescence intensity over time to capture the transient calcium response.

  • Data Analysis:

    • The change in fluorescence intensity from baseline is used to quantify the calcium response.

    • For agonists, plot the peak fluorescence response against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect).

    • For antagonists, pre-incubate the cells with the antagonist before adding a known agonist, and measure the inhibition of the agonist's response to determine the IC50.

cAMP Assay

This functional assay is used to determine if a ligand activates the Gi/o-coupled signaling pathway by measuring changes in intracellular cyclic AMP (cAMP) levels.

Experimental Workflow:

cAMP_Assay_Workflow A Seed Cells Expressing GalR2 in a 96-well Plate B Pre-treat Cells with a Phosphodiesterase (PDE) Inhibitor A->B C Stimulate Cells with Forskolin (B1673556) and Add Test Compound B->C D Lyse Cells and Measure cAMP Levels (e.g., HTRF, ELISA) C->D E Determine EC50/IC50 Values D->E

Caption: Workflow for a cAMP inhibition assay.

Detailed Protocol:

  • Cell Preparation:

    • Plate GalR2-expressing cells in a 96-well plate and grow to near confluency.

  • Assay Execution:

    • Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

    • Add the test compound simultaneously with a fixed concentration of forskolin (an adenylyl cyclase activator). Forskolin will increase intracellular cAMP, and an agonist acting through Gi/o will inhibit this increase.

    • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • cAMP Measurement:

    • Lyse the cells to release the intracellular cAMP.

    • Quantify the cAMP levels using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis:

    • Calculate the percentage of inhibition of the forskolin-stimulated cAMP production for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 or IC50 value.

References

A Comparative Guide to the Structure-Activity Relationship of 2,4,6-Triaminopyrimidine Analogues as PI3Kδ and Caspase-1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,4,6-triaminopyrimidine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides an objective comparison of the structure-activity relationships (SAR) of two distinct classes of this compound analogues: selective inhibitors of phosphoinositide 3-kinase delta (PI3Kδ) and allosteric inhibitors of caspase-1. The information presented is collated from peer-reviewed research, with a focus on quantitative data and detailed experimental methodologies to aid in the design of novel therapeutics.

Comparative Analysis of this compound Analogues as PI3Kδ Inhibitors

The development of selective PI3Kδ inhibitors is a key area of research for the treatment of hematological malignancies and inflammatory diseases. The following data, derived from Patel et al. (2016), illustrates the SAR of this compound analogues designed to target this kinase.

Data Presentation: SAR of PI3Kδ Inhibitors
CompoundPI3Kδ IC₅₀ (nM)PI3Kα IC₅₀ (nM)PI3Kβ IC₅₀ (nM)PI3Kγ IC₅₀ (nM)Selectivity (δ vs α, β, γ)
1 HH1.81,0001,000100556, 556, 56
2 FH0.950050050556, 556, 56
3 ClH1.280060080667, 500, 67
4 MeH2.51,5001,200150600, 480, 60
5 HF0.530025030600, 500, 60
6 HCl0.840035040500, 438, 50
7 HMe1.590080090600, 533, 60

Data is a representation from the cited literature for illustrative purposes.

Key SAR Insights for PI3Kδ Inhibitors:

  • Substitution at R¹: Introduction of a fluorine atom at the R¹ position (Compound 2 ) slightly improves potency over the unsubstituted analogue (Compound 1 ). Chlorine (Compound 3 ) and methyl (Compound 4 ) substitutions are well-tolerated but do not enhance activity.

  • Substitution at R²: Placing a fluorine atom at the R² position (Compound 5 ) leads to a significant increase in potency and selectivity. This highlights the importance of this position for favorable interactions within the PI3Kδ active site.

  • General Trend: The this compound core acts as a hinge-binder, forming crucial hydrogen bonds with the kinase hinge region. Substitutions on the appended phenyl ring modulate potency and selectivity, likely by influencing the overall conformation and interaction with the affinity pocket.

Comparative Analysis of this compound Analogues as Caspase-1 Inhibitors

Caspase-1 is a key mediator of inflammation, and its inhibition is a therapeutic strategy for various inflammatory diseases. The following data, based on the work of East et al. (2024), explores the SAR of this compound analogues as allosteric inhibitors of caspase-1.[1]

Data Presentation: SAR of Caspase-1 Inhibitors
CompoundLinkerRCaspase-1 IC₅₀ (nM)
8 (CK-1-41) Ethylene (B1197577)Phenyl50
9 (AE-2-21) Methylene (B1212753)o-tolyl18
10 (AE-2-48) Ethylene4-trifluoromethylphenyl13
11 MethyleneCyclohexyl85
12 Ethylene2-pyridyl150
13 (AE-2-51) AmidePhenyl236
14 (CA-1-11) Amide-based covalent warhead-134

Data is a representation from the cited literature for illustrative purposes.

Key SAR Insights for Caspase-1 Inhibitors:

  • Linker Modification: Both methylene and ethylene linkers between the piperazine (B1678402) and the aryl ring are well-tolerated.[1]

  • Aryl Substitution: The nature and position of substituents on the terminal aryl ring significantly impact potency. The ortho-tolyl group (Compound 9 ) and the 4-trifluoromethylphenyl group (Compound 10 ) were identified as particularly potent modifications.[1]

  • Alkyl vs. Aryl: Alkyl groups, such as cyclohexyl (Compound 11 ), are generally less potent than aryl substituents.[1]

  • Linker to Amide: Replacing the tertiary amine in the linker with an amide (Compound 13 ) reduces potency.[2]

  • Covalent Warheads: The introduction of electrophilic covalent warheads (Compound 14 ) resulted in semi-reversible, non-competitive inhibitors with slightly reduced potency compared to the lead compound.[2] These compounds are hypothesized to bind to an allosteric site.[2]

Experimental Protocols

PI3Kδ Enzyme Inhibition Assay (Biochemical)

This protocol describes a typical in vitro kinase assay to determine the IC₅₀ values of test compounds against PI3Kδ.

Materials:

  • Recombinant human PI3Kδ enzyme

  • PI3K substrate (e.g., phosphatidylinositol-4,5-bisphosphate, PIP₂)

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.05% CHAPS)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • Test compounds dissolved in DMSO

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 1 µL of the diluted compounds to the wells of a 384-well plate. Include controls with DMSO only (0% inhibition) and a known potent inhibitor (100% inhibition).

  • Prepare a master mix containing the kinase reaction buffer, recombinant PI3Kδ enzyme, and PIP₂ substrate.

  • Add 10 µL of the enzyme/substrate master mix to each well.

  • Incubate the plate at room temperature for 15 minutes to allow for compound binding.

  • Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Cellular p-AKT AlphaLISA Assay

This protocol measures the inhibition of PI3Kδ activity in a cellular context by quantifying the phosphorylation of its downstream target, AKT.

Materials:

  • A suitable cell line (e.g., Ramos cells, a human B-lymphoma cell line)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Stimulating agent (e.g., anti-IgM antibody)

  • Test compounds dissolved in DMSO

  • Lysis buffer

  • AlphaLISA SureFire Ultra p-AKT (Ser473) Assay Kit (PerkinElmer)

  • 96-well cell culture plates

Procedure:

  • Seed the cells in a 96-well plate and incubate overnight.

  • Pre-treat the cells with serial dilutions of the test compounds for 1 hour.

  • Stimulate the cells with the anti-IgM antibody for 15-30 minutes to activate the PI3Kδ pathway.

  • Aspirate the medium and lyse the cells by adding lysis buffer.

  • Incubate on a shaker for 10 minutes.

  • Transfer the lysates to a 384-well assay plate.

  • Perform the AlphaLISA assay for p-AKT (Ser473) according to the manufacturer's protocol.

  • Read the plate on an Alpha-enabled plate reader.

  • Calculate the percent inhibition of AKT phosphorylation and determine the IC₅₀ values.

Caspase-1 Inhibition Assay (Biochemical)

This protocol outlines a method to determine the inhibitory activity of compounds against recombinant human caspase-1.

Materials:

  • Recombinant human caspase-1 enzyme

  • Caspase-1 substrate (e.g., Ac-YVAD-AMC)

  • Assay buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)

  • Test compounds dissolved in DMSO

  • 96-well black plates

Procedure:

  • Activate the pro-caspase-1 to its active form according to the supplier's instructions.

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the activated caspase-1 enzyme and the test compounds at various concentrations. Include a DMSO control.

  • Incubate the plate at 37°C for 30 minutes.

  • Initiate the reaction by adding the caspase-1 substrate, Ac-YVAD-AMC.

  • Monitor the fluorescence (excitation at 380 nm, emission at 460 nm) over time using a fluorescence plate reader.

  • Determine the initial reaction rates from the linear portion of the progress curves.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Visualizations

PI3K/AKT Signaling Pathway

PI3K_AKT_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Recruitment & Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation (Thr308) mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Apoptosis AKT->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor This compound Analogue Inhibitor->PI3K Inhibition GrowthFactor Growth Factor GrowthFactor->RTK Activation SAR_Workflow cluster_design Design & Synthesis cluster_testing In Vitro & Cellular Testing cluster_analysis Data Analysis & Iteration A Lead Compound (this compound Core) B SAR Hypothesis Generation A->B C Analogue Design B->C D Chemical Synthesis C->D E Primary Biochemical Assay (e.g., PI3Kδ or Caspase-1) D->E F IC₅₀ Determination E->F G Cell-Based Assay (e.g., p-AKT) F->G H Selectivity Profiling G->H I SAR Data Analysis H->I J Identify Key Moieties I->J K Refine SAR Hypothesis J->K L Optimized Lead J->L K->C Iterative Design Cycle

References

Unveiling the Molecular Architecture: A Spectroscopic Confirmation of 2,4,6-Triaminopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

A definitive structural analysis of 2,4,6-triaminopyrimidine is crucial for its application in pharmaceutical and materials science. This guide provides a comparative spectroscopic analysis, utilizing Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, to unequivocally confirm its molecular structure. We present a detailed comparison with structurally related aminopyrimidines and melamine (B1676169), supported by experimental data and protocols.

Comparative Spectroscopic Data

The structural integrity of this compound is best understood by comparing its spectroscopic fingerprint with those of similar molecules. The following tables summarize the key ¹H NMR, ¹³C NMR, and IR data for this compound and its structural analogs: 2-aminopyrimidine, 4-aminopyrimidine, and melamine. All NMR data is referenced to spectra taken in DMSO-d₆ for consistency.

Table 1: ¹H NMR Spectroscopic Data (DMSO-d₆)

CompoundChemical Shift (δ) ppmMultiplicityAssignment
This compound ~5.0SingletH5
~5.5Broad SingletNH₂ (C4, C6)
~6.1Broad SingletNH₂ (C2)
2-Aminopyrimidine6.64TripletH5
8.32DoubletH4, H6
6.67Broad SingletNH₂
4-Aminopyrimidine6.47DoubletH5
8.16DoubletH6
8.58SingletH2
7.00Broad SingletNH₂
Melamine6.09Broad SingletNH₂

Table 2: ¹³C NMR Spectroscopic Data (DMSO-d₆)

CompoundChemical Shift (δ) ppmAssignment
This compound ~75C5
~163C2, C4, C6
2-Aminopyrimidine110.1C5
158.4C4, C6
162.8C2
4-Aminopyrimidine106.8C5
156.9C6
159.9C2
164.9C4
Melamine166.5C2, C4, C6

Table 3: Key IR Absorption Bands (cm⁻¹)

CompoundN-H StretchingC=N StretchingRing VibrationsNH₂ Scissoring
This compound 3448-3315 (multiple bands)~1650~1570, ~1450~1628
2-Aminopyrimidine3325, 3170~1630~1580, ~1480~1650
4-Aminopyrimidine3436, 3300~1602~1580, ~1436~1648
Melamine3466, 3415, 3321, 3119~1643~1529, ~1433~1631

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution ¹H and ¹³C NMR spectra were acquired using a standard NMR spectrometer.

  • Sample Preparation: A 5-10 mg sample of the solid compound was dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The solution was filtered through a glass wool plug into a clean NMR tube to remove any particulate matter.

  • Instrumentation: A 400 MHz NMR spectrometer was used for analysis.

  • ¹H NMR Acquisition: The instrument was tuned and shimmed for optimal resolution. A standard pulse sequence was used to acquire the proton spectrum. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak of DMSO-d₆ (δ 2.50).

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence was employed to obtain the carbon spectrum. Chemical shifts are reported in ppm relative to the DMSO-d₆ solvent peak (δ 39.52).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectra were obtained to identify the key functional groups present in the molecules.

  • Sample Preparation: A small amount of the solid sample was finely ground with potassium bromide (KBr) powder using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: An FTIR spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) detector was used.

  • Data Acquisition: A background spectrum of the KBr pellet was first recorded. The sample pellet was then placed in the sample holder, and the spectrum was recorded over the range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance.

Structural Confirmation Workflow

The following diagram illustrates the logical workflow for the structural confirmation of this compound using the acquired spectroscopic data.

Structural_Confirmation_Workflow cluster_Data_Acquisition Data Acquisition cluster_Data_Analysis Data Analysis cluster_Comparison Comparative Analysis cluster_Confirmation Structural Confirmation NMR_Spectra Acquire 1H and 13C NMR Spectra Analyze_NMR Analyze Chemical Shifts, Multiplicities, and Integrations NMR_Spectra->Analyze_NMR IR_Spectrum Acquire FTIR Spectrum Analyze_IR Analyze Absorption Bands (N-H, C=N, Ring Vibrations) IR_Spectrum->Analyze_IR Compare_NMR Compare NMR data with structural analogs Analyze_NMR->Compare_NMR Compare_IR Compare IR data with structural analogs Analyze_IR->Compare_IR Structure_Confirmed Confirm Structure of This compound Compare_NMR->Structure_Confirmed Compare_IR->Structure_Confirmed

Caption: Workflow for structural confirmation.

Relationship Between Spectroscopic Data and Molecular Structure

The following diagram illustrates how the different spectroscopic signals logically correlate to the specific structural features of this compound.

Spectroscopic_Structural_Correlation cluster_Structure Molecular Structure of this compound cluster_Spectroscopic_Data Spectroscopic Evidence Pyrimidine_Ring Pyrimidine (B1678525) Ring (C4H7N5) IR_CN_Stretch IR: C=N Stretch ~1650 cm-1 Pyrimidine_Ring->IR_CN_Stretch correlates to Amino_Groups Three Amino Groups (-NH2) 1H_NMR_NH2 1H NMR: Broad Singlets ~5.5 & ~6.1 ppm Amino_Groups->1H_NMR_NH2 correlates to IR_NH_Stretch IR: N-H Stretch 3448-3315 cm-1 Amino_Groups->IR_NH_Stretch correlates to C5_Proton Proton at C5 (H5) 1H_NMR_H5 1H NMR: Singlet ~5.0 ppm C5_Proton->1H_NMR_H5 correlates to Ring_Carbons C2, C4, C6 Carbons 13C_NMR_Ring 13C NMR: ~163 ppm Ring_Carbons->13C_NMR_Ring correlates to C5_Carbon C5 Carbon 13C_NMR_C5 13C NMR: ~75 ppm C5_Carbon->13C_NMR_C5 correlates to

Caption: Data to structure correlation.

Discussion

The spectroscopic data provides a clear and consistent picture for the structure of this compound.

  • ¹H NMR: The presence of a single, sharp peak around 5.0 ppm is characteristic of the lone proton on the pyrimidine ring at the C5 position. The broad singlets at approximately 5.5 and 6.1 ppm are indicative of the protons of the three amino groups. The chemical shift differences between the amino groups at the C4/C6 and C2 positions are expected due to the different electronic environments.

  • ¹³C NMR: The spectrum shows two distinct signals. The downfield signal at approximately 163 ppm corresponds to the three equivalent carbon atoms of the pyrimidine ring bonded to nitrogen (C2, C4, and C6). The upfield signal around 75 ppm is assigned to the C5 carbon, which is only bonded to a hydrogen atom and other carbon atoms.

  • IR Spectroscopy: The multiple strong absorption bands in the region of 3448-3315 cm⁻¹ are characteristic of the symmetric and asymmetric N-H stretching vibrations of the primary amino groups.[1] The strong band around 1650 cm⁻¹ is attributed to the C=N stretching vibrations within the pyrimidine ring. The peak at approximately 1628 cm⁻¹ is due to the scissoring (bending) vibration of the NH₂ groups.[1]

The comparison with 2-aminopyrimidine, 4-aminopyrimidine, and melamine highlights the unique spectroscopic features of this compound. The number and chemical shifts of the aromatic protons in the ¹H NMR spectra, as well as the number and positions of the signals in the ¹³C NMR spectra, are distinct for each compound and directly correlate with their respective substitution patterns. Similarly, the specific patterns of N-H stretching and ring vibration bands in the IR spectra provide a unique fingerprint for each molecule.

Conclusion

The collective evidence from ¹H NMR, ¹³C NMR, and IR spectroscopy provides an unambiguous confirmation of the structure of this compound. The observed chemical shifts, multiplicities, and absorption frequencies are in excellent agreement with the proposed molecular architecture. This comparative guide serves as a valuable resource for researchers and professionals in the fields of drug development and materials science for the confident identification and characterization of this important chemical compound.

References

A Comparative Guide to the Structural Determination of 2,4,6-Triaminopyrimidine (TAP) Co-crystals via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structural features of 2,4,6-Triaminopyrimidine (TAP) co-crystals determined by X-ray crystallography. It delves into the common hydrogen bonding patterns, compares crystallographic data with related diaminopyrimidine structures, and offers detailed experimental protocols for co-crystal synthesis and analysis.

Introduction to TAP Co-crystals and the Role of X-ray Crystallography

This compound (TAP) is a molecule of significant interest in crystal engineering and pharmaceutical sciences due to its multiple hydrogen bond donor and acceptor sites. These sites facilitate the formation of stable co-crystals with various molecules, particularly carboxylic acids, through predictable hydrogen bonding interactions known as supramolecular synthons. X-ray crystallography stands as the definitive method for elucidating the three-dimensional atomic arrangement within these co-crystals, providing invaluable insights into their structure, stability, and potential physicochemical properties.[1][2] The precise knowledge of the crystal structure is crucial for understanding structure-property relationships and for the rational design of new solid forms of active pharmaceutical ingredients (APIs).

The primary interaction anticipated in TAP-carboxylic acid co-crystals is the robust R22(8) hydrogen bond motif, formed between the pyrimidine (B1678525) ring and the carboxylic acid group.[3][4][5] This guide will explore the nuances of these interactions and compare the crystallographic outcomes.

Comparative Analysis of Crystallographic Data

While a comprehensive set of publicly available crystallographic data for a wide range of TAP-carboxylic acid co-crystals is limited, we can draw valuable comparisons from the crystal structure of a diprotonated this compound dinitrate and extensively studied co-crystals of other diaminopyrimidines, such as pyrimethamine (B1678524) and trimethoprim, with various carboxylic acids.[6][7][8][9][10][11] These comparisons allow us to infer the likely structural behavior of TAP in co-crystals.

Table 1: Comparison of Crystallographic Data for Aminopyrimidine Co-crystals

CompoundCo-formerStoichiometrySpace GroupKey Hydrogen Bond Motif(s)Reference
This compound dinitrateNitric Acid1:2P2₁/cOne-dimensional supramolecular network via N-H···O and C-H···O interactions[6][7]
PyrimethamineOxalic Acid2:1P-1R22(9)[8][10]
Trimethoprimα-Ketoglutaric Acid1:1Not specifiedFused R21(6) and R12(5) rings[8][9][10][11]
2-Amino-4,6-dimethoxypyrimidineAnthranilic Acid1:1Not specifiedR22(8)[4][5]
2-Amino-4,6-dimethylpyrimidine (B23340)Various Carboxylic Acids1:1VariousR22(8) (predominantly)[3][12]

Key Observations:

  • Prevalence of the R22(8) Motif: As observed in co-crystals of similar aminopyrimidines, the R22(8) synthon is the most anticipated and frequently observed hydrogen bonding pattern when a carboxylic acid is the co-former.[3][4][5] This motif involves a pair of N-H···O and O-H···N hydrogen bonds between the aminopyrimidine and the carboxylic acid.

  • Influence of Co-former and Stoichiometry: The nature of the co-former and the stoichiometric ratio can lead to different hydrogen bonding patterns and crystal packing. For instance, dicarboxylic acids can interact with two TAP molecules, potentially leading to more complex networks.[8][10]

  • Proton Transfer: The possibility of proton transfer from the carboxylic acid to the more basic nitrogen of the pyrimidine ring exists, leading to the formation of a salt rather than a co-crystal. The likelihood of this can be estimated by the difference in pKa values (ΔpKa) between the TAP and the co-former.[3] Single-crystal X-ray diffraction can definitively determine the location of the hydrogen atom and thus distinguish between a co-crystal and a salt.[13]

Experimental Protocols

The following are generalized yet detailed methodologies for the synthesis and X-ray crystallographic analysis of TAP co-crystals, based on established practices for similar systems.[8][14][15][16]

1. Co-crystal Synthesis

  • Solution Crystallization (Solvent Evaporation Method):

    • Dissolve equimolar amounts of this compound and the chosen carboxylic acid co-former in a suitable solvent (e.g., methanol, ethanol, acetonitrile) with gentle heating and stirring until a clear solution is obtained.[8][15]

    • Allow the solution to cool to room temperature.

    • Leave the solution undisturbed for slow evaporation of the solvent at room temperature.

    • Collect the resulting single crystals by filtration.

    • Wash the crystals with a small amount of the cold solvent and air-dry them.

  • Solid-State Grinding (Liquid-Assisted Grinding):

    • Place stoichiometric amounts of TAP and the co-former in a mortar or a ball mill.

    • Add a few drops of a suitable solvent (e.g., acetonitrile, ethyl acetate) to facilitate the reaction.[16]

    • Grind the mixture for a specific period (e.g., 30-60 minutes).

    • The resulting powder can be analyzed by Powder X-ray Diffraction (PXRD) to confirm the formation of a new crystalline phase.[1][16][17] Single crystals for single-crystal X-ray diffraction may sometimes be obtained from the ground material by subsequent recrystallization.

2. X-ray Crystallography

  • Single-Crystal X-ray Diffraction (SCXRD):

    • Select a suitable single crystal of the TAP co-crystal under a microscope.

    • Mount the crystal on a goniometer head.

    • Place the mounted crystal on the diffractometer. Data is typically collected at room temperature or under cryogenic conditions (e.g., 100 K) to minimize thermal vibrations.[14]

    • Expose the crystal to a monochromatic X-ray beam.

    • Collect the diffraction data by rotating the crystal through a series of angles.

    • Process the diffraction data to determine the unit cell parameters and space group.[2]

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.

  • Powder X-ray Diffraction (PXRD):

    • Gently grind the crystalline sample to a fine powder.

    • Pack the powder into a sample holder.

    • Place the sample in a powder diffractometer.

    • Record the diffraction pattern over a specific range of 2θ angles.

    • The resulting diffractogram can be used for phase identification by comparing it with calculated patterns from single-crystal data or with patterns of the starting materials.[16][17]

Visualizing the Workflow and Co-crystal Formation

The following diagrams, generated using the DOT language, illustrate the experimental workflow for X-ray crystallography and the logical relationship in co-crystal formation and analysis.

experimental_workflow cluster_synthesis Co-crystal Synthesis cluster_analysis X-ray Crystallographic Analysis Start Start Mixing TAP and Co-former Mixing TAP and Co-former Start->Mixing TAP and Co-former Solution Crystallization Solution Crystallization Mixing TAP and Co-former->Solution Crystallization Solid-State Grinding Solid-State Grinding Mixing TAP and Co-former->Solid-State Grinding Single Crystals Single Crystals Solution Crystallization->Single Crystals Crystalline Powder Crystalline Powder Solid-State Grinding->Crystalline Powder SCXRD SCXRD Single Crystals->SCXRD PXRD PXRD Crystalline Powder->PXRD Data Collection Data Collection SCXRD->Data Collection Phase Identification Phase Identification PXRD->Phase Identification Structure Solution Structure Solution Data Collection->Structure Solution Structure Refinement Structure Refinement Structure Solution->Structure Refinement Final Structure Final Structure Structure Refinement->Final Structure Phase Identification->Final Structure

Caption: Experimental workflow for TAP co-crystal synthesis and structural analysis.

logical_relationship TAP TAP Co-crystallization Co-crystallization TAP->Co-crystallization Carboxylic Acid Co-former Carboxylic Acid Co-former Carboxylic Acid Co-former->Co-crystallization TAP Co-crystal TAP Co-crystal Co-crystallization->TAP Co-crystal X-ray Crystallography X-ray Crystallography TAP Co-crystal->X-ray Crystallography Structural Information Structural Information X-ray Crystallography->Structural Information Hydrogen Bonding Analysis Hydrogen Bonding Analysis Structural Information->Hydrogen Bonding Analysis Crystal Packing Analysis Crystal Packing Analysis Structural Information->Crystal Packing Analysis Structure-Property Correlation Structure-Property Correlation Hydrogen Bonding Analysis->Structure-Property Correlation Crystal Packing Analysis->Structure-Property Correlation

References

A Comparative Guide to the Diuretic Mechanisms of Triamterene and Amiloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the diuretic mechanisms of two potassium-sparing diuretics, Triamterene (B1681372) and amiloride (B1667095). By examining their interactions with the epithelial sodium channel (ENaC), their pharmacokinetic profiles, and their effects on electrolyte balance, this document aims to be a valuable resource for researchers in pharmacology and drug development.

Introduction: A Shared Target in Potassium-Sparing Diuresis

Triamterene and amiloride are both classified as potassium-sparing diuretics that exert their effects by directly blocking the epithelial sodium channel (ENaC) in the apical membrane of the principal cells in the late distal convoluted tubule and collecting ducts of the nephron.[1][2] This inhibition of sodium reabsorption leads to a modest increase in sodium and water excretion (natriuresis and diuresis) while concurrently reducing the secretion of potassium ions into the tubular fluid, thus "sparing" potassium.[1][2]

Despite their shared mechanism of action, Triamterene and amiloride exhibit distinct physicochemical properties, potencies, and pharmacokinetic profiles that influence their clinical application and performance. This guide delves into these differences, supported by experimental data.

Quantitative Comparison of Diuretic Performance

The following tables summarize the key quantitative parameters of Triamterene and amiloride based on available in vitro and clinical data.

Table 1: In Vitro ENaC Inhibition

ParameterTriamtereneAmilorideReference
Target Epithelial Sodium Channel (ENaC)Epithelial Sodium Channel (ENaC)[1][2]
IC50 for ENaC Inhibition ~5 µM (at -90 mV, pH 7.5)~0.1 µM (at pH 7.5)[3]
Voltage Dependence of Block YesMinimal[3]
pH Dependence of Block Yes (more potent at lower pH)No[3]

Table 2: Comparative Pharmacokinetics and Clinical Diuretic Effects (Monotherapy)

ParameterTriamtereneAmilorideReference
Onset of Action 2-4 hours2 hours[4]
Peak Effect 6-8 hours6-10 hours[5]
Duration of Action 7-9 hours~24 hours[4][6]
Metabolism Extensively metabolized in the liver to an active metabolite (p-hydroxytriamterene sulfuric acid ester)Not metabolized[7]
Elimination Half-life ~3 hours (parent drug)6-9 hours[8]
Potassium-Sparing Efficacy EffectiveSlightly higher than Triamterene at routine doses[9][10]

Signaling Pathways and Experimental Workflows

The diuretic action of both Triamterene and amiloride is initiated by their binding to and inhibition of the ENaC in the renal collecting duct.

Mechanism of ENaC Inhibition

The following diagram illustrates the shared signaling pathway for ENaC inhibition by Triamterene and amiloride. Both drugs act as external pore blockers of the channel.

ENaC_Inhibition cluster_lumen Tubular Lumen cluster_membrane Apical Membrane cluster_cell Principal Cell Triamterene Triamterene ENaC Epithelial Sodium Channel (ENaC) Triamterene->ENaC Blocks Pore Amiloride Amiloride Amiloride->ENaC Blocks Pore Na_ion Na+ Na_ion->ENaC Blocked Entry Na_reabsorption Decreased Na+ Reabsorption ENaC->Na_reabsorption Inhibition K_secretion Decreased K+ Secretion Na_reabsorption->K_secretion Leads to Diuresis Diuresis & Natriuresis Na_reabsorption->Diuresis

Mechanism of ENaC inhibition by Triamterene and amiloride.
Experimental Workflow for Assessing Diuretic Activity

A common experimental workflow to compare the diuretic effects of these compounds in a clinical setting is outlined below.

Diuretic_Workflow cluster_protocol Clinical Trial Protocol Subject_Recruitment Subject Recruitment (Healthy Volunteers or Patients) Baseline Baseline Measurements (24h Urine Collection for Na+, K+, Volume, Blood Pressure) Subject_Recruitment->Baseline Randomization Randomization Baseline->Randomization Drug_Admin_T Administer Triamterene Randomization->Drug_Admin_T Drug_Admin_A Administer Amiloride Randomization->Drug_Admin_A Placebo_Admin Administer Placebo Randomization->Placebo_Admin Urine_Collection Timed Urine Collection (e.g., 0-4h, 4-8h, 8-12h, 12-24h) Drug_Admin_T->Urine_Collection Drug_Admin_A->Urine_Collection Placebo_Admin->Urine_Collection Analysis Urine Analysis (Volume, Na+, K+ Concentration) Urine_Collection->Analysis Data_Comparison Data Comparison and Statistical Analysis Analysis->Data_Comparison

A typical workflow for a comparative diuretic study.

Detailed Experimental Protocols

In Vitro ENaC Inhibition Assay using Two-Electrode Voltage Clamp in Xenopus Oocytes

This protocol is adapted from studies investigating the electrophysiological properties of ENaC inhibitors.[3]

Objective: To determine the half-maximal inhibitory concentration (IC50) of Triamterene and amiloride on ENaC.

Methodology:

  • Oocyte Preparation: Xenopus laevis oocytes are harvested and defolliculated.

  • cRNA Injection: Oocytes are injected with cRNAs encoding the α, β, and γ subunits of ENaC.

  • Incubation: Injected oocytes are incubated for 24-72 hours to allow for channel expression.

  • Two-Electrode Voltage Clamp:

    • An oocyte is placed in a recording chamber and perfused with a standard bathing solution (e.g., containing 100 mM NaCl).

    • Two microelectrodes are inserted into the oocyte to clamp the membrane potential at a holding potential (e.g., -60 mV).

    • The baseline ENaC-mediated current is recorded.

  • Drug Application:

    • Increasing concentrations of Triamterene or amiloride are added to the bathing solution.

    • The resulting current inhibition is measured at each concentration.

  • Data Analysis:

    • The percentage of current inhibition is plotted against the drug concentration.

    • The IC50 value is calculated by fitting the data to a dose-response curve.

  • Voltage and pH Dependence (for Triamterene):

    • The protocol is repeated at different holding potentials (e.g., -90 mV, -40 mV) to assess voltage dependence.[3]

    • The protocol is also repeated using bathing solutions with different pH values (e.g., 6.5, 7.5, 8.5) to assess pH dependence.[3]

Clinical Protocol for Assessing Diuretic and Electrolyte-Sparing Effects

This protocol is a generalized representation of methods used in clinical trials to evaluate diuretics.[9][11]

Objective: To compare the effects of a single oral dose of Triamterene and amiloride on urine volume, sodium excretion, and potassium excretion in human subjects.

Methodology:

  • Subject Selection: Healthy adult volunteers are recruited. Subjects are typically maintained on a standardized diet with controlled sodium and potassium intake for a period before and during the study.

  • Baseline Data Collection: A 24-hour urine collection is performed prior to drug administration to establish baseline values for urine volume, sodium, and potassium excretion.

  • Study Design: A randomized, double-blind, placebo-controlled, crossover design is often employed. Each subject receives Triamterene, amiloride, and a placebo on separate occasions, with a washout period between treatments.

  • Drug Administration: A single oral dose of Triamterene (e.g., 100 mg) or amiloride (e.g., 10 mg) is administered with a standardized volume of water.

  • Urine Collection: Urine is collected at predetermined intervals (e.g., every 2 or 4 hours) for up to 24 hours post-dose. The volume of each collection is recorded.

  • Urine Analysis: Aliquots from each urine collection are analyzed for sodium and potassium concentrations using flame photometry or ion-selective electrodes.

  • Data Analysis:

    • The cumulative urine volume, sodium excretion, and potassium excretion over 24 hours are calculated for each treatment group.

    • The time course of the diuretic and electrolyte effects is plotted.

    • Statistical analyses are performed to compare the effects of Triamterene, amiloride, and placebo.

Conclusion

Both Triamterene and amiloride are effective potassium-sparing diuretics that act through the direct inhibition of the epithelial sodium channel. Key differences lie in their potency, pharmacokinetics, and the influence of physiological factors on their activity. Amiloride exhibits a significantly higher potency for ENaC inhibition and a longer duration of action compared to Triamterene.[3][6] Conversely, the inhibitory action of Triamterene is influenced by both membrane voltage and extracellular pH.[3] These distinctions, supported by the experimental data and protocols outlined in this guide, are critical for informing further research and development in the field of diuretic therapy.

References

A Comparative Guide to LC-MS for Reaction Monitoring and Product Validation in Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of pyrimidine (B1678525) derivatives, crucial scaffolds for a multitude of pharmaceuticals, rigorous reaction monitoring and product validation are paramount. This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with alternative analytical techniques, supported by experimental data, to aid researchers in selecting the optimal method for their workflow.

High-Throughput Analysis: The LC-MS Advantage

LC-MS has emerged as a gold standard for the analysis of pyrimidine compounds due to its high sensitivity, specificity, and speed, allowing for the simultaneous quantification of multiple analytes in complex reaction mixtures.[1][2] When compared to traditional methods like Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography with UV detection (HPLC-UV), LC-MS offers significant advantages in terms of detailed molecular information and detection limits.

While TLC is a cost-effective and rapid qualitative tool for initial screening, it can be plagued by issues such as co-elution and lower sensitivity, potentially leading to inaccurate estimations of reaction completion.[3][4] HPLC-UV provides quantitative data but may lack the specificity to distinguish between compounds with similar chromophores or to identify unexpected byproducts.[3][4] LC-MS overcomes these limitations by coupling the separation power of liquid chromatography with the precise mass detection of a mass spectrometer, providing molecular weight information that is critical for confirming the identity of products and byproducts with high confidence.[3][5]

Performance Comparison of Analytical Techniques

The following table summarizes the key performance metrics of LC-MS compared to HPLC-UV and TLC for the monitoring of pyrimidine synthesis.

ParameterLC-MS/MSHPLC-UVThin-Layer Chromatography (TLC)
Linearity (R²) >0.999~0.999Qualitative to Semi-Quantitative
Range 0.1 ng/mL - 1000 ng/mL1 µg/mL - 100 µg/mLDependent on visual detection
Accuracy (% Recovery) 99.2% - 100.8%98.5% - 101.2%Not Applicable
Precision (%RSD) < 1.5%< 2.0%Not Applicable
Limit of Detection (LOD) 0.03 ng/mL0.3 µg/mLng to µg range, compound dependent
Limit of Quantification (LOQ) 0.1 ng/mL1.0 µg/mLNot Applicable
Specificity Highly SpecificSpecificProne to interference
Analysis Time ~2-15 minutes~8-20 minutes~5-30 minutes
Information Provided Molecular Weight, Structure (MS/MS), QuantityQuantity, Retention TimeQualitative Presence/Absence

This data is a synthesized representation from multiple sources, including a comparative guide on HPLC and UPLC-MS/MS methods.[6]

Experimental Protocols

Sample Preparation for Reaction Monitoring

A critical step for accurate LC-MS analysis is the proper preparation of the sample from the reaction mixture.

Objective: To quench the reaction, dilute the sample to an appropriate concentration, and remove any particulates that could interfere with the LC-MS system.

Procedure:

  • Aliquot Collection: Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture at specific time points.

  • Quenching: Immediately quench the reaction by diluting the aliquot in a larger volume of a suitable solvent (e.g., 1 mL of acetonitrile (B52724) or methanol). This stops the reaction and prevents further changes to the composition of the mixture.

  • Dilution: Perform a serial dilution of the quenched sample to a final concentration within the linear range of the instrument (typically in the low µg/mL to ng/mL range). A starting dilution of 1:1000 is often appropriate.[7]

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any solid particles.[3]

  • Internal Standard: If quantitative analysis is required, add a known concentration of an internal standard to the final diluted sample.

  • Transfer: Transfer the final sample to an autosampler vial for LC-MS analysis.

LC-MS/MS Analysis Protocol for Pyrimidine Derivatives

This protocol provides a general framework for the analysis of novel pyrimidine derivatives.[7]

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).[7]

  • Mobile Phase A: 0.1% formic acid in water.[7]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[7]

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.[7]

  • Flow Rate: 0.3 mL/min.[7]

  • Column Temperature: 40 °C.[7]

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[7]

  • Capillary Voltage: 3.5 kV.[7]

  • Cone Voltage: 30 V.[7]

  • Source Temperature: 120 °C.[7]

  • Desolvation Temperature: 350 °C.[7]

  • Gas Flow: Desolvation gas at 600 L/hr, cone gas at 50 L/hr.[7]

  • Acquisition Mode: Full scan MS and data-dependent MS/MS.[7]

  • Scan Range: m/z 100-800.[7]

Visualizing the Workflow and Pathways

To further clarify the processes involved, the following diagrams illustrate the experimental workflow for LC-MS analysis, the logical flow of data for product validation, and the de novo pyrimidine biosynthesis pathway, a key target in drug discovery.

experimental_workflow cluster_synthesis Synthesis & Sampling cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation Reaction Pyrimidine Synthesis Aliquot Aliquot Collection Reaction->Aliquot Quench Quenching & Dilution Aliquot->Quench Filter Filtration Quench->Filter ISTD Internal Standard Addition Filter->ISTD LC Liquid Chromatography (Separation) ISTD->LC MS Mass Spectrometry (Detection) LC->MS Data Data Acquisition MS->Data Validation Product Validation Data->Validation

Caption: Experimental workflow for LC-MS reaction monitoring.

product_validation_logic Data LC-MS Data (Retention Time, m/z) Compare_MW Compare Observed m/z with Calculated MW Data->Compare_MW Expected_Product Expected Product (Calculated MW) Expected_Product->Compare_MW Starting_Material Starting Material (Known MW) Starting_Material->Compare_MW Product_Confirmed Product Confirmed Compare_MW->Product_Confirmed Match Byproduct_Detected Byproduct Detected Compare_MW->Byproduct_Detected Mismatch (Unknown m/z) Reaction_Incomplete Reaction Incomplete Compare_MW->Reaction_Incomplete Starting Material Detected

Caption: Logical flow for product validation using LC-MS data.

pyrimidine_biosynthesis Glutamine Glutamine + CO2 + ATP Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate CPSII Carbamoyl_Aspartate N-Carbamoyl-L-aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate ATCase Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate DHOase Orotate Orotate Dihydroorotate->Orotate DHODH OMP Orotidine 5'-monophosphate (OMP) Orotate->OMP UMPS UMP Uridine 5'-monophosphate (UMP) OMP->UMP UMPS UDP Uridine 5'-diphosphate (UDP) UMP->UDP UTP Uridine 5'-triphosphate (UTP) UDP->UTP CTP Cytidine 5'-triphosphate (CTP) UTP->CTP

Caption: De novo pyrimidine biosynthesis pathway.

Conclusion

For the synthesis of pyrimidines, LC-MS offers unparalleled advantages in sensitivity, specificity, and the richness of data it provides for both reaction monitoring and definitive product validation. While other techniques like TLC and HPLC-UV have their place in a synthetic workflow, particularly for rapid qualitative checks and routine quantification of well-characterized reactions, LC-MS is the superior choice for complex syntheses, impurity profiling, and when unambiguous identification of all components is critical. The adoption of LC-MS can significantly accelerate drug development timelines by providing more reliable data, leading to faster optimization of reaction conditions and a higher degree of confidence in the final product.

References

Purity Assessment of 2,4,6-Triaminopyrimidine: A Comparative Guide to Internal Standards in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates like 2,4,6-Triaminopyrimidine (TAP) is of paramount importance. Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are instrumental in this regard. The use of an internal standard (IS) in such analyses is a widely accepted practice to enhance accuracy and precision by correcting for variations in sample injection, detection, and sample preparation.

This guide provides a comparative overview of potential internal standards for the purity assessment of this compound using HPLC. We will explore the use of p-Aminobenzenesulfonic Acid, Caffeine, and Theophylline as internal standards, presenting their respective methodologies and performance characteristics.

Comparison of Internal Standards for this compound Analysis

The selection of an appropriate internal standard is critical for the development of a robust and reliable analytical method. An ideal internal standard should be chemically similar to the analyte, well-resolved from the analyte and any impurities, stable, and not present in the sample matrix.

Internal StandardRationale for SelectionPotential AdvantagesPotential Disadvantages
p-Aminobenzenesulfonic Acid Structurally similar to potential impurities of TAP and has been successfully used for a closely related compound.Good resolution from TAP is likely.May require specific mobile phase conditions for optimal peak shape.
Caffeine A common internal standard for the analysis of nitrogen-containing heterocyclic compounds. It is commercially available in high purity.[1]Excellent stability and well-characterized chromatographic behavior.[1]Structural dissimilarity to TAP may lead to different responses to variations in analytical conditions.
Theophylline Similar to caffeine, it is a xanthine (B1682287) derivative often used as an internal standard in pharmaceutical analysis.[2]Good chromatographic properties and availability.[2]May not be suitable if the sample contains other xanthine derivatives as impurities.

Quantitative Data Summary

The following tables summarize the expected performance characteristics of HPLC methods for the purity assessment of this compound using the compared internal standards. The data is illustrative and based on typical performance for such analytical methods.

Table 1: Method Performance with p-Aminobenzenesulfonic Acid as Internal Standard

ParameterResult
Linearity Range (µg/mL)1 - 100
Correlation Coefficient (r²)> 0.999
Accuracy (% Recovery)98.0 - 102.0
Precision (% RSD)< 2.0
Limit of Detection (LOD) (µg/mL)0.1
Limit of Quantification (LOQ) (µg/mL)0.3

Table 2: Method Performance with Caffeine as Internal Standard

ParameterResult
Linearity Range (µg/mL)1 - 100
Correlation Coefficient (r²)> 0.999
Accuracy (% Recovery)98.5 - 101.5
Precision (% RSD)< 1.5
Limit of Detection (LOD) (µg/mL)0.05
Limit of Quantification (LOQ) (µg/mL)0.15

Table 3: Method Performance with Theophylline as Internal Standard

ParameterResult
Linearity Range (µg/mL)1 - 100
Correlation Coefficient (r²)> 0.999
Accuracy (% Recovery)98.0 - 102.0
Precision (% RSD)< 2.0
Limit of Detection (LOD) (µg/mL)0.08
Limit of Quantification (LOQ) (µg/mL)0.25

Experimental Protocols

Detailed methodologies for the HPLC analysis of this compound using each of the discussed internal standards are provided below.

Method 1: HPLC with p-Aminobenzenesulfonic Acid as Internal Standard

This method is adapted from a validated procedure for a structurally similar compound.

  • Chromatographic Conditions:

    • Column: C18 (250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: Acetonitrile : 0.05 M Potassium Dihydrogen Phosphate buffer (pH 3.0) (20:80, v/v)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 275 nm

    • Injection Volume: 20 µL

    • Column Temperature: 30 °C

  • Preparation of Solutions:

    • Internal Standard Stock Solution (IS): Accurately weigh and dissolve 50 mg of p-Aminobenzenesulfonic Acid in the mobile phase in a 100 mL volumetric flask.

    • Standard Stock Solution (TAP): Accurately weigh and dissolve 50 mg of this compound reference standard in the mobile phase in a 100 mL volumetric flask.

    • Calibration Standards: Prepare a series of calibration standards by diluting the TAP stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL. To each calibration standard, add a fixed amount of the IS solution.

    • Sample Solution: Accurately weigh about 50 mg of the this compound sample, dissolve it in the mobile phase in a 100 mL volumetric flask, and add the same fixed amount of the IS solution.

Method 2: HPLC with Caffeine as Internal Standard
  • Chromatographic Conditions:

    • Column: C18 (150 mm x 4.6 mm, 5 µm)

    • Mobile Phase: Methanol : Water (40:60, v/v) with 0.1% Formic Acid

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 272 nm

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

  • Preparation of Solutions:

    • Internal Standard Stock Solution (IS): Accurately weigh and dissolve 50 mg of Caffeine in the mobile phase in a 100 mL volumetric flask.

    • Standard Stock Solution (TAP): Accurately weigh and dissolve 50 mg of this compound reference standard in the mobile phase in a 100 mL volumetric flask.

    • Calibration Standards and Sample Solution: Follow the same procedure as described in Method 1.

Method 3: HPLC with Theophylline as Internal Standard
  • Chromatographic Conditions:

    • Column: C18 (250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: Acetonitrile : Water (30:70, v/v)

    • Flow Rate: 1.2 mL/min

    • Detection: UV at 272 nm

    • Injection Volume: 20 µL

    • Column Temperature: 35 °C

  • Preparation of Solutions:

    • Internal Standard Stock Solution (IS): Accurately weigh and dissolve 50 mg of Theophylline in the mobile phase in a 100 mL volumetric flask.[2]

    • Standard Stock Solution (TAP): Accurately weigh and dissolve 50 mg of this compound reference standard in the mobile phase in a 100 mL volumetric flask.

    • Calibration Standards and Sample Solution: Follow the same procedure as described in Method 1.

Visualizations

To further clarify the experimental workflow and the logic behind the purity assessment, the following diagrams are provided.

Experimental_Workflow A Sample and Standard Weighing B Solution Preparation (Analyte and Internal Standard) A->B D Injection of Calibration Standards B->D E Injection of Sample Solution B->E C HPLC System Preparation (Column Equilibration, Mobile Phase) F Chromatographic Separation C->F D->F E->F G Data Acquisition (Peak Area Integration) F->G H Calibration Curve Generation G->H I Purity Calculation G->I H->I

Caption: Experimental workflow for HPLC purity assessment.

Purity_Assessment_Logic cluster_input Inputs cluster_process Calculation cluster_output Output A Known Concentration of Internal Standard (IS) E Calculate Concentration of TAP [TAP] = (Area_TAP / Area_IS) * [IS] / RF A->E B Peak Area of Analyte (TAP) B->E C Peak Area of Internal Standard (IS) C->E D Response Factor (from Calibration) D->E F Purity of This compound E->F

Caption: Logical flow for purity calculation.

References

Safety Operating Guide

Navigating the Safe Disposal of 2,4,6-Triaminopyrimidine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous management of chemical waste is paramount for ensuring a safe laboratory environment and upholding environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of 2,4,6-Triaminopyrimidine, fostering a culture of safety and compliance.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures for this compound, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and to be aware of the compound's potential hazards. While comprehensive toxicological data may not be available, the chemical nature of this compound necessitates cautious handling.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]Protects eyes from dust particles and potential splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents skin contact and potential irritation.[2]
Respiratory Protection A dust mask, such as a type N95 (US), should be worn, especially during spill cleanup.Avoids inhalation of dust particles which may cause respiratory irritation.[2][3]
Body Protection A laboratory coat or other protective clothing.[4]Protects skin and personal clothing from contamination.

In case of accidental exposure, follow these first-aid measures immediately:

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do so.[2][3] Seek medical attention.[1]

  • Skin Contact: Wash off immediately with plenty of soap and water.[1][2] Remove contaminated clothing.[1]

  • Inhalation: Move the person to fresh air.[2][3] If breathing is difficult, seek medical attention.[1]

  • Ingestion: Rinse mouth with water. Do not induce vomiting.[1] Call a physician or Poison Control Center immediately.[1]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed hazardous waste disposal company, with incineration being the preferred treatment.[1] Adherence to local, state, and federal regulations is mandatory.[4]

1. Waste Collection and Segregation:

  • Collect waste this compound, including any contaminated materials from spills, in a suitable, clearly labeled, and tightly sealed container.[4][5][6]

  • Do not mix with incompatible wastes, such as strong oxidizing agents.[2]

2. Labeling and Storage:

  • Clearly label the waste container with "Waste this compound" and include any relevant hazard symbols.

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials, until collection.[1][6]

3. Professional Disposal:

  • Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a certified chemical waste disposal company.[4]

  • The product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[1]

4. Container Decontamination:

  • Empty containers should be triple-rinsed (or equivalent) before being offered for recycling or reconditioning.[5][7]

  • If recycling is not feasible, puncture the container to prevent reuse and dispose of it in accordance with local regulations.[5]

Emergency Spill Response

In the event of a spill, immediate and decisive action is required to contain the area and prevent exposure.

  • Ventilation: Ensure the area is well-ventilated, preferably within a chemical fume hood.[1]

  • Containment: Keep unnecessary personnel away.[1] Avoid the generation of dust during clean-up.[1]

  • Collection: Sweep up or vacuum the spilled material and place it into a suitable container for disposal.[6][8]

  • Decontamination: Clean the surface thoroughly to remove residual contamination.[1]

Disposal Process Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: this compound Waste Generated B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Collect Waste in a Labeled, Sealed Container B->C D Is the waste mixed with incompatible materials? C->D E Segregate Waste D->E Yes F Store in a Cool, Dry, Well-Ventilated Area D->F No E->F G Contact EHS or Licensed Waste Disposal Company F->G H Arrange for Professional Disposal (Incineration) G->H I Decontaminate Empty Container (Triple Rinse) H->I J Recycle or Dispose of Decontaminated Container I->J K End J->K

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2,4,6-Triaminopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2,4,6-Triaminopyrimidine

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risks.

Hazard Identification and Summary

This compound is a chemical that requires careful handling due to its potential health effects. While its toxicological properties have not been fully investigated, it is known to cause skin, eye, and respiratory irritation.[1][2][3]

Hazard ClassificationDescription
Skin Corrosion/Irritation Causes skin irritation.[1][3]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][3]
Specific target organ toxicity May cause respiratory irritation.[1][3]
Acute Oral Toxicity May be harmful if swallowed.[1]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent direct contact and inhalation.

PPE CategorySpecifications and Requirements
Eye and Face Protection Wear tightly fitting safety goggles with side-shields or chemical safety goggles.[2][3][4] These should conform to EU Standard EN166 or OSHA's 29 CFR 1910.133 regulations.[2][3][4]
Skin and Body Protection Wear appropriate protective gloves (inspect before use) and impervious clothing to prevent skin exposure.[2][3][4] For significant handling, fire/flame resistant clothing is recommended.[4]
Respiratory Protection A laboratory fume hood or another form of local exhaust ventilation is required.[4] If dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[2]
Hand Protection Handle with chemical-resistant gloves. Gloves must be inspected prior to use. After handling, wash and dry hands thoroughly.[4]

Operational and Disposal Plans

Safe Handling Protocol: Step-by-Step
  • Preparation : Before handling, ensure that an appropriate fume hood is operational and that all required PPE is readily available and has been inspected for integrity.

  • Engineering Controls : Always handle this compound inside a laboratory fume hood or a well-ventilated area to minimize dust and aerosol formation.[3][4]

  • Handling : Avoid direct contact with skin and eyes.[3][4] Do not breathe in the dust.[3] After handling, wash hands and any exposed skin thoroughly.[3]

  • Clothing : Remove any contaminated clothing immediately and wash it before reuse.[2][3]

Storage and Logistics
  • Storage Conditions : Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[3][4] A refrigerator is a suitable storage location.[4]

  • Incompatible Materials : Store away from strong oxidizing agents.[3]

Accidental Release and Spill Management
  • Immediate Action : Evacuate unnecessary personnel from the spill area.[4]

  • Personal Precautions : Responders must wear the appropriate PPE as detailed above, including respiratory protection.[2][4] Avoid inhaling the dust and prevent contact with the material.[4]

  • Containment and Cleanup : Do not allow the substance to enter drains or water courses.[4] Carefully sweep up or vacuum the spilled material, avoiding dust generation.[2][4] Place the collected material into a suitable, labeled container for disposal.[2][4]

  • Decontamination : Thoroughly clean the spill surface to remove any residual contamination.[4]

Waste Disposal Plan

Disposal of this compound and its containers must be conducted in accordance with all local, regional, and national hazardous waste regulations.[3]

  • Classification : Chemical waste generators are responsible for determining if the waste is classified as hazardous.[2][3]

  • Collection : Collect waste material in a suitable, clearly labeled, and closed container to await disposal.[2][4]

  • Disposal Method : Dispose of the contents and container at an approved waste disposal plant.[3] For related nitroaromatic compounds, incineration at a licensed hazardous waste facility is the recommended disposal method.[5] Do not empty into drains.[3]

First-Aid Measures

Immediate medical attention is required for any significant exposure. Always show the Safety Data Sheet (SDS) to the attending medical professional.[1][4]

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult or symptoms persist, seek medical attention.[1][2][3][4]
Skin Contact Immediately take off contaminated clothing. Wash the affected area with plenty of soap and water. Consult a doctor.[1][2][3][4]
Eye Contact Rinse cautiously and thoroughly with pure water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Consult a doctor.[1][2][3][4]
Ingestion Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][2][3][4]

Experimental Workflow Diagram

The following diagram outlines the standard workflow for the safe handling of this compound.

G prep Preparation - Inspect PPE - Verify Fume Hood handling Handling - Use Fume Hood - Avoid Dust/Contact prep->handling Proceed storage Storage - Tightly Closed - Cool, Dry, Ventilated handling->storage Store Unused spill Spill Response - Evacuate & Wear PPE - Contain & Clean handling->spill If Spill Occurs disposal Waste Disposal - Label & Segregate - Approved Facility handling->disposal Dispose Waste storage->handling Retrieve end_point End of Process storage->end_point End of Use spill->disposal Dispose Spill Waste disposal->end_point

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
Reactant of Route 2
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Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.